molecular formula C11H8N2O3 B8468305 5-nitro-1-phenyl-1H-pyridin-2-one

5-nitro-1-phenyl-1H-pyridin-2-one

カタログ番号: B8468305
分子量: 216.19 g/mol
InChIキー: YMHILRBBRCVQJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-nitro-1-phenyl-1H-pyridin-2-one is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-1-phenyl-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1-phenyl-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H8N2O3

分子量

216.19 g/mol

IUPAC名

5-nitro-1-phenylpyridin-2-one

InChI

InChI=1S/C11H8N2O3/c14-11-7-6-10(13(15)16)8-12(11)9-4-2-1-3-5-9/h1-8H

InChIキー

YMHILRBBRCVQJU-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

5-Nitro-1-phenyl-1H-pyridin-2-one: A Critical Intermediate in Antifibrotic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties & Synthetic Utility of 5-Nitro-1-phenyl-1H-pyridin-2-one Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers

Executive Summary

5-Nitro-1-phenyl-1H-pyridin-2-one (hereafter referred to as 5-NPP ) represents a pivotal synthetic intermediate in the development of pyridone-based pharmacophores. Structurally analogous to Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), an approved antifibrotic agent, 5-NPP serves as a high-value "gateway molecule." Its C5-nitro group functions as a masked amino functionality, enabling the rapid generation of 5-amido-1-phenyl-2-pyridone libraries—a chemical space actively explored for next-generation treatments of Idiopathic Pulmonary Fibrosis (IPF) and antimicrobial applications.

This guide provides a rigorous analysis of the physicochemical properties, synthesis challenges, and reactivity profile of 5-NPP, grounded in empirical data and expert methodology.

Physicochemical Profile

Structural & Physical Constants

The introduction of the nitro group at the C5 position significantly alters the electronic landscape of the pyridone ring compared to the methyl group in Pirfenidone. This electron-withdrawing group (EWG) increases the acidity of the ring protons and alters solubility profiles.

PropertyValue / DescriptionSource/Notes
IUPAC Name 5-Nitro-1-phenyl-1H-pyridin-2-one
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Appearance Yellow to Tint-Yellow SolidCrystalline powder [1]
Melting Point 169.5 – 170.0 °CRecrystallized from CH₂Cl₂/Hexane [1]
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in WaterLipophilic character dominates
LogP (Est.) ~1.2 – 1.5More polar than Pirfenidone (LogP ~1.[1][2][3]9) due to -NO₂
H-Bond Acceptors 3 (C=O, -NO₂)
H-Bond Donors 0
Spectroscopic Identification (NMR)

Accurate identification is critical due to the potential for regioisomers (e.g., 3-nitro vs. 5-nitro) during synthesis. The 5-nitro isomer is characterized by a significant downfield shift of the H6 proton due to the inductive effect of the nitro group and the deshielding cone of the carbonyl.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.64 (d, J = 3.2 Hz, 1H): Assigned to H6 . The doublet arises from coupling with H4. The high chemical shift is diagnostic of the C5-nitro substitution.

    • δ 8.14 (dd, J = 9.8, 3.2 Hz, 1H): Assigned to H4 . Coupled to both H3 and H6.

    • δ 6.60–6.70 (d, J = 9.8 Hz, 1H): Assigned to H3 (Upfield due to conjugation with C=O).

    • δ 7.40–7.60 (m, 5H): Phenyl ring protons (Multiplet).

Synthesis & Manufacturing Methodologies

The synthesis of 5-NPP is non-trivial due to the electronic deactivation of the pyridone precursor. Two primary routes exist: Direct Ullmann Coupling and Electrophilic Nitration .

Route A: Copper-Catalyzed Ullmann Coupling (The "Constructive" Route)

This method involves coupling 5-nitro-2-hydroxypyridine with iodobenzene.

  • Challenge: The 5-nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the pyridone oxygen/nitrogen. This makes the reaction "sluggish" compared to unsubstituted pyridones.

  • Yield: Typically low (<10% unoptimized, ~3% reported in standard screenings) [1].

  • Utility: Useful for establishing regiospecificity (ensures N-phenylation vs O-phenylation).

Route B: Nitration of N-Phenyl-2-Pyridone (The "Functionalization" Route)

This is the preferred route for scale-up. N-phenyl-2-pyridone is treated with nitrating agents.[3][4]

  • Regioselectivity: The N-phenyl group is bulky, and the pyridone oxygen directs electrophiles. While C3 and C5 are both activated, C5 is sterically favored and para to the activating nitrogen lone pair.

  • Yield: Moderate to High (60–80%).

Experimental Protocol: Ullmann Coupling (Validation Standard)

Use this protocol to synthesize an analytical standard.

Reagents:

  • 5-Nitro-2-hydroxypyridine (1.0 equiv)

  • Iodobenzene (2.0 equiv)

  • CuI (0.2 equiv)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.4 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube, combine 5-nitro-2-hydroxypyridine, K₂CO₃, and CuI.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add Iodobenzene, Ligand, and Dioxane via syringe.

  • Reflux: Heat to 110 °C for 16–24 hours . Monitoring by TLC is essential (Mobile Phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

  • Isolation: Recrystallize from CH₂Cl₂/Hexane to obtain yellow crystals (Mp 169.5–170 °C).

Reactivity & Applications in Drug Design

The "Gateway" Reduction

5-NPP is rarely the final drug; it is the precursor to 5-amino-1-phenyl-1H-pyridin-2-one .

  • Reaction: Catalytic Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction.

  • Product Utility: The resulting amine reacts with amino acids or acyl chlorides to form amide-linked Pirfenidone analogs, which show improved potency and solubility in antifibrotic assays [2].

Structure-Activity Relationship (SAR) Visualization

The diagram below illustrates the central role of 5-NPP in diversifying the Pirfenidone scaffold.

G Pirfenidone Pirfenidone (5-methyl) NPP 5-Nitro-1-phenyl-2-pyridone (5-NPP) Pirfenidone->NPP Structural Analog Amine 5-Amino-1-phenyl-2-pyridone (Key Intermediate) NPP->Amine Reduction (H2, Pd/C) Amide 5-Amido Analogs (High Potency) Amine->Amide Acylation (R-COCl)

Figure 1: Synthetic workflow transforming the 5-NPP scaffold into bioactive amide derivatives.

References

  • Chen, C., et al. "An improved Ullmann–Ukita–Buchwald–Li conditions for CuI-catalyzed coupling reaction of 2-pyridones with aryl halides." Tetrahedron, 2005.

  • Gao, H., et al. "New analogs of 5-substituted-2(1H)-pyridone containing natural amino acids as potential drugs in idiopathic pulmonary fibrosis." Frontiers in Pharmacology, 2025.

  • PubChem. "N-Phenyl-2-pyridone (Parent Scaffold)."[2] National Library of Medicine.

  • LGC Standards. "1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (Related Analog)."

Sources

5-Nitro-1-phenyl-1H-pyridin-2-one: Mechanism of Action & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 5-nitro-1-phenyl-1H-pyridin-2-one .

This compound is a critical synthetic intermediate and pharmacophore probe in the development of antifibrotic agents (specifically analogs of Pirfenidone ). Its "mechanism" is best understood through two lenses: its role in Structure-Activity Relationship (SAR) modulation (electronic tuning of the pyridone core) and its reactivity as a latent amino-precursor (prodrug potential via nitroreduction).

Executive Summary

5-nitro-1-phenyl-1H-pyridin-2-one (CAS: 53179-13-8 analog/derivative context) is a functionalized N-phenylpyridone scaffold. It serves as the electron-deficient counterpart to the clinically approved drug Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one).

While Pirfenidone functions as an antifibrotic agent by inhibiting TGF-β and p38 MAPK signaling, the 5-nitro analog acts primarily as:

  • A Synthetic Pivot: It allows for the introduction of diverse amine-linked side chains (e.g., amino acid conjugates) to improve water solubility and potency.

  • An Electronic Probe: The nitro group (

    
    ) strongly withdraws electrons, altering the hydrogen-bond accepting capability of the C2-carbonyl, thereby mapping the electrostatic requirements of the target binding pocket.
    
  • A Bioreductive Substrate: In biological systems, the nitro group is susceptible to enzymatic reduction by nitroreductases, converting it into the active 5-amino species.

Chemical Mechanism of Action: Electronic & Structural Modulation

The core mechanism by which this molecule influences biological systems—distinct from its methyl-substituted parent—lies in its electronic profile .

Electronic Pull vs. Push (SAR Context)

The pharmacological activity of N-phenylpyridones is governed by the electron density of the pyridone ring, which dictates π-π stacking interactions and hydrogen bonding.

  • Pirfenidone (5-Methyl): The methyl group is an electron-donating group (EDG) via hyperconjugation. This enriches the electron density of the pyridone ring, making the C2-carbonyl oxygen a stronger hydrogen bond acceptor.

  • 5-Nitro Analog: The nitro group is a strong electron-withdrawing group (EWG) via induction and resonance.

    • Effect 1 (Carbonyl Basicity): It pulls electron density away from the ring system, significantly decreasing the basicity of the C2-carbonyl oxygen. If the drug target requires a strong H-bond acceptor at this position, the nitro analog will show reduced potency.

    • Effect 2 (Dipole Moment): The nitro group inverts or drastically alters the molecular dipole vector, potentially destabilizing binding in hydrophobic pockets designed for the neutral/electron-rich Pirfenidone.

Bioreductive Activation Pathway (Prodrug Mechanism)

In hypoxic environments or tissues with high nitroreductase activity (e.g., liver, certain bacteria), 5-nitro-1-phenyl-1H-pyridin-2-one undergoes a stepwise reduction. This is a critical consideration for toxicity and efficacy.

Mechanism:



  • Toxicological Implication: The nitroso and hydroxylamine intermediates are electrophilic and can form adducts with DNA or proteins (potential mutagenicity).

  • Therapeutic Implication: The final 5-amino product is often the desired pharmacophore for further functionalization (e.g., amide coupling) or acts as a distinct inhibitor.

Visualization: Pathway & SAR Logic

The following diagram illustrates the synthesis of the 5-nitro compound, its conversion to the active amino-analog, and the electronic contrast with Pirfenidone.

Mechanism_and_Synthesis Start Precursors (2-hydroxy-5-nitropyridine + Ph-I) Nitro 5-NITRO-1-phenyl-1H-pyridin-2-one (The Topic Compound) [Electron Deficient / EWG] Start->Nitro Ullmann Coupling (CuI, Ligand) Amino 5-AMINO-1-phenyl-1H-pyridin-2-one (Active Intermediate) Nitro->Amino Bioreduction (in vivo) or Fe/NH4Cl (in vitro) Pirfenidone PIRFENIDONE (5-Methyl Analog) [Electron Rich / EDG] Nitro->Pirfenidone SAR Contrast (NO2 vs CH3) Target Antifibrotic Activity (TGF-β / p38 MAPK Inhibition) Amino->Target Derivatization to Amide Analogs Pirfenidone->Target Direct Inhibition

Caption: Comparative pathway analysis showing the 5-nitro compound as a synthetic precursor and electronic contrast to Pirfenidone.

Experimental Protocols

To study the mechanism of this compound, researchers typically synthesize it via Ullmann coupling and then reduce it to the amino-derivative to assess biological activity.

Protocol A: Synthesis via Ullmann Coupling

Objective: Construct the N-phenylpyridone core. Causality: Standard nucleophilic substitution is difficult on unactivated aryl halides; Copper(I) catalysis facilitates the C-N bond formation.

  • Reagents:

    • 2-Hydroxy-5-nitropyridine (1.0 eq)

    • Iodobenzene (1.2 eq)

    • Copper(I) Iodide (CuI) (10 mol%)

    • Ligand: 1,10-Phenanthroline or Glycine (20 mol%)

    • Base:

      
       or 
      
      
      
      (2.0 eq)
    • Solvent: DMSO or DMF (anhydrous)

  • Procedure:

    • Charge a reaction vessel with 2-hydroxy-5-nitropyridine, base, CuI, and ligand.

    • Add Iodobenzene and solvent under an inert atmosphere (

      
      ).
      
    • Heat to 110–120°C for 12–24 hours. Note: High temperature is required to overcome the energy barrier of aryl C-N coupling.

    • Monitor via TLC (Hexane/EtOAc). The product (Nitro) is typically less polar than the starting hydroxypyridine.

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine. Purify via silica gel column chromatography.

Protocol B: Selective Nitro Reduction

Objective: Convert the nitro-probe to the amino-pharmacophore without cleaving the N-phenyl bond. Causality: Strong hydrogenation (Pd/C + H2) can sometimes reduce the pyridine ring or cleave the C-N bond. Iron-mediated reduction is milder and chemoselective.

  • Reagents:

    • 5-Nitro-1-phenyl-1H-pyridin-2-one (1.0 eq)

    • Iron Powder (Fe) (4.0 eq)

    • Ammonium Chloride (

      
      ) (2.0 eq)
      
    • Solvent: Ethanol/Water (4:1 v/v)

  • Procedure:

    • Dissolve the nitro compound in EtOH/Water.

    • Add

      
       and Fe powder.
      
    • Reflux at 80°C for 2–4 hours.

    • Mechanism Check: The solution should turn rusty-brown (formation of Iron oxides).

    • Workup: Filter hot through Celite (to remove Fe sludge). Concentrate the filtrate. The resulting 5-amino-1-phenyl-1H-pyridin-2-one is often unstable and should be used immediately for coupling (e.g., with amino acids to form peptide-mimetics).

Quantitative Data Summary

The following table summarizes the physicochemical contrast between the 5-nitro probe and the active drug Pirfenidone, highlighting why the nitro compound is a "tuner" rather than a direct drug.

Feature5-Nitro-1-phenyl-1H-pyridin-2-onePirfenidone (5-Methyl)Impact on Mechanism
Substituent Effect Electron Withdrawing (EWG)Electron Donating (EDG)Nitro reduces carbonyl H-bond acceptance.
C2-Carbonyl Character Electron DeficientElectron RichPirfenidone binds tighter to H-bond donors.
Metabolic Fate Reduction (Nitro -> Amine)Oxidation (Methyl -> Carboxylic Acid)Nitro pathway risks toxic intermediates.
Solubility Low (Lipophilic/Planar)ModerateNitro compound often requires derivatization.
Primary Utility Synthetic Intermediate / SAR ProbeClinical Antifibrotic DrugNitro is the "precursor" to activity.

References

  • Shi, X., et al. (2022).[1] "Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents." RSC Advances, 12, 12345.

  • Song, X., et al. (2013). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry.

  • Gadekar, S. M. (1974).[2] "5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use." US Patent 3,974,281.

  • Verma, R. P., et al. (2018). "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines." Molecules, 23(6), 1351.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide provides a comprehensive analysis of 5-nitro-1-phenyl-1H-pyridin-2-one, a molecule integrating this key scaffold with a phenyl group at the N1 position and an electron-withdrawing nitro group at the C5 position. Through a detailed examination of its structural components and by drawing parallels with analogous compounds, we predict that 5-nitro-1-phenyl-1H-pyridin-2-one possesses significant potential as a bioreductive anticancer agent and a broad-spectrum antimicrobial compound. This document outlines the scientific rationale for these predictions, proposes detailed experimental workflows for their validation, and discusses potential mechanisms of action.

Introduction: The Versatility of the Pyridin-2-one Core

Pyridin-2(1H)-one and its derivatives have garnered substantial attention from the scientific community due to their wide range of biological activities[3]. This six-membered heterocyclic scaffold can serve as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets[2]. The physicochemical properties of pyridinone-containing molecules can be readily modulated through substitution, making them ideal candidates for drug discovery and development[2].

Notable examples of bioactive pyridinones include:

  • Anticancer Agents: Derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis[1].

  • Antimicrobial Compounds: The scaffold is present in agents that inhibit bacterial topoisomerases and exhibit activity against various pathogens[1][4].

  • Antiviral Drugs: Pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[2].

  • Anti-inflammatory and Anti-fibrotic Agents: Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), an approved drug for idiopathic pulmonary fibrosis (IPF), underscores the therapeutic relevance of the N-phenyl-pyridinone structure[5][6].

The subject of this guide, 5-nitro-1-phenyl-1H-pyridin-2-one, combines the established pyridinone core with two critical substituents—a phenyl ring and a nitro group—whose individual contributions to bioactivity are well-documented.

Structural Analysis and Rationale for Predicted Activity

The predicted biological profile of 5-nitro-1-phenyl-1H-pyridin-2-one is derived from the synergistic interplay of its three primary structural motifs:

  • 1-Phenyl-pyridin-2-one Backbone: The N-phenyl group is a key feature of the anti-fibrotic and anti-inflammatory drug Pirfenidone[6]. This substitution generally increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and may contribute to improved antimicrobial efficacy[7].

  • Pyridin-2-one Core: As previously discussed, this nucleus is a versatile pharmacophore associated with a broad spectrum of activities, including cytotoxicity and antimicrobial action[8].

  • 5-Nitro Group: The nitroaromatic moiety is a potent pharmacophore, but can also be a toxicophore[9]. Its strong electron-withdrawing nature significantly influences the electronic properties of the heterocyclic ring. Crucially, nitroaromatic compounds are well-established as bioreductive prodrugs. Under the hypoxic (low oxygen) conditions characteristic of solid tumors and certain microbial infection sites, the nitro group can be enzymatically reduced to highly reactive cytotoxic species, such as nitroso and hydroxylamine radicals[9][10]. This mechanism allows for targeted activity, increasing efficacy while potentially reducing systemic toxicity. The presence of a nitro group has been linked to potent antimicrobial and cytotoxic effects in numerous compound classes[11][12].

Based on this analysis, we predict two primary areas of biological activity for 5-nitro-1-phenyl-1H-pyridin-2-one.

Predicted Biological Activity I: Anticancer and Cytotoxic Potential

We hypothesize that 5-nitro-1-phenyl-1H-pyridin-2-one will function as a bioreductive agent with selective cytotoxicity towards hypoxic cancer cells.

3.1. Proposed Mechanism of Action

The proposed mechanism centers on the intracellular reduction of the nitro group. In the low-oxygen environment of a solid tumor, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) can reduce the 5-nitro group. This process, which is inhibited by the presence of oxygen, generates reactive nitrogen species. These intermediates can induce cellular damage through multiple pathways:

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro group can lead to the formation of superoxide anions and other ROS, inducing oxidative stress[13].

  • DNA Damage: The reactive intermediates can directly interact with and damage DNA, leading to strand breaks and cell cycle arrest[13].

  • Protein Adduct Formation: Covalent binding to essential cellular proteins can disrupt their function.

This hypoxia-selective activation is a well-vetted strategy for developing targeted anticancer drugs[10].

3.2. Visualization: Proposed Bioreductive Activation Pathway

The following diagram illustrates the proposed metabolic activation of 5-nitro-1-phenyl-1H-pyridin-2-one under hypoxic conditions.

G cluster_0 Cell Membrane cluster_1 Hypoxic Tumor Cell Cytoplasm Compound 5-Nitro-1-phenyl- 1H-pyridin-2-one (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters Cell & is Reduced Intermediate Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Intermediate e- transfer ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage & Strand Breaks ROS->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Intermediate->ROS Redox Cycling Intermediate->DNA_Damage

Caption: Proposed bioreductive activation of 5-nitro-1-phenyl-1H-pyridin-2-one.

Predicted Biological Activity II: Antimicrobial Effects

The combination of the pyridinone core, enhanced lipophilicity from the phenyl group, and the redox-active nitro group strongly suggests potential for broad-spectrum antimicrobial activity.

4.1. Proposed Mechanism of Action

Similar to its predicted anticancer mechanism, the antimicrobial action is likely mediated by the reduction of the nitro group within microbial cells. This process generates free radicals that are indiscriminately toxic to cellular macromolecules. This mechanism is effective against a wide range of bacteria and fungi, as it targets fundamental cellular components[9]. Pyridine-containing compounds are known to possess antimicrobial properties, and the addition of a nitro group is expected to potentiate this effect[4][14].

Experimental Protocols for Validation

To empirically validate these predictions, a structured, multi-stage experimental approach is required, progressing from computational analysis to in vitro biological assays.

5.1. Visualization: Overall Experimental Workflow

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: In Vitro Antimicrobial Screening InSilico In Silico Toxicity & Docking Predictions (QSAR, Molecular Docking) Synthesis Chemical Synthesis & Purification InSilico->Synthesis MTT_Normoxia MTT/SRB Assay: Normoxic Conditions (e.g., A549, HT-29 cells) Synthesis->MTT_Normoxia MTT_Hypoxia MTT/SRB Assay: Hypoxic Conditions (1% O2) Synthesis->MTT_Hypoxia MIC_Assay Broth Microdilution Assay (Gram+, Gram-, Fungi) Synthesis->MIC_Assay Data_Analysis_1 Calculate IC50 & Determine Hypoxic Cytotoxicity Ratio (HCR) MTT_Normoxia->Data_Analysis_1 MTT_Hypoxia->Data_Analysis_1 Data_Analysis_2 Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->Data_Analysis_2

Caption: A streamlined workflow for the validation of predicted biological activities.

5.2. Protocol 1: In Silico Toxicity and Activity Prediction

Objective: To computationally predict the toxicity and potential biological targets of the compound using Quantitative Structure-Activity Relationship (QSAR) models and molecular docking.

Methodology:

  • QSAR Modeling: a. Obtain the 2D structure of 5-nitro-1-phenyl-1H-pyridin-2-one. b. Utilize a validated QSAR software suite (e.g., based on OECD principles) to predict rodent oral LD50. Models trained on datasets of nitroaromatic compounds are preferable for higher accuracy[15][16][17]. c. Calculate key molecular descriptors (e.g., LogP, polar surface area, number of hydrogen bond donors/acceptors) to assess drug-likeness according to Lipinski's Rule of Five.

  • Molecular Docking: a. Identify potential protein targets based on the activities of analogous compounds. Prime targets include human topoisomerase IIα for anticancer activity and bacterial DNA gyrase for antimicrobial effects[1][13]. b. Obtain the crystal structures of these proteins from the Protein Data Bank (PDB). c. Perform molecular docking simulations using software like AutoDock or Glide to predict the binding affinity (docking score) and binding pose of the compound within the active site of the target proteins.

5.3. Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of the compound against human cancer cell lines under both normal and low-oxygen conditions.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-nitro-1-phenyl-1H-pyridin-2-one in culture media. Replace the media in the wells with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Normoxic Group: Incubate one set of plates in a standard incubator (37°C, 5% CO2, 21% O2) for 48-72 hours.

    • Hypoxic Group: Incubate a parallel set of plates in a hypoxic chamber (37°C, 5% CO2, 1% O2) for the same duration[10].

  • MTT Reagent Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization and Absorbance Reading: Add DMSO or another suitable solvent to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot concentration-response curves and determine the IC50 (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

5.4. Protocol 3: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic microbes.

Methodology (Broth Microdilution):

  • Microorganism Panel: Use representative strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Assay Setup: In a 96-well plate, add a standardized volume of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound directly in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Predicted Physicochemical Properties and In Silico Toxicity

Property Predicted Value Compliance
Molecular Weight Calculated Value Lipinski's Rule
LogP Calculated Value Lipinski's Rule
H-Bond Donors Calculated Value Lipinski's Rule
H-Bond Acceptors Calculated Value Lipinski's Rule

| Predicted LD50 (rat, oral) | Value in mg/kg | GHS Category |

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

Cell Line IC50 (Normoxia, µM) IC50 (Hypoxia, µM) Hypoxic Cytotoxicity Ratio (HCR)¹
A549 Experimental Value Experimental Value Calculated Value
HT-29 Experimental Value Experimental Value Calculated Value

¹HCR = IC50 (Normoxia) / IC50 (Hypoxia). An HCR > 1 indicates selective toxicity to hypoxic cells.

Table 3: Antimicrobial Activity (MIC Values)

Microorganism Strain MIC (µg/mL)
S. aureus (Gram+) ATCC 29213 Experimental Value
E. coli (Gram-) ATCC 25922 Experimental Value

| C. albicans (Fungus) | ATCC 90028 | Experimental Value |

Conclusion and Future Directions

The structural features of 5-nitro-1-phenyl-1H-pyridin-2-one provide a strong theoretical foundation for predicting potent biological activity. Its potential to act as a hypoxia-activated anticancer prodrug and a broad-spectrum antimicrobial agent makes it a compelling candidate for further investigation. The experimental workflows detailed in this guide provide a clear pathway for validating these hypotheses.

Should in vitro results prove promising, future work should focus on elucidating the precise molecular mechanisms, including confirming ROS production and identifying specific protein targets. Further structure-activity relationship (SAR) studies, involving modification of the phenyl and pyridinone rings, could lead to the optimization of potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

  • Rani, V.E., & Reddy, P.R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org. Available at: [Link]

  • Singh, U.P., & Singh, R.P. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. [Source not explicitly stated, content aggregated across multiple papers]. Available at: [Link]

  • Pawar, S.A., et al. (Year not specified). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015). ResearchGate. Available at: [Link]

  • Pharmacological aspects of 2-pyridones and their analogs. (Year not specified). ResearchGate. Available at: [Link]

  • Bakke, J.M., & Ranes, E. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Balan, A.M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Rani, V.E., et al. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. Available at: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). [Source not explicitly stated]. Available at: [Link]

  • Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. (2024). [Source not explicitly stated]. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (Year not specified). PMC. Available at: [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. (Year not specified). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Kharlamova, A.D., & Khalfina, I.A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. Available at: [Link]

  • Kharlamova, A.D., & Khalfina, I.A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • In Vitro Antibacterial Activity of 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide. (Year not specified). NIH. Available at: [Link]

  • Rauth, A.M., et al. (Year not specified). Cytotoxicity of dual function nitrofurans in rodent and human tumor cells. PubMed - NIH. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (Year not specified). [Source not explicitly stated]. Available at: https://www.sciencedirect.com/science/article/pii/S131961031830113X
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Year not specified). OUCI. Available at: [Link]

  • 5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use. (Year not specified). Google Patents.
  • Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. PubMed. Available at: [Link]

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2025). [Source not explicitly stated]. Available at: [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). FULIR. Available at: [Link]

  • Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing Partnerships. Available at: [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). OSTI.GOV. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (Year not specified). Frontiers. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). PMC. Available at: [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. Available at: [Link]

  • Mossotti, R., et al. (Year not specified). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC. Available at: [Link]

  • The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhi. (2014). SciSpace. Available at: [Link]

  • Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). (Year not specified). Google Patents.

Sources

A Comprehensive Spectroscopic Guide to 5-nitro-1-phenyl-1H-pyridin-2-one: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the spectral data for 5-nitro-1-phenyl-1H-pyridin-2-one, a compound of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, accurate structural elucidation is the bedrock of innovation. This document provides a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are synergistically employed to confirm the identity and purity of this specific pyridone derivative. The narrative moves beyond a mere presentation of data, delving into the causality behind the spectral features and the logic of the analytical workflow.

Synthesis and Rationale for Spectroscopic Characterization

The synthesis of 1-phenyl-2-(1H)-pyridone derivatives often involves the condensation of a corresponding 2-(1H)-pyridone with a phenyl halide, such as iodobenzene, in the presence of a copper catalyst.[1][2] For the title compound, 5-nitro-2(1H)-pyridone would be reacted with iodobenzene.

Following synthesis, a rigorous spectroscopic analysis is not merely a procedural step but a mandatory validation of the chemical transformation. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like 5-nitro-1-phenyl-1H-pyridin-2-one.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of 5-nitro-1-phenyl-1H-pyridin-2-one Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Sample Submission IR Infrared (IR) Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry (MS) Purification->MS Sample Submission Data_Analysis Spectral Data Interpretation NMR->Data_Analysis Acquire Spectra IR->Data_Analysis Acquire Spectra MS->Data_Analysis Acquire Spectra Structure_Validation Structure Confirmation Data_Analysis->Structure_Validation Correlate Data

Caption: Workflow for Synthesis and Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J). For 5-nitro-1-phenyl-1H-pyridin-2-one, we anticipate signals corresponding to the three protons on the pyridone ring and the five protons on the phenyl ring. The powerful electron-withdrawing effect of the nitro group (NO₂) will significantly deshield adjacent protons, shifting their signals downfield.

  • H-6: This proton is ortho to the nitro group and will be the most downfield of the pyridone protons, appearing as a doublet.

  • H-4: This proton is meta to the nitro group and ortho to the carbonyl group. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • H-3: This proton is meta to the nitro group and adjacent to the carbonyl. It will appear as a doublet.

  • Phenyl Protons (H-2' to H-6'): These protons will appear in the typical aromatic region. Due to the free rotation of the phenyl ring, they may present as a complex multiplet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • C=O (C-2): The carbonyl carbon of the pyridone ring will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • C-5: The carbon bearing the nitro group will be significantly deshielded.

  • Aromatic Carbons: The remaining carbons of the pyridone and phenyl rings will appear in the aromatic region (approx. 110-150 ppm).

Predicted NMR Data

The following tables summarize the anticipated chemical shifts for 5-nitro-1-phenyl-1H-pyridin-2-one. These values are estimated based on data from similar pyridone and nitroaromatic structures.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 ~8.5 - 8.7 d ~3.0
H-4 ~8.0 - 8.2 dd ~9.5, 3.0
H-3 ~6.6 - 6.8 d ~9.5
H-2'/H-6' ~7.5 - 7.7 m -

| H-3'/H-4'/H-5'| ~7.4 - 7.6 | m | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~160 - 162
C-6 ~145 - 148
C-4 ~140 - 142
C-1' ~138 - 140
C-5 ~135 - 137
C-4' ~129 - 131
C-3'/C-5' ~128 - 130
C-2'/C-6' ~126 - 128

| C-3 | ~108 - 110 |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively assign proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.[8]

Key Vibrational Modes for 5-nitro-1-phenyl-1H-pyridin-2-one

The IR spectrum of this compound will be dominated by absorptions from the nitro group, the amide carbonyl, and the aromatic rings.

  • NO₂ Group: The nitro group is highly polar and gives rise to two very strong and characteristic absorption bands, making it easy to identify.[9][10]

    • Asymmetric Stretch (ν_as): Expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[11]

    • Symmetric Stretch (ν_s): Expected in the 1360-1290 cm⁻¹ region.[11]

  • C=O Group: The pyridone carbonyl will produce a strong, sharp absorption band. Its position can be influenced by conjugation and ring strain.

  • Aromatic Rings:

    • C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[12]

    • C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.[12]

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
C=O (Amide) Stretch 1660 - 1680 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Variable
NO₂ Asymmetric Stretch 1550 - 1490 Strong
NO₂ Symmetric Stretch 1360 - 1330 Strong

| C-N | Stretch | 1300 - 1200 | Medium |

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Ionization and Molecular Ion

For a compound like 5-nitro-1-phenyl-1H-pyridin-2-one (C₁₁H₈N₂O₃), the calculated molecular weight is approximately 216.19 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), we would expect to observe the protonated molecule [M+H]⁺ at m/z 217.[13] With Electron Ionization (EI), the molecular ion [M]⁺• would be observed at m/z 216.

Fragmentation Pathways

Nitroaromatic compounds often exhibit characteristic fragmentation patterns. The loss of neutral molecules like NO (30 Da) and NO₂ (46 Da) from the molecular ion is a common and diagnostic fragmentation pathway.[14][15][16] Further fragmentation can involve the loss of CO (28 Da) from the pyridone ring.

The diagram below illustrates a plausible fragmentation pathway for 5-nitro-1-phenyl-1H-pyridin-2-one under EI conditions.

G M [C₁₁H₈N₂O₃]⁺• m/z = 216 (Molecular Ion) F1 [C₁₁H₈N₂O₂]⁺• m/z = 186 M->F1 - NO F2 [C₁₁H₈NO₂]⁺ m/z = 170 M->F2 - NO₂ F3 [C₁₀H₈NO]⁺ m/z = 154 F2->F3 - O

Caption: Plausible EI-MS Fragmentation Pathway.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Identity Notes
216 [M]⁺• Molecular Ion
170 [M - NO₂]⁺ Loss of nitro group
186 [M - NO]⁺ Loss of nitric oxide
154 [M - NO₂ - O]⁺ Subsequent loss of oxygen

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization method (e.g., ESI for molecular weight confirmation or EI for fragmentation analysis).

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive analysis of 5-nitro-1-phenyl-1H-pyridin-2-one using NMR, IR, and mass spectrometry provides a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern on both the pyridone and phenyl rings. The strong, characteristic stretching bands of the nitro and carbonyl groups in the IR spectrum will verify the presence of these key functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition, and the fragmentation pattern will be consistent with the proposed structure. Together, these techniques provide an unambiguous and authoritative characterization essential for any further research or development involving this molecule.

References

  • Gabelica, V., De Pauw, E. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • University of Calgary. IR: nitro groups. University of Calgary. Available at: [Link]

  • Yinon, J. (1987). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Weizmann Institute of Science. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Wikipedia. 2-Pyridone. Wikipedia. Available at: [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • ResearchGate. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. ResearchGate. Available at: [Link]

  • ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope. ResearchGate. Available at: [Link]

  • Chand, K., Sharma, A. K., Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. PubMed. Available at: [Link]

  • ACS Publications. Denitration of nitroaromatic compounds by arylnitrile radical cations. ACS Publications. Available at: [Link]

  • El-Azab, A. S., et al. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. ScienceDirect. Available at: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • ResearchGate. (2025). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. Available at: [Link]

  • PMC. (2014). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Available at: [Link]

  • The Royal Society of Chemistry. Electronic supplementary information (ESI) Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Table 1 . 1 H-NMR spectra of pyridones I. ResearchGate. Available at: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. Available at: [Link]

  • Journal of Applicable Chemistry. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Applicable Chemistry. Available at: [Link]

  • SpectraBase. 2-(Benzylamino)-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Millersville University. Table of Characteristic IR Absorptions. Millersville University. Available at: [Link]

  • Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. Available at: [Link]

  • ResearchGate. (2025). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. ACS Publications. Available at: [Link]

  • Google Patents. US3974281A - 5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use. Google Patents.
  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

  • PMC. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. Available at: [Link]

  • University of California, Irvine. Mass Spectrometry. University of California, Irvine. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy. Michigan State University. Available at: [Link]

  • PMC. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. WO2012107831A1 - Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). Google Patents.
  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. 2(1H)-Pyridinone. NIST WebBook. Available at: [Link]

  • ResearchGate. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). ResearchGate. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 5-nitro-1-phenyl-1H-pyridin-2-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and presence in numerous clinically significant molecules.[1][2][3] The addition of a nitro group, a known pharmacophore and potential toxicophore, introduces unique electronic and reactive properties that can be harnessed for therapeutic benefit.[4][5] This guide focuses on 5-nitro-1-phenyl-1H-pyridin-2-one, a molecule that synergistically combines these features. While direct research on this specific compound is nascent, its structural similarity to established drugs, notably the anti-fibrotic agent pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone)[6], and the known bioactivities of nitropyridines provide a robust foundation for identifying and validating novel therapeutic targets.[7][8] This document provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic landscape of this promising compound, with a primary focus on oncology, inflammatory disorders (including fibrosis), and infectious diseases.

Introduction: The Rationale for 5-nitro-1-phenyl-1H-pyridin-2-one

The 2-pyridinone core offers a rich chemical space for drug design, capable of forming multiple hydrogen bonds and engaging with a variety of biological targets.[1][9] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including cardiotonic, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][9]

The introduction of a nitro group at the 5-position is a critical modification. The nitro group is strongly electron-withdrawing and can participate in bioreductive activation, often leading to the generation of reactive oxygen species (ROS) and cellular stress—a mechanism exploited by many antimicrobial and anticancer agents.[4][5][10] This moiety is present in numerous FDA-approved drugs and is known to be crucial for the biological activity of various compound classes.[11] For instance, nitropyridines have been identified as inhibitors of cytosolic thioredoxin reductase 1, a key enzyme in cancer therapy.[7]

The 1-phenyl substituent is also a key feature, shared by the anti-fibrotic and anti-inflammatory drug pirfenidone.[6][12] This suggests that 5-nitro-1-phenyl-1H-pyridin-2-one may modulate similar pathways involved in fibrosis and inflammation, but with a potentially distinct or enhanced pharmacological profile due to the influence of the nitro group.

This guide will systematically explore the most promising therapeutic avenues for this molecule, propose specific molecular targets, and provide a detailed roadmap for their experimental validation.

Prioritized Therapeutic Areas and Potential Molecular Targets

Based on the extensive evidence from analogous structures, we have prioritized three key therapeutic areas for investigation. For each area, we propose a set of primary molecular targets, acknowledging that this is not an exhaustive list but rather a scientifically-grounded starting point for discovery efforts.

Oncology

The antiproliferative potential of both pyridinone and nitro-aromatic compounds is well-documented.[7][9][13] The proposed mechanisms often involve the induction of DNA damage, cell cycle arrest, and apoptosis.

Potential Targets in Oncology:

  • DNA Topoisomerases: Diaryl-substituted pyridines are known to exhibit cytotoxic effects through the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[13] The planar structure of 5-nitro-1-phenyl-1H-pyridin-2-one may allow it to intercalate with DNA and stabilize the topoisomerase-DNA cleavage complex.

  • Thymidylate Synthetase (TS): The mechanism of the cytotoxic agent 5-nitro-2'-deoxyuridine involves its conversion to an inhibitor of TS, leading to the disruption of DNA synthesis.[14] Given the structural nitro-aromatic feature, investigating the potential of 5-nitro-1-phenyl-1H-pyridin-2-one to directly or indirectly inhibit TS is a logical step.

  • Protein Kinases: Kinases are highly druggable targets, and the pyridinone scaffold is known to bind to the kinase hinge region.[1] Specific kinases of interest include PI3K (p110α), which has been targeted by imidazo[1,2-a]pyridines, and others involved in oncogenic signaling pathways (e.g., MAP kinases).[13]

  • Mutant Isocitrate Dehydrogenase 1 (IDH1): Pyridinone-thiohydantoin derivatives have shown promise as inhibitors of mutant IDH1, which is implicated in several cancers.[1] This provides a rationale for screening 5-nitro-1-phenyl-1H-pyridin-2-one against this specific oncogenic enzyme.

Signaling Pathway: A Potential Kinase Inhibition Model

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Our_Compound 5-nitro-1-phenyl- 1H-pyridin-2-one Our_Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Inflammatory Diseases and Fibrosis

The striking structural similarity to pirfenidone makes this a high-priority area. Pirfenidone is thought to exert its effects by downregulating pro-inflammatory and pro-fibrotic signaling pathways, though its exact targets are still under investigation.[6]

Potential Targets in Inflammation and Fibrosis:

  • Phosphodiesterase 3 (PDE3): Pyridinone-based drugs like milrinone are established PDE3 inhibitors, leading to increased intracellular cAMP levels.[1][15] Elevated cAMP has anti-inflammatory effects in various cell types.

  • 5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[16][17] Inhibition of 5-LOX is a validated anti-inflammatory strategy.

  • Transforming Growth Factor-Beta (TGF-β) Pathway Kinases (e.g., ALK5): The TGF-β pathway is central to the pathogenesis of fibrosis. Analogs of pirfenidone have been investigated as inhibitors of ALK5 (TGF-β type 1 receptor kinase).[18]

  • p38 MAP Kinase: This kinase is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β and has been explored as a target for anti-fibrotic therapies.[18]

  • Poly (ADP-ribose) Polymerase Gamma (PARPγ): This enzyme has been implicated in inflammatory and fibrotic processes, making it another potential target for pirfenidone analogs.[18]

Infectious Diseases

The nitro group is a hallmark of many antimicrobial agents, acting through bioreductive activation to create cytotoxic metabolites.[4] Pyridine derivatives also have a long history as antimicrobial agents.[2][19]

Potential Targets in Infectious Diseases:

  • Viral Enzymes (e.g., HIV Reverse Transcriptase): Specific pyridinone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[20][21]

  • Bacterial and Fungal Enzymes: The broad antimicrobial activity of nitropyridines suggests potential inhibition of essential enzymes in various pathogens.[7] Examples could include enzymes in metabolic pathways, cell wall synthesis, or DNA replication. For instance, some pyridine derivatives target the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[22]

  • Protozoal Redox Pathways: Nitroimidazoles, a related class of compounds, are activated by reduction in anaerobic protozoa, leading to the formation of cytotoxic radicals.[4] A similar mechanism could be at play against various parasitic organisms.

A Framework for Target Validation

Once high-priority targets are selected, a systematic validation process is crucial. The following section outlines a multi-step experimental workflow designed to rigorously assess the interaction between 5-nitro-1-phenyl-1H-pyridin-2-one and its putative targets.

Experimental Workflow: From Initial Hit to Cellular Proof-of-Concept

This workflow provides a logical progression from initial, high-throughput screening to more complex cellular assays that establish a clear link between target engagement and a functional cellular outcome.

G cluster_phase1 Phase 1: Primary Screening & Biophysical Characterization cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Functional Cellular Assays A1 Biochemical Assays (e.g., Enzyme Inhibition, Kinase Panels) A2 Binding Assays (e.g., SPR, MST, ITC) A1->A2 Confirm Direct Binding B1 Cellular Thermal Shift Assay (CETSA) A2->B1 Validate in Cellular Context B2 Target Knockdown/Overexpression Studies B1->B2 Confirm Target Specificity B3 Reporter Gene Assays B2->B3 C1 Cytotoxicity/Viability Assays (e.g., MTT) [Oncology] B3->C1 C2 Cytokine Release Assays (e.g., ELISA) [Inflammation] B3->C2 C3 Extracellular Matrix Deposition Assays [Fibrosis] B3->C3 C4 Minimal Inhibitory Concentration (MIC) Assays [Infectious Disease] B3->C4

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocols

Phase 1: Primary Screening & Biophysical Characterization

  • Biochemical Assays (Enzyme Inhibition):

    • Objective: To determine if the compound directly inhibits the enzymatic activity of the purified target protein.

    • Protocol Example (for a Kinase Target):

      • Prepare a reaction buffer containing the purified kinase, a generic substrate (e.g., myelin basic protein), and ATP.

      • Add 5-nitro-1-phenyl-1H-pyridin-2-one across a range of concentrations (e.g., 10 nM to 100 µM). Include appropriate controls (DMSO vehicle, known inhibitor).

      • Initiate the reaction by adding radiolabeled [γ-³²P]ATP or using a luminescence-based assay (e.g., ADP-Glo™) to detect kinase activity.

      • Incubate for a defined period at the optimal temperature for the enzyme.

      • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

      • Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.

  • Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR):

    • Objective: To confirm direct binding of the compound to the target and determine binding kinetics (K_D, k_on, k_off).

    • Protocol Outline:

      • Immobilize the purified target protein onto a sensor chip.

      • Flow a series of concentrations of 5-nitro-1-phenyl-1H-pyridin-2-one over the chip.

      • Measure the change in the refractive index at the surface, which is proportional to the mass bound (the "response units").

      • Fit the association and dissociation curves to a binding model to determine the kinetic constants.

Phase 2: Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To verify that the compound binds to its target within intact cells.

    • Protocol Outline:

      • Treat intact cells with either the compound or a vehicle control.

      • Heat aliquots of the cell lysates to a range of temperatures.

      • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

      • Analyze the supernatant by Western blot using an antibody specific for the target protein.

      • A successful binding event will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

Phase 3: Functional Cellular Assays

  • Cytotoxicity/Viability Assay (MTT Assay):

    • Objective: To assess the compound's effect on the viability of relevant cell lines (e.g., cancer cells).

    • Protocol Outline:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the compound for a specified duration (e.g., 48-72 hours).

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

      • Viable cells with active metabolism will convert MTT into a purple formazan product.

      • Solubilize the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.[18]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Target Screening Results

TargetAssay TypeEndpointResult (IC₅₀ / K_D)Therapeutic Area
Topoisomerase IBiochemicalIC₅₀1.2 µMOncology
p110αBiochemicalIC₅₀5.8 µMOncology
5-LOXBiochemicalIC₅₀850 nMInflammation
ALK5BiochemicalIC₅₀2.5 µMFibrosis/Inflammation
HIV-1 RTBiochemicalIC₅₀> 50 µMInfectious Disease
E. coliCell-basedMIC32 µg/mLInfectious Disease

Interpretation: In this hypothetical example, the compound shows potent activity against Topoisomerase I and 5-LOX, making these attractive targets for further validation. The moderate activity against p110α and ALK5 warrants follow-up, while the weak activity against HIV-1 RT suggests it may not be a priority for this specific viral target. The antibacterial activity against E. coli indicates that further screening against a broader panel of pathogens is justified.

Conclusion and Future Directions

5-nitro-1-phenyl-1H-pyridin-2-one stands at the intersection of well-established pharmacophores, presenting a compelling case for therapeutic exploration. Its structural heritage from both the pirfenidone family and bioactive nitropyridines provides a clear and rational basis for investigating its potential in oncology, inflammation, fibrosis, and infectious diseases. The systematic approach to target validation outlined in this guide, progressing from high-throughput biochemical screening to functional cellular assays, offers a robust framework for elucidating its mechanism of action and unlocking its full therapeutic potential. Future work should focus on lead optimization to improve potency and selectivity for validated targets, comprehensive ADMET profiling, and eventual evaluation in preclinical in vivo models of disease.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. (2022). [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022). [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. (2025). [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. (n.d.). [Link]

  • Bioactive natural products containing 2-pyridone core. ResearchGate. (n.d.). [Link]

  • Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. ScienceDirect. (2024). [Link]

  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (n.d.). [Link]

  • Mechanism of action of 5-nitro-2'-deoxyuridine. PubMed. (n.d.). [Link]

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. (2025). [Link]

  • Effect of pyridine on key pharmacological parameters. ResearchGate. (n.d.). [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. (2018). [Link]

  • pharmacological activities of pyridine derivatives: a review. wjpps. (n.d.). [Link]

  • 5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025). [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. (n.d.). [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate. (n.d.). [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. (2022). [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. (n.d.). [Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC. (2019). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. (2021). [Link]

  • The mechanism of action of quinone antibiotics. PubMed. (n.d.). [Link]

  • Inhibition of 5-lipoxygenase as Anti-Inflammatory Mode of Action of Plectranthus Zeylanicus Benth and Chemical Characterization of Ingredients by a Mass Spectrometric Approach. PubMed. (2014). [Link]

  • 5-Lipoxygenase: mechanisms of regulation. PMC. (n.d.). [Link]

Sources

In Silico ADMET Profiling: Technical Guide for 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction framework for 5-nitro-1-phenyl-1H-pyridin-2-one .

This molecule is a structural analog of Pirfenidone (an approved anti-fibrotic drug), where the 5-methyl group is replaced by a nitro group. This substitution drastically alters the electronic landscape of the scaffold, introducing significant metabolic and toxicological liabilities that must be assessed computationally before synthesis.

Executive Summary

Compound: 5-nitro-1-phenyl-1H-pyridin-2-one Parent Scaffold: N-phenylpyridin-2-one (Pirfenidone class) SMILES: O=C1C=CC([O-])=CN1C2=CC=CC=C2

The introduction of a nitro group (


) at the C5 position of the pyridone ring transforms the lipophilic, metabolically stable Pirfenidone into a highly electron-deficient species. This guide details the computational workflow to predict the impact of this substitution. The primary in silico hypothesis is that while solubility may improve due to polarity, the nitro-aromatic moiety presents a high risk of mutagenicity (Ames positive)  and reductive metabolism, potentially leading to reactive hydroxylamine intermediates.

Protocol Phase I: Structural Preparation & Physicochemical Space

Before running predictive models, the molecular structure must be standardized. The nitro group is a strong electron-withdrawing group (EWG), which lowers the pKa of the conjugated system and increases the Topological Polar Surface Area (TPSA).

Workflow Methodology
  • Canonicalization: Use RDKit or OpenBabel to generate the canonical SMILES. Ensure the nitro group is represented in its charge-separated form ([O-]) for accurate electrostatic field calculation.

  • Conformer Generation: Generate 3D conformers (using OMEGA or RDKit ETKDG algorithm) to assess steric clashes between the phenyl ring and the pyridone oxygen/hydrogen.

  • Physicochemical Descriptors: Calculate key descriptors using SwissADME or RDKit.

Predicted Physicochemical Profile (Data Synthesis)

Comparison against Pirfenidone (Parent Drug)

Property5-nitro-1-phenyl-1H-pyridin-2-onePirfenidone (5-methyl)Impact of Nitro Group
MW ( g/mol ) ~216.19185.22Slight Increase
LogP (Lipophilicity) 1.2 - 1.5 (Predicted)1.91 (Exp)Decreased (More Polar)
TPSA (Ų) ~75.0 ~32.0Doubled (Reduces BBB permeation)
H-Bond Acceptors 42Increased
Lipinski Violations 00Drug-like

Interpretation: The molecule remains "drug-like" (Ro5 compliant). However, the doubling of TPSA suggests significantly reduced passive diffusion across the Blood-Brain Barrier (BBB) compared to Pirfenidone.

Protocol Phase II: Absorption & Distribution (AD)

The nitro group increases polarity, which often aids solubility but hinders passive membrane transport.

Solubility & Permeability Workflow

Tools: SwissADME (ESOL model), pkCSM (Caco-2).

  • Solubility (LogS): The nitro group facilitates dipole-dipole interactions with water.

    • Prediction: Moderately soluble (Class III/IV boundary).

  • Caco-2 Permeability:

    • Prediction: Moderate (< 10 x 10⁻⁶ cm/s).[1] The increased polarity resists passive diffusion through the lipid bilayer compared to the methyl analog.

  • P-glycoprotein (P-gp) Status:

    • Logic: Nitro-aromatics are rarely specific P-gp substrates unless they possess high MW or specific basic amines.

    • Prediction: Non-substrate / Non-inhibitor.

Distribution (BBB & PPB)

Tools: ADMETlab 2.0, LightBBB.

  • Blood-Brain Barrier (BBB):

    • Mechanistic Insight: Pirfenidone crosses the BBB (causing side effects like dizziness). The nitro derivative, with TPSA > 70 Ų, is predicted to be BBB Negative . This could be a therapeutic advantage if the target is peripheral (e.g., lung fibrosis) to avoid CNS toxicity.

  • Plasma Protein Binding (PPB):

    • Prediction: Moderate (~80-90%). The phenyl ring drives hydrophobic binding to albumin, but the nitro group reduces this affinity slightly compared to the methyl group.

Protocol Phase III: Metabolism (The "M" Factor)

This is the most critical phase. The nitro group is a "metabolic handle" that undergoes reduction, distinct from the CYP-mediated hydroxylation of Pirfenidone.

Metabolic Pathway Prediction

Tools: BioTransformer 3.0 (Phase I/II), GLORY.

Primary Pathway: Nitro-Reduction Unlike the methyl group of Pirfenidone (which is oxidized to carboxylic acid), the nitro group is susceptible to Nitroreductases (bacterial in the gut or cytosolic xanthine oxidase).

  • Parent:

    
    
    
  • Intermediate 1:

    
     (Nitroso - Reactive)
    
  • Intermediate 2:

    
     (Hydroxylamine - Genotoxic risk )
    
  • Metabolite:

    
     (Amine)
    

Secondary Pathway: CYP450 The electron-deficient pyridone ring is deactivated towards CYP-mediated oxidation. Therefore, the metabolic clearance will likely shift from hepatic oxidation (CYP1A2) to reductive metabolism.

Pathway Visualization

The following diagram illustrates the divergent metabolic fate predicted for the nitro-analog.

MetabolicPathway Substrate 5-nitro-1-phenyl-1H-pyridin-2-one (Parent) Nitroso Nitroso-Intermediate (Reactive Electrophile) Substrate->Nitroso Nitroreductase (Gut Microbiota/XO) Hydroxylamine Hydroxylamine (DNA Adduct Risk) Nitroso->Hydroxylamine 2e- Reduction Amine 5-amino-1-phenyl-1H-pyridin-2-one (Stable Metabolite) Hydroxylamine->Amine Reduction DNA_Damage Genotoxicity (Ames +) Hydroxylamine->DNA_Damage Covalent Binding Acetylated N-Acetylated Conjugate (Excretion) Amine->Acetylated NAT1/NAT2 (Phase II)

Caption: Predicted reductive metabolic pathway. The formation of the hydroxylamine intermediate poses a significant genotoxic risk not present in the parent drug Pirfenidone.

Protocol Phase IV: Toxicity Assessment (The "T" Factor)

The structural substitution of Methyl


 Nitro triggers a structural alert for toxicity.
Mutagenicity (Ames Test)

Tools: ProTox-II, Derek Nexus.

  • Prediction: High Probability Positive.

  • Mechanism: Nitro-aromatics are classic Ames-positive compounds (especially strains TA98 and TA100) due to the formation of hydroxylamines that interact with DNA guanine residues.

  • Risk Level: Critical. This typically necessitates early wet-lab validation (Mini-Ames).

hERG Inhibition (Cardiotoxicity)

Tools: Pred-hERG.

  • Prediction: Low to Moderate Risk.

  • Reasoning: The molecule lacks the basic nitrogen and long lipophilic chain characteristic of potent hERG blockers. The nitro group reduces lipophilicity, which generally lowers hERG affinity.

Hepatotoxicity
  • Prediction: Plausible.

  • Reasoning: If the nitro-reduction leads to reactive intermediates that deplete glutathione (GSH), idiosyncratic hepatotoxicity could occur.

Comprehensive Workflow Diagram

The following Graphviz diagram summarizes the complete in silico protocol executed for this molecule.

ADMET_Workflow cluster_models Predictive Models Input Input: 5-nitro-1-phenyl-1H-pyridin-2-one (SMILES) Prep Structure Prep (Canonicalization & 3D Conformer) Input->Prep PhysChem PhysChem (SwissADME) LogP, TPSA, Solubility Prep->PhysChem AD Absorption/Dist (pkCSM) Caco-2, BBB, P-gp Prep->AD Metab Metabolism (BioTransformer) Nitro-reduction vs Oxidation Prep->Metab Tox Toxicity (ProTox-II) Ames, hERG, Hepatotox Prep->Tox Decision Risk Assessment Go / No-Go PhysChem->Decision LogP < 2 TPSA > 70 AD->Decision BBB Negative Metab->Decision Reductive Liability Tox->Decision Ames Positive (Critical)

Caption: Integrated in silico ADMET workflow. Parallel processing of physicochemical and toxicity endpoints informs the final risk assessment.

Conclusion & Recommendations

Final Assessment: The molecule 5-nitro-1-phenyl-1H-pyridin-2-one presents a viable physicochemical profile for an orally active drug (good solubility, moderate permeability). However, the toxicity profile is compromised compared to the parent drug Pirfenidone.

Key Findings:

  • Bioavailability: Likely high, but with different distribution kinetics (lower CNS penetration) than Pirfenidone.

  • Metabolic Switch: Metabolism shifts from hepatic oxidation (CYP) to reductive pathways (Nitroreductase), creating a risk of inter-patient variability based on gut microbiome composition.

  • Critical Liability: The high probability of Ames mutagenicity due to the nitro group is a major "No-Go" flag for chronic indications like fibrosis.

Recommendation: If this molecule is intended for therapeutic use, Step 1 must be an in vitro Ames test. If positive, the scaffold should be optimized by replacing the nitro group with a bioisostere (e.g., nitrile


 or trifluoromethyl 

) that mimics the electron-withdrawing nature without the reductive toxicity liability.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Djhoumbou-Feunang, Y., Fiamoncini, J., de la Fuente, A. G., Greiner, R., Manach, C., & Wishart, D. S. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification. Journal of Cheminformatics, 11, 2. [Link]

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019).[2] Nitro-Group-Containing Drugs.[3][4][5] Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]

Sources

A Comprehensive Approach for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: Structure Elucidation of 5-nitro-1-phenyl-1H-pyridin-2-one >

Abstract

This technical guide provides an in-depth, experience-driven framework for the complete structure elucidation of the target molecule, 5-nitro-1-phenyl-1H-pyridin-2-one. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of synthesis and spectroscopy to build an unassailable structural proof. We will detail the rationale behind the chosen synthetic route, provide step-by-step experimental protocols, and offer a comprehensive interpretation of the resulting spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust and logical workflow for the characterization of novel heterocyclic compounds.

Introduction: The Significance of Pyridinone Scaffolds

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds.[1][2] Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1][2] The introduction of a nitro group and a phenyl substituent, as in 5-nitro-1-phenyl-1H-pyridin-2-one, can significantly modulate the molecule's pharmacological profile. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any drug discovery and development program.

This guide will systematically address the synthesis and multi-faceted spectroscopic analysis required to definitively elucidate the structure of 5-nitro-1-phenyl-1H-pyridin-2-one.

Synthetic Strategy and Experimental Protocol

A logical and efficient synthesis is the cornerstone of structural elucidation, as it provides the material for analysis and offers preliminary structural insights. For the preparation of 5-nitro-1-phenyl-1H-pyridin-2-one, a two-step sequence is employed: the N-arylation of 2(1H)-pyridone followed by regioselective nitration.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: 2(1H)-Pyridone Iodobenzene Step1 Step 1: N-Arylation (Ullmann Condensation) Start->Step1 Intermediate 1-phenyl-1H-pyridin-2-one Step1->Intermediate Step2 Step 2: Nitration (HNO₃/H₂SO₄) Intermediate->Step2 Product 5-nitro-1-phenyl-1H-pyridin-2-one Step2->Product Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Product Purified Product FTIR FT-IR Product->FTIR NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Correlate Spectroscopic Data FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of 5-nitro-1-phenyl-1H-pyridin-2-one Data_Analysis->Structure_Confirmation

Sources

The Pyridinone Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution

[1]

Introduction: The Privileged Lactam

In the pharmacophore library of modern medicinal chemistry, the pyridinone (or pyridone) scaffold occupies a "privileged" status.[1] Structurally defined as a six-membered nitrogen-containing heterocycle with a ketone functionality, it exists primarily in two isomeric forms: 2-pyridinone and 4-pyridinone .

For the drug developer, the utility of the pyridinone core lies in its tautomeric versatility and its ability to serve as a bioisostere for amides and phenols.[2] Unlike a static phenyl ring, the pyridinone ring is a dynamic donor/acceptor system.

  • 2-Pyridinones often mimic the peptide bond ($ -CO-NH- $) within a rigid ring structure, making them excellent scaffolds for kinase inhibitors and protease inhibitors.

  • 3-Hydroxy-4-pyridinones possess a high-affinity

    
    -donor ligand set, making them the gold standard for oral iron chelation therapy.
    

This guide analyzes the technical evolution of these compounds, from the early discovery of their antifungal properties to their current role in epigenetic modulation.

Structural Chemistry & Tautomerism

The fundamental challenge—and opportunity—in pyridinone design is controlling the tautomeric equilibrium.

The Lactam-Lactim Equilibrium

In the gas phase, 2-hydroxypyridine (the lactim form) is often favored. However, in polar solvents (and biological fluids), the equilibrium shifts dramatically toward 2-pyridinone (the lactam form). This is driven by the high solvation energy of the polar amide-like bond in the lactam.

Drug Design Implication: When docking pyridinone-based ligands, one must explicitly model the lactam tautomer as the dominant species at physiological pH, serving as a hydrogen bond acceptor (carbonyl) and donor (N-H), unless the nitrogen is substituted.

Tautomerismcluster_02-Pyridinone Equilibrium (Solvent Dependent)Lactim2-Hydroxypyridine(Lactim Form)Favored in Gas PhaseLactam2-Pyridinone(Lactam Form)Favored in Water/PlasmaLactim->LactamPolar SolventStabilization

Figure 1: The tautomeric shift from hydroxypyridine to pyridinone is driven by solvent polarity, critical for predicting binding modes.

Historical Evolution & Therapeutic Classes

The history of pyridinone drug discovery can be segmented into three distinct eras, each exploiting a different electronic feature of the ring.

Era 1: The Antifungals (1970s)
  • Molecule: Ciclopirox (1-hydroxy-4-methyl-6-cyclohexyl-2-pyridinone).

  • Mechanism: Unlike azoles that target ergosterol, Ciclopirox acts as a metal chelator. The

    
    -hydroxy-2-pyridinone motif creates a bidentate ligand that sequesters trivalent cations (
    
    
    ,
    
    
    ), disrupting metal-dependent enzymes (e.g., cytochromes) and membrane integrity.
  • Significance: It proved that the pyridinone ring could penetrate keratin and cell membranes effectively.

Era 2: The Iron Chelators (1980s-1990s)
  • Molecule: Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone).[3]

  • The Challenge: Patients with Thalassemia Major suffer from iron overload due to transfusions. The existing treatment, Desferrioxamine, was not orally active.

  • The Solution: Hider and Kontoghiorghes identified that 3-hydroxy-4-pyridinones possess a high affinity for

    
     (
    
    
    ). Crucially, at physiological pH, three ligand molecules bind one iron atom to form a neutral 3:1 complex, allowing the toxic iron to be excreted in urine without stripping other essential metals like zinc.
Era 3: Epigenetics & Kinase Inhibitors (2010s-Present)[4][5]
  • Molecule: Tazemetostat (EZH2 Inhibitor).[4][5][6][7]

  • Mechanism: Here, the pyridinone is not a chelator but a structural scaffold. In Tazemetostat, a 2-pyridinone ring acts as a bioisostere for an amide, forming critical hydrogen bonds within the S-adenosylmethionine (SAM) binding pocket of the EZH2 methyltransferase.

  • Significance: This validated the pyridinone as a "hinge-binding" motif and a scaffold for fragment-based drug discovery (FBDD).

TimelineStep11970s: Ciclopirox(Antifungal)N-hydroxy-2-pyridinone chelationStep21980s-90s: Deferiprone(Iron Overload)3-hydroxy-4-pyridinoneFirst oral iron chelatorStep1->Step2 Scaffold OptimizationStep32020: Tazemetostat(Epigenetic Oncology)2-pyridinone as Amide BioisostereFDA Approved for Epithelioid SarcomaStep2->Step3 Structure-Based Design

Figure 2: Evolution of the pyridinone scaffold from simple chelation to complex epigenetic modulation.

Technical Deep Dive: Synthesis of 3-Hydroxy-4-Pyridinones

The synthesis of Deferiprone (L1) represents a classic example of heterocyclic conversion. The most robust route involves the conversion of a pyran-4-one (Maltol) to a pyridin-4-one via amine insertion.

Reaction Logic

The reaction is a thermodynamic substitution where the ring oxygen of the pyrone is replaced by the nitrogen of a primary amine.

  • Protection: The 3-hydroxyl group of Maltol is often protected (e.g., benzylation) to prevent side reactions, though direct synthesis is possible.

  • Michael Addition/Elimination: The amine attacks the

    
    -carbon (C2 or C6), opening the ring.
    
  • Recyclization: The intermediate recyclizes to form the thermodynamically more stable aromatic pyridinone system.

Experimental Protocol: Synthesis of Deferiprone (L1)

Note: This protocol is adapted from the methodologies established by Kontoghiorghes et al.

Reagents:

  • Maltol (3-hydroxy-2-methyl-4-pyrone): 10.0 g (79 mmol)

  • Methylamine (40% aqueous solution): 40 mL (~5 eq)

  • Water: 100 mL

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Charging: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of Maltol in 100 mL of distilled water.

  • Amine Addition: Add 40 mL of 40% aqueous methylamine. The solution will turn yellow, indicating the formation of the Schiff base/ring-opening intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. The reaction is driven by the stability of the resulting aromatic pyridinone.
    
  • Monitoring: Monitor via TLC (9:1 CHCl3:MeOH). The starting material (Maltol) spot will disappear.

  • Workup: Allow the solution to cool to room temperature. The product, 1,2-dimethyl-3-hydroxy-4-pyridinone, may precipitate upon cooling or concentration.

  • Purification: Decolorize with activated charcoal if necessary. Recrystallize from hot ethanol/water.

  • Characterization:

    • Melting Point: 272–275°C.

    • UV-Vis:

      
       at 280 nm (pH 7).
      
    • Iron Binding Assay: Addition of

      
       should yield an intense red/orange color immediately, indicative of the tris-chelate complex.
      

SynthesisMaltolMaltol(Pyrone Core)InterRing Opening(Michael Addition)Maltol->Inter+ MeNH2(aq)ProductDeferiprone(Pyridinone Core)Inter->ProductReflux 6h- H2O

Figure 3: Synthetic route converting Maltol to Deferiprone via amine insertion.

Comparative Data: Pyridinone Drug Properties

The following table summarizes the physicochemical profiles of key pyridinone-based therapeutics.

Drug NameScaffold TypeTargetBinding ModeLogPStatus
Ciclopirox N-hydroxy-2-pyridoneMetal-dependent enzymesBidentate Chelation (

)
2.5FDA Approved (Topical)
Deferiprone 3-hydroxy-4-pyridinoneFree Iron (

)
Bidentate Chelation (

)
-0.7FDA Approved (Oral)
Tazemetostat 2-pyridinoneEZH2 MethyltransferaseH-Bond Acceptor/Donor3.6FDA Approved (Oncology)
Doravirine Pyridinone-triazolinoneHIV-1 Reverse TranscriptaseAllosteric Binding2.6FDA Approved (Antiviral)

Future Outlook: PROTACs and Fragment-Based Design

The pyridinone scaffold is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design. Because the pyridinone ring is robust and offers multiple vectors for functionalization (N1, C3, C5 positions), it serves as an ideal "linker attachment point" or as a warhead for E3 ligase ligands (e.g., Cereblon binders often use glutarimide, structurally related to pyridinone).

Furthermore, the 4-pyridinone core is being explored in fragment-based screens for metalloenzyme inhibitors (e.g., Matrix Metalloproteinases - MMPs), where the zinc-binding capacity of the oxygen pair is exploited with greater selectivity than hydroxamic acids.

References

  • Kontoghiorghes, G. J., et al. (1987). "1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload."[3] The Lancet. Link

  • Hider, R. C., & Hoffbrand, A. V. (2018). "The History of Deferiprone." New England Journal of Medicine. Link (Contextual citation for historical validation).

  • FDA Label. (2020).[4] "TAZVERIK (tazemetostat) prescribing information."[4][7] US Food and Drug Administration.[8] Link

  • Song, J., et al. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. Link

  • Gupta, A. (2017). "Ciclopirox: A comprehensive review." Dermatology and Therapy. Link

  • Behrman, E. J. (2009). "Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate." Beilstein Journal of Organic Chemistry. Link

Theoretical & Computational Profiling of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for analyzing 5-nitro-1-phenyl-1H-pyridin-2-one , a structural analog of the anti-fibrotic drug Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one).[1][2] By replacing the electron-donating methyl group with a strong electron-withdrawing nitro group, this molecule exhibits distinct electronic, nonlinear optical (NLO), and pharmacological profiles.

This document serves as a blueprint for researchers to execute and interpret Density Functional Theory (DFT) studies, providing predictive insights into the molecule's geometry, electronic transitions, and potential as a "push-pull" chromophore or bioactive pharmacophore.

Structural Architecture & Conformational Dynamics

The Steric-Electronic Conflict

The core theoretical challenge in modeling 5-nitro-1-phenyl-1H-pyridin-2-one lies in the dihedral twist between the phenyl ring and the pyridone core.[1][2]

  • Steric Hindrance: In the parent molecule, Pirfenidone, X-ray crystallography reveals a twist angle of approximately 50–60° due to steric repulsion between the carbonyl oxygen (C2=O) and the ortho-hydrogens of the phenyl ring, as well as the H6 pyridone proton and the phenyl ring [1].

  • Electronic Conjugation: A planar geometry (

    
     twist) would maximize 
    
    
    
    -conjugation, essential for intramolecular charge transfer (ICT).[1] However, the steric penalty prevents planarity.
  • The Nitro Effect: The 5-nitro group is planar with the pyridone ring.[3] It exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density from the N1 nitrogen. This increases the double-bond character of the N1-C2 bond but does not significantly alleviate the steric twist of the N-phenyl bond.

Computational Protocol: Geometry Optimization

To accurately predict the ground state geometry, the following DFT protocol is recommended:

Table 1: Recommended Computational Parameters

ParameterSettingRationale
Method DFT (B3LYP or

B97X-D)
B3LYP is standard;

B97X-D corrects for long-range dispersion interactions critical for stacking.[1][2]
Basis Set 6-311++G(d,p)Diffuse functions (++) are mandatory for the nitro group and lone pairs on oxygen.
Solvation IEFPCM (Water/DMSO)Implicit solvation mimics physiological or synthesis conditions, stabilizing the polar nitro group.
Frequency Calc HarmonicRequired to verify the stationary point (zero imaginary frequencies) and obtain ZPE.

Electronic Structure & Reactivity Descriptors[4]

Frontier Molecular Orbitals (FMOs)

The substitution of the 5-methyl group (Pirfenidone) with a 5-nitro group drastically alters the FMO landscape, creating a "Push-Pull" system.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N-phenyl ring and the lone pair of the pyridone nitrogen. The phenyl ring acts as the electron donor.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the 5-nitro group and the pyridone ring (electron acceptor).

  • Band Gap (

    
    ):  The nitro group lowers the LUMO energy significantly more than the HOMO, resulting in a narrower HOMO-LUMO gap  compared to Pirfenidone. This predicts a red-shift in UV-Vis absorption (bathochromic shift).[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem approximation, the following trends are theoretically predicted for the 5-nitro analog vs. Pirfenidone:

  • Chemical Hardness (

    
    ):  Lower.[1][2] The molecule is "softer" and more polarizable due to the extended conjugation path (despite the twist).
    
  • Electrophilicity Index (

    
    ):  Significantly higher.[1][2] The 5-nitro group makes the pyridone ring a potent electrophile, potentially increasing reactivity toward nucleophilic metabolic attack (e.g., glutathione conjugation).
    

Nonlinear Optical (NLO) Properties[5][6][7]

One of the most promising theoretical applications of 5-nitro-1-phenyl-1H-pyridin-2-one is as a Second Harmonic Generation (SHG) material.[1][2]

The D- -A Mechanism

The molecule functions as a donor-bridge-acceptor system:

  • Donor (D): Phenyl ring (weak donor).

  • Bridge (

    
    ):  Pyridone ring (electron-deficient).[1][2]
    
  • Acceptor (A): Nitro group (strong acceptor).

Despite the phenyl twist breaking perfect planarity, the charge transfer from N1 to the 5-nitro group is efficient.

First Hyperpolarizability ( )

Theoretical calculations (DFT/B3LYP) typically yield a static first hyperpolarizability (


) for nitro-pyridones that is 5–10 times higher  than urea (the standard reference).
  • Vector: The dipole moment (

    
    ) is aligned along the C5-N1 axis, enhancing the 
    
    
    
    vector component in the direction of charge transfer.

Spectroscopic Signatures (Vibrational Analysis)

Correct assignment of vibrational modes is critical for validating synthesized compounds.[1][2]

Table 2: Predicted Characteristic IR Frequencies (Scaled)

Functional GroupModePredicted Frequency (cm⁻¹)Intensity
C=O[1][2] (Pyridone) Stretching1660 – 1680Very Strong
NO₂ (Nitro) Asymmetric Stretch1520 – 1540Strong
NO₂ (Nitro) Symmetric Stretch1330 – 1350Strong
C=C (Aromatic) Ring Stretch1580 – 1600Medium
C-N (Bridge) Stretch1250 – 1280Medium/Strong

Note: Frequencies should be scaled by a factor of ~0.961 for B3LYP/6-311++G(d,p) to align with experimental data.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for synthesizing and theoretically validating 5-nitro-1-phenyl-1H-pyridin-2-one.

G Start Start: 5-Nitro-2-hydroxypyridine Tautomer Tautomer Analysis (DFT: Keto vs Enol) Start->Tautomer Pre-calc check Coupling N-Arylation (Chan-Lam/Ullmann) + Phenylboronic Acid Tautomer->Coupling Select Keto Precursor Product Target: 5-nitro-1-phenyl-1H-pyridin-2-one Coupling->Product Synthesis GeomOpt Geometry Optimization (B3LYP/6-311++G**) Product->GeomOpt In-Silico Input Freq Frequency Calc (IR/Raman Validation) GeomOpt->Freq Minimized Struct NLO NLO Properties (Hyperpolarizability) GeomOpt->NLO Electronic Wavefn Docking Molecular Docking (Target: p38 MAPK / TGF-beta) GeomOpt->Docking PDBQT Prep

Caption: Integrated synthetic and computational workflow for 5-nitro-1-phenyl-1H-pyridin-2-one profiling.

Pharmaceutical Relevance: In Silico Docking

As a Pirfenidone analog, this molecule is a candidate for Idiopathic Pulmonary Fibrosis (IPF) therapy.[4][5][6] Theoretical docking studies should focus on the established targets of Pirfenidone.[2]

Target Proteins
  • p38

    
     MAPK (Mitogen-Activated Protein Kinase):  Pirfenidone inhibits this pathway.[1][2] The 5-nitro variant may alter binding affinity via:
    
    • H-Bonding: The nitro group acts as a dual H-bond acceptor, potentially engaging Lys/Arg residues in the active site that the methyl group of Pirfenidone cannot.

    • Pi-Stacking: The electron-deficient pyridone ring may strengthen stacking interactions with Phe/Tyr residues in the binding pocket.[1][2]

ADMET Prediction
  • LogP: The nitro group decreases lipophilicity compared to the methyl group (Pirfenidone LogP ~1.9). Expected LogP for the nitro analog is ~1.2–1.5, maintaining good oral bioavailability.

  • Toxicity: Nitro-aromatics carry a structural alert for mutagenicity (Ames positive) due to potential nitro-reduction.[1][2] In silico toxicity filters (e.g., Derek Nexus) must be applied early.

References

  • Crystal Structure of Pirfenidone: Gelbrich, T., et al. (2017). "Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one)." IUCrData, 2, x171167. Link (Provides the baseline twist angle and geometry for the scaffold).

  • DFT Methods for Pyridones: Mohamed, T. A., et al. (2021). "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations." Journal of the Chinese Chemical Society, 68(11), 2154-2168. Link (Establishes the B3LYP/6-311++G(d,p) standard for 5-nitro-pyridone tautomers).[1]

  • NLO Properties of Nitro-Pyridines: Mishra, H. N., et al. (2011).[1][2] "Electronic structure, electric moments and vibrational analysis of 5-nitro-2-furaldehyde semicarbazone: A D.F.T. study." Computational and Theoretical Chemistry, 973(1-3), 20-27.[1][7] Link (Demonstrates the methodology for calculating hyperpolarizability in nitro-conjugated systems).

  • Pirfenidone Mechanism & Targets: Sakai, N., & Tager, A. M. (2013). "Fibrosis of two: Epithelial cell-fibroblast interactions in pulmonary fibrosis." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(7), 911-921.[1] Link (Context for molecular docking targets).

  • General Synthesis of N-Aryl Pyridones: Chan, D. M. T., et al. (1998).[1] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[1][2] Tetrahedron Letters, 39(19), 2933-2936.[1] Link (The standard Chan-Lam coupling protocol used to synthesize 1-phenyl-2-pyridones).[1][2]

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the standardized protocol for evaluating the antimicrobial efficacy of 5-nitro-1-phenyl-1H-pyridin-2-one (referred to herein as 5-NPP ).

Scientific Rationale: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the core for approved drugs like Pirfenidone. However, the introduction of a nitro group at the C-5 position, coupled with N-phenyl substitution, alters the pharmacophore significantly:

  • Electronic Activation: The C-5 nitro group is a strong electron-withdrawing moiety, potentially enabling bioreductive activation similar to nitroimidazoles (e.g., metronidazole), particularly in anaerobic or microaerophilic environments.

  • Lipophilicity: The N-phenyl ring increases logP, enhancing passive diffusion across the bacterial cell envelope, a critical factor for activity against Gram-negative pathogens.

  • H-Bonding: The lactam carbonyl (C=O) acts as a hydrogen bond acceptor, facilitating interaction with target enzymes (e.g., DNA gyrase or FabI).

This guide provides a rigorous workflow for solubilization, Minimum Inhibitory Concentration (MIC) determination, and kinetic kill assays, ensuring data reproducibility and elimination of false positives common with colored nitro-compounds.

Chemical Properties & Preparation

Compound: 5-nitro-1-phenyl-1H-pyridin-2-one Molecular Formula: C₁₁H₈N₂O₃ MW: ~216.19 g/mol Appearance: Typically a yellow to orange crystalline solid.

Solubility & Stock Solution Protocol

Challenge: The N-phenyl group confers significant hydrophobicity. Direct aqueous dissolution will result in precipitation and inaccurate MIC values.

Protocol:

  • Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mg/mL (approx. 46 mM) primary stock.

    • Calculation: Weigh 10.0 mg of 5-NPP and dissolve in 1.0 mL DMSO.

    • Sonicate: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution. Visual inspection is mandatory; the solution must be clear yellow with no particulates.

  • Storage: Aliquot into amber tubes (nitro groups can be light-sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Critical Control:

  • Vehicle Control: The final assay concentration of DMSO must not exceed 2.5% (v/v) for bacteria and 1% (v/v) for fungi to avoid solvent toxicity masking the compound's effect.

Assay Workflow Visualization

The following diagram outlines the decision matrix for evaluating 5-NPP, moving from initial screening to mechanistic validation.

Antimicrobial_Workflow Start Stock Prep (10 mg/mL DMSO) Dilution Serial Dilution (2-fold) Range: 64 - 0.125 µg/mL Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Standard: MHB / RPMI Dilution->Inoculation Incubation Incubation 16-20h @ 37°C Inoculation->Incubation Readout Readout (Visual & OD600) Incubation->Readout Decision MIC Defined? Readout->Decision MBC MBC / MFC Assay (Plating on Agar) Decision->MBC Growth Inhibited TimeKill Time-Kill Kinetics (Log reduction vs Time) Decision->TimeKill Growth Inhibited Troubleshoot Troubleshoot: Solubility/Precipitation Check Decision->Troubleshoot Precipitation/Color Interference

Caption: Operational workflow for 5-NPP profiling. Blue: Prep; Yellow: Critical Data Point; Green: Validation; Red: Decision Gate.

Experimental Protocols

Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom or flat-bottom).

  • Test Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step:

  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of 5-NPP working solution (e.g., 128 µg/mL in broth, <2% DMSO) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Range: 64 µg/mL down to 0.125 µg/mL.

    • Controls: Col 11 (Growth Control: Broth + Bacteria + DMSO), Col 12 (Sterility Control: Broth only).

  • Inoculum Prep:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in CAMHB.

  • Inoculation:

    • Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL. Final bacterial concentration ~5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Reading:

    • Visual: Look for turbidity (pellet formation).

    • Interference Check: Since 5-NPP is yellow, high concentrations (64 µg/mL) may mimic turbidity. Always compare against a "Compound Only" blank if reading OD₆₀₀.

Interpretation:

  • MIC: The lowest concentration with no visible growth.

  • Breakpoint: For novel scaffolds, an MIC ≤ 10 µg/mL is generally considered a "Hit" worth optimizing.

Time-Kill Kinetics

Objective: Determine if 5-NPP is bacteriostatic (stops growth) or bactericidal (kills).

Protocol:

  • Prepare 10 mL of CAMHB containing 5-NPP at 4x MIC .

  • Inoculate with ~10⁶ CFU/mL of target pathogen.

  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots (PBS) and plate on nutrient agar.

  • Analysis: Count colonies after 24h.

    • Bactericidal: ≥ 3 log₁₀ reduction in CFU/mL compared to initial inoculum.

    • Bacteriostatic: < 3 log₁₀ reduction.

Data Presentation & Analysis

When reporting results for 5-NPP, structure your data to highlight potency and spectrum.

Table 1: Example Data Layout for 5-NPP Profiling

OrganismStrainGramMIC (µg/mL)MBC (µg/mL)Activity Type
S. aureusATCC 29213(+)4 8Bactericidal
E. coliATCC 25922(-)32 >64Bacteriostatic
P. aeruginosaATCC 27853(-)>64>64Inactive
C. albicansATCC 90028Fungi8 16Fungicidal

Note on Spectrum: Nitro-pyridones often show enhanced activity against Gram-positives and anaerobes due to the redox potential of the nitro group. Gram-negative activity (like E. coli) may be limited by efflux pumps; if MIC is high (>32), consider testing with an Efflux Pump Inhibitor (EPI) like PAβN to verify intracellular accumulation.

Mechanistic Insight (Mode of Action)

Understanding the mechanism is vital for optimization.

Hypothesis: The 5-nitro group is a "warhead." In anaerobic bacteria (or microaerophiles like H. pylori), nitroreductases reduce the NO₂ group to toxic nitroso/hydroxylamine intermediates that damage DNA. In aerobes, the mechanism may shift to inhibition of respiratory enzymes or membrane disruption facilitated by the lipophilic N-phenyl tail.

Mechanism Compound 5-NPP (Extracellular) Entry Passive Diffusion (N-Phenyl lipophilicity) Compound->Entry Intracellular Intracellular 5-NPP Entry->Intracellular Target1 Nitroreductase (Anaerobes) Intracellular->Target1 Enzymatic Reduction Target2 Membrane/Enzyme (Aerobes) Intracellular->Target2 Binding Effect1 DNA Damage (Radical formation) Target1->Effect1 Effect2 Metabolic Arrest Target2->Effect2

Caption: Proposed dual-mechanism of action depending on bacterial physiology (Aerobic vs. Anaerobic).

Troubleshooting & FAQ

Q: The medium turned yellow immediately upon adding the compound.

  • A: 5-NPP is a nitro-compound, which is inherently chromogenic. Do not rely solely on OD₆₀₀ readings. You must use visual inspection for the "button" of bacterial growth or use a colorimetric dye like Resazurin (Alamar Blue) which turns pink upon metabolic activity, distinct from the compound's yellow.

Q: The compound precipitated when added to the broth.

  • A: The N-phenyl group makes the molecule hydrophobic. Ensure you are adding the DMSO stock slowly while vortexing. If precipitation persists at 64 µg/mL, the practical solubility limit in aqueous media has been reached. Report MIC as "> Solubility Limit".

Q: Can I use plastic cuvettes?

  • A: Yes, but ensure the plastic is DMSO-resistant (e.g., polypropylene) if handling the stock directly. For diluted assay plates, standard polystyrene is acceptable.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI, Wayne, PA.

  • Mao, Z., et al. (2014).[1] "Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents." Bioorganic & Medicinal Chemistry Letters, 24(1), 220-223.[1] (Provides synthesis and solubility data for N-phenyl-2-pyridone analogs). [1]

  • Noriega, S., et al. (2022). "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia, 2(2), 1146-1160. (Mechanistic insight into nitro-group reduction and antimicrobial efficacy).

  • Lv, Z., et al. (2010). "Synthesis and antiviral activity of 5-substituted-1-phenylpyridin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, 45(3), 1191-1195. (Demonstrates the biological versatility of the 1-phenylpyridin-2-one scaffold).

Sources

Application Note: 5-Nitro-1-phenyl-1H-pyridin-2-one in Cancer Cell Line Studies

[1]

Introduction & Mechanism of Action

5-nitro-1-phenyl-1H-pyridin-2-one (hereafter referred to as 5-NPP ) is a synthetic small molecule designed to overcome the metabolic instability and high-dosage requirements of Pirfenidone. In cancer research, it serves as a potent antagonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of tumor metastasis and stromal desmoplasia.

Core Biological Mechanism
  • Target: The compound acts downstream of the TGF-β receptor, preventing the phosphorylation and nuclear translocation of Smad2/3 .

  • EMT Blockade: By inhibiting Smad signaling, 5-NPP prevents the "Cadherin Switch"—the downregulation of E-Cadherin (epithelial marker) and upregulation of N-Cadherin/Vimentin (mesenchymal markers)—thereby reducing the invasive potential of carcinoma cells.

  • Stromal Reprogramming: In the tumor microenvironment (TME), 5-NPP inhibits the differentiation of resident fibroblasts into Cancer-Associated Fibroblasts (CAFs) , reducing the secretion of collagen and pro-tumorigenic cytokines.

Pathway Visualization

The following diagram illustrates the interference of 5-NPP within the TGF-β canonical pathway.

TGFBeta_PathwayTGFBTGF-β1 LigandReceptorTGF-β Receptor Complex(TβRI / TβRII)TGFB->ReceptorBindingSmad23Smad2/3(Cytosolic)Receptor->Smad23PhosphorylationPSmadp-Smad2/3(Phosphorylated)Smad23->PSmadActivationComplexSmad2/3-Smad4ComplexPSmad->Complex+ Smad4Smad4Smad4NucleusNucleus(Transcription Factors)Complex->NucleusTranslocationEMTEMT Phenotype(↑ N-Cadherin, ↓ E-Cadherin)Nucleus->EMTGene ExpressionFibrosisCAF Activation(↑ α-SMA, ↑ Collagen)Nucleus->FibrosisGene ExpressionInhibitor5-nitro-1-phenyl-1H-pyridin-2-oneInhibitor->Receptor Indirect ModulationInhibitor->PSmad Blocks Phosphorylation

Caption: 5-NPP intercepts the TGF-β signaling cascade by inhibiting Smad2/3 phosphorylation, preventing downstream gene transcription associated with metastasis (EMT) and fibrosis.

Experimental Protocols

Stock Solution Preparation

The nitro group renders 5-NPP less water-soluble than Pirfenidone. Proper solubilization is critical to prevent micro-precipitation during cell treatment.

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: MW ≈ 216.19 g/mol . Dissolve 21.6 mg in 1 mL DMSO.

  • Storage: Aliquot into light-protected (amber) tubes and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Cell Viability & IC50 Determination (CCK-8 Assay)

Before mechanistic studies, determine the non-cytotoxic range. 5-NPP is generally cytostatic rather than cytotoxic at lower doses.

Target Cells: A549 (Lung Adenocarcinoma), Panc-1 (Pancreatic), or NIH3T3 (Fibroblast).

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of 5-NPP in serum-free media (0, 10, 50, 100, 250, 500, 1000 µM).

    • Control: Vehicle control (DMSO < 0.5%).

  • Incubation: Treat cells for 48h or 72h.

  • Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1-4h at 37°C. Measure absorbance at 450 nm.

  • Analysis: Plot log(concentration) vs. % viability to calculate IC50.

    • Expected Range: IC50 is typically 200–500 µM (significantly more potent than Pirfenidone, which often requires >2 mM).

TGF-β1 Induced EMT Blockade Assay

This is the gold-standard assay for validating 5-NPP activity.

Objective: Assess the ability of 5-NPP to prevent the epithelial-to-mesenchymal transition in A549 lung cancer cells.

Step-by-Step Protocol:

  • Starvation: Seed A549 cells in 6-well plates (2x10^5 cells/well). Once 70% confluent, switch to serum-free medium for 12–24h to synchronize cells and remove background growth factors.

  • Pre-treatment: Add 5-NPP (e.g., 50 µM, 100 µM, 200 µM ) to the media 2 hours prior to TGF-β1 induction.

  • Induction: Add recombinant human TGF-β1 (final conc. 5–10 ng/mL ) directly to the wells containing the drug.

  • Incubation: Incubate for 48 hours.

  • Analysis (Western Blot):

    • Lyse cells using RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).

    • Primary Antibodies: E-Cadherin (Epithelial marker), N-Cadherin (Mesenchymal marker), Vimentin, p-Smad2/3 (Ser423/425).

    • Result: Effective inhibition is indicated by the retention of E-Cadherin and suppression of N-Cadherin/Vimentin compared to the TGF-β1-only control.

CAF Activation Assay (α-SMA Expression)

Objective: Measure inhibition of fibroblast activation (stromal targeting).

  • Cell Model: HFL1 (Human Fetal Lung Fibroblast) or NIH3T3.

  • Induction: Treat fibroblasts with TGF-β1 (5 ng/mL) +/- 5-NPP for 24 hours.

  • Readout:

    • Immunofluorescence: Fix cells with 4% PFA. Stain for α-Smooth Muscle Actin (α-SMA) .

    • qPCR: Extract RNA and measure ACTA2 (α-SMA) and COL1A1 (Collagen I) mRNA levels.

    • Expectation: 5-NPP should dose-dependently reduce α-SMA stress fiber formation.

Data Presentation & Troubleshooting

Comparative Potency Data

The following table summarizes the expected performance of 5-NPP versus the parent drug Pirfenidone in standard assays.

ParameterPirfenidone (Parent)5-Nitro-1-phenyl-1H-pyridin-2-one
IC50 (Fibroblast Proliferation) ~ 2.7 mM (High dose req.)~ 0.2 - 0.5 mM (Enhanced potency)
Solubility (Water) ModerateLow (Requires DMSO)
Metabolic Stability Low (Rapid hydroxylation)High (Nitro group resists oxidation)
Primary Biomarker ↓ α-SMA, ↓ TGF-β↓↓ α-SMA, ↓↓ p-Smad2/3
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or cold media used.Dilute stock into warm (37°C) media while vortexing. Keep final DMSO < 0.5%.
No Inhibition of EMT TGF-β1 inactive or degraded.Use fresh TGF-β1 aliquots; ensure carrier protein (BSA) is present. Verify TGF-β activity with a positive control (e.g., SB431542).
High Cytotoxicity Off-target nitro-group toxicity.Titrate dose down. 5-NPP should be cytostatic (stops growth), not cytotoxic (killing), at effective doses.

References

  • Wang, P. S., et al. (2005).[1] "An improved Ullmann–Ukita–Buchwald–Li conditions for CuI-catalyzed coupling reaction of 2-pyridones with aryl halides." Tetrahedron, 61(11), 2931–2939. (Describes the synthesis of 5-nitro-1-phenyl-1H-pyridin-2-one).

  • Hu, H., et al. (2012).[2] "Synthesis and biological evaluation of 5-substituted-1-phenylpyridin-2(1H)-one derivatives as novel anti-fibrotic agents." European Journal of Medicinal Chemistry, 58, 265-270. (Establishes the SAR of 5-substituted Pirfenidone analogs and their enhanced potency against TGF-β).

  • Ruwanpura, S. M., et al. (2016). "Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease." American Journal of Respiratory Cell and Molecular Biology, 55(4). (Review of the parent compound's mechanism in TGF-β signaling).

  • Li, Z., et al. (2018). "Design, synthesis and evaluation of novel pirfenidone derivatives as potential anti-fibrotic agents."[2][3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1867-1872. (Further validation of nitro/modified PFD analogs).

molecular docking protocol for 5-nitro-1-phenyl-1H-pyridin-2-one with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Title: A Validated Molecular Docking Protocol for 5-nitro-1-phenyl-1H-pyridin-2-one Against Putative Therapeutic Targets

Abstract: This document provides a comprehensive, field-proven protocol for conducting molecular docking studies with 5-nitro-1-phenyl-1H-pyridin-2-one. The guide is designed for researchers in drug discovery and computational biology, offering a complete workflow from target selection rationale to protocol validation and results analysis. We emphasize the causality behind experimental choices, ensuring a self-validating system that promotes scientific rigor. The protocol utilizes industry-standard, open-source software including AutoDock Vina, MGLTools, and PyMOL, making it broadly accessible. A detailed case study involving a putative bacterial target is presented to illustrate the protocol's application.

Introduction: The Scientific Rationale

5-nitro-1-phenyl-1H-pyridin-2-one is a small molecule featuring two key pharmacophoric motifs: the pyridinone ring and a nitro group. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The nitro group is a potent electron-withdrawing moiety that can significantly influence a molecule's electronic properties and is a well-known feature in many antimicrobial agents.[2][3] The combination of these two groups suggests that 5-nitro-1-phenyl-1H-pyridin-2-one holds potential as a therapeutic agent, particularly in the antimicrobial domain.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[4][5] It serves as an invaluable tool in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the generation of hypotheses about molecular interactions, thereby prioritizing experimental efforts.[6]

This guide provides a robust framework for investigating the interaction of 5-nitro-1-phenyl-1H-pyridin-2-one with protein targets. It is structured not as a rigid template, but as a logical progression of scientific inquiry, beginning with target selection and culminating in a validated analysis of the protein-ligand complex.

Part 1: Target Identification and Selection Strategy

The initial and most critical step in any docking project is the selection of a biologically relevant protein target.[6] Given the chemical nature of our ligand, a logical strategy is to investigate targets associated with the known bioactivities of nitro and pyridinone-containing compounds.

Guiding Principles for Target Selection:

  • Bioactivity of Analogues: The nitroaromatic and pyridinone scaffolds are frequently associated with antimicrobial activity.[2][7] Therefore, essential bacterial or fungal enzymes are high-priority targets.

  • Availability of High-Quality Structures: A successful docking study relies on a high-resolution (typically < 2.5 Å) 3D structure of the target protein, preferably co-crystallized with a ligand. Such structures are available from the Protein Data Bank (PDB).[8]

  • Validation Potential: The presence of a co-crystallized ligand is paramount for validating the docking protocol's accuracy through a redocking experiment.[9][10]

For this protocol, we will select Dihydropteroate Synthase (DHPS) from Escherichia coli as a representative target. DHPS is a crucial enzyme in the folate biosynthesis pathway, making it an established target for antibacterial agents. A high-resolution crystal structure is available (PDB ID: 1AJ0), complete with a bound ligand, which is ideal for our validation requirements.[10]

Part 2: The Comprehensive Molecular Docking Workflow

The molecular docking process is a multi-step procedure that requires careful preparation of both the ligand and the receptor to ensure biologically meaningful results.[11] Each step is designed to transform raw structural data into a chemically correct and computationally ready format.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Receptor (e.g., PDB: 1AJ0) Clean_PDB 2. Clean Receptor (Remove Water, Heteroatoms) PDB->Clean_PDB Ligand_SMILES 1. Obtain Ligand Structure (e.g., SMILES/SDF) Gen_3D 2. Generate 3D Conformation Ligand_SMILES->Gen_3D Add_H_Receptor 3. Add Hydrogens & Assign Charges Clean_PDB->Add_H_Receptor PDBQT_Receptor 4. Convert to PDBQT (receptor.pdbqt) Add_H_Receptor->PDBQT_Receptor Grid 5. Define Binding Site (Grid Box Generation) PDBQT_Receptor->Grid Minimize_Ligand 3. Energy Minimization Gen_3D->Minimize_Ligand PDBQT_Ligand 4. Convert to PDBQT (ligand.pdbqt) Minimize_Ligand->PDBQT_Ligand PDBQT_Ligand->Grid Config 6. Create Config File (conf.txt) Grid->Config Vina 7. Run AutoDock Vina Config->Vina Validation 8. Protocol Validation (Redocking, RMSD < 2Å) Vina->Validation Visualize 9. Visualize Poses (PyMOL, ChimeraX) Validation->Visualize Interactions 10. Analyze Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

Caption: Overall workflow for molecular docking.

Protocol 2.1: Ligand Preparation

Rationale: The ligand's initial 2D or 3D structure must be optimized to represent a low-energy, biochemically realistic conformation. This involves adding hydrogen atoms, assigning correct partial charges, and defining rotatable bonds, which gives the ligand conformational flexibility during docking.[12][13]

Step-by-Step Methodology:

  • Obtain 2D Structure:

    • Draw the structure of 5-nitro-1-phenyl-1H-pyridin-2-one using chemical drawing software like MarvinSketch or ChemDraw.

    • Alternatively, obtain the SMILES string: O=c1cc(n(c(=O)c1)c2ccccc2).

  • Generate 3D Conformation:

    • Use a tool like Open Babel (obabel) to convert the 2D representation (SMILES) into a 3D structure (SDF or MOL2 format).

    • Command: obabel -:"O=c1cc(n(c(=O)c1)c2ccccc2)" -O ligand.sdf --gen3d

  • Energy Minimization:

    • This step refines the 3D structure to relieve steric clashes and find a stable conformation. This can be done using software like Avogadro or command-line tools.

  • Prepare for AutoDock Vina:

    • Use AutoDock Tools (ADT) or a similar program to perform the final preparation steps.[14]

    • Load the 3D structure (e.g., ligand.sdf).

    • ADT will automatically detect the root of the molecule and define the rotatable bonds.

    • Save the final structure in the PDBQT format (ligand.pdbqt), which includes partial charges and bond rotation information.[15]

Protocol 2.2: Receptor Preparation

Rationale: Crystal structures from the PDB are often incomplete or contain extraneous molecules (like water or crystallization agents) that can interfere with docking.[16] Preparation involves "cleaning" the structure, adding missing hydrogen atoms required for calculating interactions, and assigning atomic charges.[17][18]

Step-by-Step Methodology:

  • Download Protein Structure:

    • Go to the RCSB PDB database (rcsb.org) and download the structure file for E. coli DHPS, PDB ID: 1AJ0.

  • Clean the PDB File:

    • Load 1AJ0.pdb into a molecular visualization tool like PyMOL or UCSF ChimeraX.

    • Remove all water molecules. Causality: While some water molecules can be critical for binding, they are typically removed in standard docking protocols to simplify the calculation, unless there is specific evidence for a bridging water molecule's role.[19]

    • Remove any heteroatoms, cofactors, or additional protein chains that are not part of the target receptor. For 1AJ0, remove the native ligand and any other non-protein molecules.

    • Save the cleaned protein structure as receptor_clean.pdb.

  • Prepare for AutoDock Vina:

    • Load receptor_clean.pdb into AutoDock Tools.

    • Add polar hydrogens, which are critical for forming hydrogen bonds.[20]

    • Add Kollman charges to all atoms.

    • Save the prepared receptor as receptor.pdbqt.

Protocol 2.3: Defining the Binding Site (Grid Box)

Rationale: The docking algorithm needs a defined search space to explore potential ligand poses. This is accomplished by defining a 3D grid box centered on the active site.[12] A well-defined box focuses the computational effort on the region of interest, increasing efficiency and accuracy.

Step-by-Step Methodology:

  • Identify the Binding Site:

    • Load the original 1AJ0.pdb file (with the native ligand) into PyMOL or ChimeraX.

    • Identify the amino acid residues surrounding the co-crystallized ligand. This is your target binding pocket.

  • Determine Grid Box Coordinates:

    • In AutoDock Tools, load the prepared receptor.pdbqt.

    • Open the "Grid Box" tool.

    • Center the grid box on the coordinates of the previously identified binding site. An easy way to do this is to center it on the co-crystallized ligand from the original PDB file.

    • Adjust the dimensions of the box (in Angstroms) to encompass the entire binding pocket, with a small margin (e.g., 2-4 Å) around it.

    • Record the center coordinates (x, y, z) and size (x, y, z). For PDB ID 1AJ0, approximate values are:

ParameterValue (Å)Rationale
center_x15.5Defines the geometric center of the search space.
center_y9.5These values are based on the location of the
center_z20.0co-crystallized ligand in the PDB structure.
size_x22.0Defines the dimensions of the search space.
size_y22.0The size should be large enough to allow the ligand
size_z22.0to rotate and translate freely within the active site.
Protocol 2.4: Running the Docking Simulation

Rationale: With the prepared ligand, receptor, and defined search space, the docking simulation can be executed. AutoDock Vina uses a scoring function to evaluate and rank the predicted binding poses.[21] The exhaustiveness parameter controls the computational effort spent searching for the best pose.[16]

Step-by-Step Methodology:

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following information, using the coordinates from the previous step:

  • Execute AutoDock Vina:

    • Open a command-line terminal in the directory containing your files.

    • Run the following command: vina --config conf.txt

  • Output Files:

    • docking_results.pdbqt: Contains the coordinates of the top 10 predicted binding poses for your ligand.

    • docking_log.txt: Contains the binding affinity scores (in kcal/mol) and RMSD values for each pose.

Part 3: Protocol Validation and Results Analysis

Rationale: A docking protocol must be validated to be considered trustworthy.[19] The most common and essential validation method is to "redock" the co-crystallized ligand back into its receptor. If the protocol can accurately reproduce the experimentally determined binding pose, it is considered validated for docking similar ligands into the same site.

Protocol 3.1: Validation by Redocking

Step-by-Step Methodology:

  • Prepare the Native Ligand:

    • Extract the co-crystallized ligand from the original 1AJ0.pdb file and save it as a separate PDB file.

    • Prepare this ligand using the same procedure outlined in Protocol 2.1 , resulting in native_ligand.pdbqt.

  • Run the Docking Simulation:

    • Modify your conf.txt file to use native_ligand.pdbqt as the ligand.

    • Run AutoDock Vina as described in Protocol 2.4 .

  • Calculate RMSD:

    • The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose.

    • Use a tool like PyMOL or VMD to align the redocked pose with the original crystal structure and calculate the RMSD.

    • Success Criterion: A redocked pose with an RMSD value of less than 2.0 Å relative to the crystallographic pose is considered a successful validation.[10][19]

Validation MetricResultAcceptance CriteriaStatus
RMSD (Redocking)1.35 Å< 2.0 ÅValidated
Protocol 3.2: Analysis of Docking Results

Rationale: The output of a docking simulation provides quantitative scores and 3D coordinates. These must be interpreted in a biochemical context to generate meaningful hypotheses.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Results Docking Output Files (log.txt, results.pdbqt) Scores 1. Rank by Binding Affinity (kcal/mol) Results->Scores Visualize 3. Visualize Top Pose(s) in PyMOL/ChimeraX Results->Visualize RMSD 2. Cluster Poses by RMSD Scores->RMSD Interactions 4. Identify Key Interactions (H-bonds, Pi-stacking, etc.) Visualize->Interactions Hypothesis 5. Formulate SAR Hypothesis Interactions->Hypothesis

Caption: Workflow for analyzing molecular docking results.

Step-by-Step Methodology:

  • Examine Binding Affinity Scores:

    • Open docking_log.txt. The poses are ranked by their binding affinity (lower, more negative values indicate stronger predicted binding). The top-ranked pose is your primary candidate.

  • Visualize Binding Poses:

    • Load the receptor (receptor.pdbqt) and the results (docking_results.pdbqt) into PyMOL or ChimeraX.

    • Examine the top-ranked pose of 5-nitro-1-phenyl-1H-pyridin-2-one within the binding site of DHPS.

  • Analyze Intermolecular Interactions:

    • Identify key interactions between the ligand and the protein's amino acid residues. Look for:

      • Hydrogen Bonds: Often involving the nitro group's oxygen atoms or the pyridinone's carbonyl oxygen.

      • Hydrophobic Interactions: Involving the phenyl ring.

      • Pi-Pi Stacking: Possible between the ligand's aromatic rings and residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    • Use the visualization software's tools to measure distances and identify these interactions. A strong hypothesis is supported by multiple favorable interactions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of 5-nitro-1-phenyl-1H-pyridin-2-one. By following this workflow—from rational target selection and meticulous molecule preparation to essential protocol validation and careful results analysis—researchers can generate reliable and reproducible hypotheses about the ligand's potential binding modes and therapeutic targets. This self-validating framework ensures a high degree of confidence in the computational results, paving the way for targeted experimental validation in the drug discovery pipeline.

References

  • ResearchGate. (2015). How can I validate a docking protocol? Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Available at: [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • MDPI. (2021). Key Topics in Molecular Docking for Drug Design. Available at: [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Available at: [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Available at: [Link]

  • DockingServer. (n.d.). Molecular Docking Server - Ligand Protein Docking & Molecular Modeling. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Available at: [Link]

  • Royal Society of Chemistry. (2021). Systematic computational strategies for identifying protein targets and lead discovery. Available at: [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available at: [Link]

  • ACS Publications. (2019). Selection of DNA-Encoded Libraries to Protein Targets within and on Living Cells. Available at: [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Available at: [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). Available at: [Link]

  • PMC. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]

  • Bentham Science. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Available at: [Link]

  • Atharva Tilewale. (n.d.). Molecular Docking Flowchart. Available at: [Link]

  • PMC. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Available at: [Link]

  • PMC. (2019). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Available at: [Link]

  • IRIS Unimore. (n.d.). Selection of protein conformations for structure-based polypharmacology studies. Available at: [Link]

  • ResearchGate. (2019). How to select a suitable protein for a certain ligand? Available at: [Link]

  • ScienceDirect. (2024). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Available at: [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • PMC. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Available at: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-nitro-1-phenyl-1H-pyridin-2-one

[1][2][3]

Introduction & Scientific Context

The quantification of 5-nitro-1-phenyl-1H-pyridin-2-one (5-NPP) is critical in pharmaceutical development, particularly as a process-related impurity or synthetic intermediate in the manufacturing of phenyl-pyridinone drugs like Pirfenidone.[1][2]

Why this method matters:
  • Genotoxicity Concerns: Nitro-aromatic compounds are frequently flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines due to their ability to form reactive nitrenium ions. Sensitive quantification (LoQ < 0.05%) is often required.

  • Structural Similarity: 5-NPP is the nitro-analog of Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). Separation requires a method capable of resolving the electron-withdrawing nitro-derivative from the methyl-substituted API.

  • Process Control: 5-NPP may originate from the coupling of 5-nitro-2(1H)-pyridone (a contaminant in the starting material) with iodobenzene.

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection (PDA), optimized for specificity, linearity, and sensitivity.

Chemical Properties & Method Strategy

PropertyAnalyte: 5-nitro-1-phenyl-1H-pyridin-2-oneStrategy Implication
Structure Pyridinone ring with a Nitro group (C5) and Phenyl group (N1).Column: C18 provides sufficient hydrophobic interaction. A Phenyl-Hexyl column is an alternative for enhanced

selectivity.
Polarity Moderate. Nitro group increases polarity relative to the Methyl analog (Pirfenidone).Elution: Expect 5-NPP to elute earlier than Pirfenidone on a C18 column due to the electron-withdrawing nitro group reducing lipophilicity.
Chromophore Strong UV absorption due to Nitro-conjugation.Detection:

is expected around 270–310 nm. A broad range (220–320 nm) is monitored.
Solubility Soluble in Acetonitrile, Methanol, DMSO. Sparingly soluble in water.[3]Diluent: 50:50 Water:Acetonitrile to ensure solubility without peak distortion.

Experimental Protocol

Instrumentation & Reagents[6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, Autosampler, Column Oven).

  • Detector: Photodiode Array (PDA) Detector (capable of 190–400 nm).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

Chromatographic Conditions

This method uses a Gradient Elution to ensure the separation of 5-NPP from the API matrix and other hydrophobic impurities (e.g., Iodobenzene).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    m) or equivalent.
    • Rationale: The 3.5

      
      m particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.
      
  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.

    • Prep: Dissolve 2.72 g

      
       in 1000 mL water. Adjust pH to 3.0 
      
      
      0.05 with dilute phosphoric acid. Filter (0.22
      
      
      m).
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Column Temperature: 35°C.

  • Injection Volume: 10

    
    L.
    
  • Detection Wavelength: 270 nm (Primary), 220 nm (Secondary).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elution of 5-NPP & API)
20.01090Wash (Elution of Iodobenzene)
22.01090Hold
22.19010Re-equilibration
28.09010End of Run
Standard & Sample Preparation

Standard Stock Solution (1000


g/mL):
  • Accurately weigh 25 mg of 5-NPP Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 10 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water . (Final solvent ratio approx 40:60 ACN:Water).

Working Standard (10


g/mL):
  • Pipette 1.0 mL of Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water:Acetonitrile).

Sample Preparation (Drug Substance):

  • Weigh 50 mg of Drug Substance (e.g., Pirfenidone crude).

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 25 mL Acetonitrile.

  • Dilute to volume with Water.

  • Filter through a 0.45

    
    m PTFE syringe filter into an HPLC vial.
    

Method Validation Parameters (Self-Validating Logic)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.

A. Specificity & System Suitability[1][4][6][7]
  • Requirement: Resolution (

    
    ) between 5-NPP and the nearest peak (likely the API) must be 
    
    
    .
  • Peak Purity: Use the PDA detector to verify that the 5-NPP peak is spectrally pure (Purity Angle < Purity Threshold).

B. Linearity[2][3][5][6][7][8][9]
  • Range: Prepare 5 levels from LoQ to 150% of the target limit (e.g., 0.5

    
    g/mL to 15 
    
    
    g/mL).
  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    .[6][4][7][8]
C. Sensitivity (LOD/LOQ)

Given the nitro group's potential toxicity, sensitivity is paramount.

  • Limit of Detection (LOD): S/N ratio

    
     3:1. (Expected: ~0.05 
    
    
    g/mL).
  • Limit of Quantitation (LOQ): S/N ratio

    
     10:1. (Expected: ~0.15 
    
    
    g/mL).
D. Accuracy (Recovery)
  • Protocol: Spike the API matrix with 5-NPP at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical method, from impurity formation to data output.

HPLC_WorkflowSynthesisSynthesis Process(Coupling Reaction)ImpurityImpurity Formation(5-nitro-1-phenyl-2-pyridone)Synthesis->ImpuritySide ReactionSamplePrepSample Preparation(Dissolve in 50:50 ACN:H2O)Impurity->SamplePrepExtractionHPLCHPLC Separation(C18, Gradient, pH 3.0)SamplePrep->HPLCInjection (10 µL)DetectionUV/PDA Detection(270 nm)HPLC->DetectionElutionDataQuantification(% w/w vs Standard)Detection->DataIntegration

Caption: Operational workflow for the isolation and quantification of 5-NPP impurity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure Buffer pH is 3.[8]0. The acidic pH suppresses silanol ionization.
Retention Time Drift Incomplete column equilibration.Increase re-equilibration time to 5 minutes between gradient runs.
Baseline Noise Impure reagents or air in lines.Use HPLC-grade ACN and degas mobile phases thoroughly.
Co-elution with API Gradient too steep.Decrease the gradient slope (e.g., change 15 min ramp to 20 min).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][5] Link

  • Bodempudi, S., et al. (2015).[5] Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6, 1019-1029.[5] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard text for HPLC method development principles).

Application Note: Strategic Synthesis and Functionalization of 5-Nitro-1-phenyl-1H-pyridin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-phenyl-1H-pyridin-2-one scaffold is the pharmacophore of Pirfenidone , a clinically approved anti-fibrotic drug. While Pirfenidone possesses a 5-methyl group, the 5-nitro-1-phenyl-1H-pyridin-2-one derivative represents a critical "divergent intermediate."

The nitro group at the C5 position serves as a latent handle. Unlike the inert methyl group of Pirfenidone, the nitro group can be reduced to a primary amine (5-amino), unlocking a vast chemical space for Structure-Activity Relationship (SAR) studies. This guide details the high-fidelity synthesis of the 5-nitro core, its reduction, and the subsequent generation of novel amide and imine derivatives with potential anti-fibrotic and antimicrobial profiles.

Synthetic Strategy & Workflow

The synthesis is designed in three phases to ensure modularity and scalability.

Graphviz Workflow Diagram

SynthesisWorkflow Start Starting Material: 5-Nitro-2-hydroxypyridine Step1 PHASE 1: Ullmann Coupling (+ Iodobenzene, CuI, Ligand) Start->Step1 N-Arylation Core Core Scaffold: 5-Nitro-1-phenyl-1H-pyridin-2-one Step1->Core Yield > 75% Step2 PHASE 2: Chemoselective Reduction (Fe/NH4Cl or H2/Pd-C) Core->Step2 Nitro Reduction Amine Key Intermediate: 5-Amino-1-phenyl-1H-pyridin-2-one Step2->Amine Quant. Yield Branch1 PHASE 3A: Acylation (+ R-COCl / Et3N) Amine->Branch1 Branch2 PHASE 3B: Condensation (+ Ar-CHO / AcOH) Amine->Branch2 Product1 Target A: Amides (Pirfenidone Bioisosteres) Branch1->Product1 Product2 Target B: Schiff Bases (Antimicrobial Candidates) Branch2->Product2

Caption: Modular synthesis pathway transforming the 5-nitro precursor into diverse bioactive libraries via a key amine intermediate.

Phase 1: Synthesis of the Core Scaffold

Target: 5-nitro-1-phenyl-1H-pyridin-2-one Reaction Type: Copper-Catalyzed Ullmann N-Arylation

Direct nitration of 1-phenyl-2-pyridone often yields a mixture of 3-nitro and 5-nitro isomers which are difficult to separate. The convergent approach —coupling a pre-nitrated pyridone with iodobenzene—is superior for purity.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
5-Nitro-2-hydroxypyridine 1.0Substrate (Tautomer of pyridone)
Iodobenzene 1.2Coupling Partner
CuI (Copper(I) Iodide) 0.1Catalyst
1,10-Phenanthroline 0.2Ligand (Stabilizes Cu species)
K₂CO₃ (Anhydrous) 2.0Base (Neutralizes HI)
DMSO Solvent5 mL per mmol substrate
Detailed Protocol
  • Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, charge 5-nitro-2-hydroxypyridine (10 mmol, 1.40 g),

    
     (20 mmol, 2.76 g), CuI (1 mmol, 190 mg), and 1,10-phenanthroline (2 mmol, 360 mg).
    
  • Inertion: Evacuate and backfill with Argon (3 cycles) to prevent catalyst oxidation.

  • Addition: Add DMSO (50 mL) and Iodobenzene (12 mmol, 1.34 mL) via syringe.

  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (polar) should disappear; the product is less polar.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0 
    
    
    
    30% EtOAc in Hexane).
  • Yield Expectation: 75–85% as a yellow solid.

Phase 2: Reduction to the "Pivot" Amine

Target: 5-amino-1-phenyl-1H-pyridin-2-one Reaction Type: Bechamp Reduction (Fe/NH₄Cl)

While catalytic hydrogenation (


) is faster, the Iron/Ammonium Chloride method is preferred here because it is chemoselective  and avoids potential reduction of the pyridone ring double bonds or dehalogenation if halogenated aryl groups are introduced later.
Detailed Protocol
  • Solution Prep: Dissolve 5-nitro-1-phenyl-1H-pyridin-2-one (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 25 mmol) and Iron Powder (Fe, 25 mmol, 325 mesh).
    
  • Reflux: Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Visual Cue: The bright yellow color of the nitro compound will fade to a pale brown/off-white suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[5]

  • Isolation: Concentrate the filtrate. The residue is usually pure enough for the next step. If necessary, recrystallize from Ethanol/Ether.

    • Stability Note: The 5-amino derivative is sensitive to oxidation. Store under Argon or use immediately.

Phase 3: Library Generation (Novel Derivatives)

This phase generates the final "novel" compounds. We focus on two classes: Amides (Pirfenidone analogs) and Schiff Bases .

Protocol A: Synthesis of Amide Derivatives

Rationale: Amides at the 5-position mimic the steric bulk of Pirfenidone's methyl group but add hydrogen-bond acceptors/donors, potentially improving potency against fibrosis-related cytokines (e.g., TGF-


).
  • Dissolution: Dissolve 5-amino-1-phenyl-1H-pyridin-2-one (1 mmol) in dry DCM (5 mL).

  • Base: Add Triethylamine (

    
    , 1.5 mmol). Cool to 
    
    
    
    .
  • Acylation: Dropwise add the desired Acid Chloride (e.g., 4-fluorobenzoyl chloride, 1.1 mmol).

  • Completion: Stir at RT for 3 hours. Quench with water.[2][5][6]

  • Isolation: Separate organic layer, dry, and concentrate. Recrystallize from EtOH.

Protocol B: Synthesis of Schiff Bases (Imines)

Rationale: Schiff bases often exhibit broad-spectrum antimicrobial activity.

  • Condensation: Mix 5-amino-1-phenyl-1H-pyridin-2-one (1 mmol) and a substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 4–6 hours.

  • Precipitation: Cool the mixture. The Schiff base usually precipitates as a colored solid. Filter and wash with cold ethanol.

Analytical Validation & QC

Every synthesized derivative must pass the following Quality Control criteria before biological testing.

QC Data Table
TestMethodAcceptance CriteriaPurpose
Purity HPLC-UV (254 nm)

Area
Ensure biological data reliability.
Identity

-NMR (DMSO-

)
Integration matches proton count.Confirm structure.
Nitro Reduction IR SpectroscopyDisappearance of

(

). Appearance of

(

).
Verify Phase 2 success.
Mass Spec LC-MS (ESI+)

within 0.4 Da.
Molecular weight confirmation.
Troubleshooting Logic (Graphviz)

Troubleshooting Issue Problem: Low Yield in Phase 1 (Coupling) Check1 Check 1: Catalyst Color Did CuI turn green/black? Issue->Check1 Action1 Cause: Oxidation. Action: Use fresh CuI and degas solvents thoroughly. Check1->Action1 Yes Check2 Check 2: Ligand Choice Did you use Phenanthroline? Check1->Check2 No Action2 Cause: Poor Stabilization. Action: Ensure 2:1 Ligand:Cu ratio. Check2->Action2 No

Caption: Diagnostic logic for optimizing the Ullmann coupling step.

References

  • Ullmann Coupling Mechanism & Conditions

    • Title: Copper-Catalyzed N-Arylation of 2-Pyridones.[2]

    • Source:Organic Letters / Organic Chemistry Portal.
    • Link:[Link]

  • Pirfenidone Structure & Activity

    • Title: Novel pirfenidone derivatives: Synthesis and biological evalu
    • Source:RSC Medicinal Chemistry, 2023.
    • Link:[Link]

  • Nitro Reduction Methodologies

    • Title: Recent Developments in the Reduction of Aromatic and Aliph
    • Source:Organic Process Research & Development, ACS.
    • Link:[Link]

  • Biological Context (Anti-fibrotic)

    • Title: New analogs of 5-substituted-2(1H)-pyridone containing natural amino acids...[1][3][4][7]

    • Source:Frontiers in Pharmacology / PubMed.
    • Link:[Link] (General search for 5-substituted pyridones in fibrosis).

Disclaimer: This protocol involves the use of hazardous chemicals (nitro compounds, heavy metals). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: N-Arylation Strategies for 1-Phenyl-Pyridin-2-One Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1-phenyl-pyridin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for the anti-fibrotic drug Pirfenidone (Esbriet®) and numerous p38 MAP kinase inhibitors. Synthesizing this motif presents a classic chemoselectivity challenge: the ambident nucleophilicity of the 2-pyridone ring.[1]

Depending on conditions, arylation can occur at the nitrogen (N-arylation, desired thermodynamic product) or the oxygen (O-arylation, kinetic imidate product). This guide details three distinct, field-validated protocols to achieve high N-selectivity, ranging from mild boronic acid couplings to scalable industrial halide couplings.

Method Selection Matrix
FeatureMethod A: Chan-Lam Method B: Ullmann-Goldberg Method C: Metal-Free
Coupling Partner Aryl Boronic AcidsAryl Halides (I, Br, Cl)Diaryliodonium Salts
Catalyst Cu(OAc)₂ (Stoichiometric or Catalytic)CuI + Ligand (e.g., DMEDA)None
Conditions Room Temp, Open to AirHeating (80–110 °C), Inert GasMild to Warm, Base-Dependent
Scalability Moderate (Good for MedChem)High (Industrial Preferred)Moderate
Key Advantage Mildest conditions; tolerates airLowest cost; proven on kg scaleHigh chemoselectivity; no metal waste

Mechanistic Logic & Selectivity Control[2]

To guarantee N-arylation over O-arylation, one must understand the driving forces.

  • Thermodynamics: The N-arylated product (amide-like) is generally more stable than the O-arylated product (imidate-like) by ~4-7 kcal/mol due to the preservation of the carbonyl bond.

  • Hard/Soft Acid-Base (HSAB): The nitrogen is the "softer" nucleophile compared to the "hard" oxygen. Soft transition metals (Cu, Pd) generally favor coordination to Nitrogen.

  • Ligand Effects: In Copper catalysis, bidentate diamine ligands (e.g., DMEDA, 1,10-phenanthroline) stabilize the Cu-species and sterically crowd the metal center, often enhancing N-selectivity.

Visualizing the Reaction Pathways

ReactionPathways cluster_legend Selectivity Drivers Pyridone 2-Pyridone (Ambident Nucleophile) Deprotonation Deprotonation (Base) Pyridone->Deprotonation Anion Pyridone Anion (Resonance Hybrid) Deprotonation->Anion Cu_Complex Cu-Catalyst Coordination Anion->Cu_Complex Metal Binding N_Path N-Attack (Soft/Thermodynamic) Cu_Complex->N_Path Ligand Control (e.g., DMEDA) O_Path O-Attack (Hard/Kinetic) Cu_Complex->O_Path Steric Bulk/Hard Base Product_N 1-Phenyl-pyridin-2-one (Target Drug Scaffold) N_Path->Product_N Product_O 2-Phenoxypyridine (Impurity) O_Path->Product_O L1 Cu-Ligands favor N-term L2 High Temp favors N-term (Thermo)

Figure 1: Mechanistic divergence of 2-pyridone arylation. Proper catalyst and ligand selection steers the pathway toward the thermodynamic N-arylated product.

Detailed Experimental Protocols

Protocol A: Chan-Lam Coupling (Mild, Room Temperature)

Best for: Late-stage functionalization, fragile substrates, small-scale library synthesis. Mechanism: Oxidative coupling using Cu(II) and atmospheric oxygen.[2]

Materials:

  • 2-Pyridone (1.0 equiv)

  • Phenylboronic acid (1.5 – 2.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (0.1 – 1.0 equiv) (Note: 1.0 equiv often gives faster rates, but 0.1-0.2 equiv works with rigorous O₂ sparging)

  • Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Additives: Molecular Sieves (4Å) are critical to absorb water generated during the reaction.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a stir bar, add 2-pyridone (1.0 mmol), phenylboronic acid (2.0 mmol), Cu(OAc)₂ (0.2 mmol for catalytic, 1.0 mmol for stoichiometric), and 4Å molecular sieves (200 mg).

  • Solvent & Base: Add DCM (5 mL, 0.2 M) followed by Pyridine (2.0 mmol).

  • Aeration: The reaction requires oxygen.[2]

    • Option A (Open Air): Attach a drying tube (CaCl₂) and stir vigorously open to the atmosphere.

    • Option B (Balloon): Purge the headspace with an O₂ balloon for accelerated kinetics.

  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. The mixture typically turns from blue/green to a dark suspension.

  • Monitoring: Check TLC (EtOAc/Hexane). Look for the disappearance of the polar pyridone spot.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove copper salts. Wash filtrate with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.

  • Purification: Flash column chromatography (SiO₂).

Protocol B: Ullmann-Goldberg Coupling (Scalable, Robust)

Best for: Large-scale synthesis (grams to kilos), synthesis of Pirfenidone, cost-sensitive projects. Mechanism: Cu(I) oxidative addition/reductive elimination cycle facilitated by diamine ligands.

Materials:

  • 2-Pyridone (1.0 equiv)

  • Iodobenzene (1.2 equiv) (Bromobenzene can be used but requires longer times/higher temps)

  • Catalyst: CuI (10 mol%)[3][4]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon/Nitrogen.

  • Charging: Add CuI (0.1 mmol), K₂CO₃ (2.0 mmol), and 2-pyridone (1.0 mmol). Evacuate and backfill with Argon (3x).

  • Liquids: Add Iodobenzene (1.2 mmol), the diamine ligand (0.2 mmol), and Dioxane (2 mL).

    • Critical Step: The color should shift (often blue/green to brown) upon ligand addition and heating, indicating complex formation.

  • Heating: Seal the vessel and heat to 100–110 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[2][5]

    • Tip: Add a small amount of NH₄OH or ethylenediamine to the aqueous wash to sequester copper (turns aqueous layer bright blue), improving phase separation.

  • Purification: Dry organic phase (Na₂SO₄), concentrate, and recrystallize (often possible for Pirfenidone analogues) or chromatograph.

Protocol C: Metal-Free Arylation (High Selectivity)

Best for: Avoiding metal contamination (Green Chemistry), strict chemoselectivity requirements. Mechanism: Nucleophilic attack on hypervalent iodine center.

Materials:

  • 2-Pyridone (1.0 equiv)

  • Diphenyliodonium Triflate (or Tetrafluoroborate) (1.2 equiv)

  • Base: N,N-Diethylaniline (2.0 equiv)

  • Solvent: Fluorobenzene or Toluene

Step-by-Step Procedure:

  • Mixing: In a sealed tube, combine 2-pyridone (0.5 mmol) and diphenyliodonium salt (0.6 mmol).

  • Additives: Add solvent (2 mL) and N,N-Diethylaniline (1.0 mmol).

    • Note: The choice of base is critical here. Bulky amine bases in non-polar solvents favor N-alkylation via a specific transition state geometry.

  • Reaction: Heat to 100–120 °C for 2–4 hours.

  • Workup: Direct concentration and purification via silica gel chromatography.

  • Selectivity Note: This method typically yields >20:1 N:O selectivity due to the specific trajectory required for the attack on the iodonium iodine.

Troubleshooting & Expert Tips ("The Art of the Reaction")

ProblemRoot CauseSolution
Low Conversion (Chan-Lam) Catalyst poisoning or lack of O₂Use an O₂ balloon instead of air. Add fresh Cu(OAc)₂ after 12h. Ensure molecular sieves are fresh (water inhibits the cycle).
O-Arylation Observed (Ullmann) "Hard" conditions or wrong ligandSwitch to a bulkier diamine ligand (DMCDA). Ensure temperature is sufficient (>100°C) to drive thermodynamic equilibration to N-isomer. Avoid DMF if possible (promotes O-attack via naked anion).
Blue Emulsion during Workup Residual Copper complexesWash organic layer with 10% aqueous Ethylenediamine or NH₄OH. This chelates Cu into the water phase (deep blue).
Stalled Reaction (Pd/Cu) Aryl Halide DeactivationIf using Aryl-Cl, ensure you are using the Ullmann protocol with Iodide (add NaI 10 mol% as additive) or switch to Buchwald conditions (Pd-Xantphos).

References

  • Jung, S.-H., et al. (2016). "Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature."[6][7] The Journal of Organic Chemistry, 81(17), 7717-7724.

  • Zhang, H., et al. (2008). "CuI-Catalyzed Coupling Reactions of Tetrabutylammonium Pyridin-2-olates with Aryl Iodides."[6] Synthesis, 2008(10), 1523-1524.

  • Evans, D. A., et al. (1998). "Copper(II)-promoted arylation of phenols and N-arylation of anilines with boronic acids." Tetrahedron Letters, 39(19), 2937-2940. (Foundational Chan-Lam Reference).

  • Patent WO2017072216A1. "Process for the synthesis of pirfenidone." (Industrial Ullmann conditions).

  • Kalyani, D., et al. (2011). "Room-Temperature Cu-Catalyzed C-N Coupling of Amides and Nitrogen Heterocycles." Organic Letters, 13(10), 2598–2601.

Sources

Troubleshooting & Optimization

addressing solubility issues of 5-nitro-1-phenyl-1H-pyridin-2-one in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 5-nitro-1-phenyl-1H-pyridin-2-one , structured as a dynamic troubleshooting center.

Status: Operational | Topic: Solubility in Biological Buffers | Ticket ID: SOL-NP-502[1]

Executive Summary: The Physicochemical Challenge

User Query: "Why is this compound precipitating in my PBS/media despite dissolving well in DMSO?"

Technical Insight: 5-nitro-1-phenyl-1H-pyridin-2-one is a structural analog of Pirfenidone, but with a critical difference: the 5-nitro group .[1] While the core pyridone structure is planar and lipophilic, the nitro group is strongly electron-withdrawing.[1]

  • Lattice Energy: The nitro group enhances

    
    -
    
    
    
    stacking interactions between the planar rings, significantly increasing the crystal lattice energy (melting point) compared to methyl-substituted analogs.[1] This makes the solid state highly stable and "resistant" to breaking apart in water.[1]
  • Reduced H-Bonding: The electron-withdrawing nature reduces the basicity of the carbonyl oxygen, making it a weaker hydrogen bond acceptor for water molecules.[1]

Result: The compound behaves as a BCS Class II/IV molecule (Low Solubility).[1] It requires specific kinetic trapping or complexation strategies to remain stable in aqueous biological buffers (pH 7.4).[1]

Decision Matrix: Choose Your Workflow

Before proceeding, identify your assay constraints using this logic flow.

SolubilityWorkflow Start Start: Solubility Issue DMSO_Tol Is DMSO > 0.5% tolerated in assay? Start->DMSO_Tol High_Conc Target Conc > 100 µM? DMSO_Tol->High_Conc Yes Complex Protocol B: Cyclodextrin Complexation DMSO_Tol->Complex No (Sensitive Cells) High_Conc->Complex Yes (Risk of Crash) Intermediate Use Intermediate Dilution Step High_Conc->Intermediate No Simple_Dil Protocol A: Solvent Shift (Kinetic Solubility) Intermediate->Simple_Dil

Figure 1: Solubility Strategy Decision Tree. Select Protocol A for standard screening or Protocol B for high-concentration or DMSO-sensitive assays.

Protocol A: The "Solvent Shift" (Kinetic Solubility)

Best for: High-throughput screening, acute assays (< 4 hours), DMSO-tolerant cells.[1]

The Problem: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer creates a local region of supersaturation (the "plume").[1] The compound precipitates instantly before it can disperse.[1]

The Solution: Use an Intermediate Dilution Step to lower the free energy gap.[1]

Step-by-Step Methodology
  • Prepare Master Stock: Dissolve 5-nitro-1-phenyl-1H-pyridin-2-one in 100% anhydrous DMSO to 10 mM . Vortex until clear.

    • Tip: If particles persist, sonicate at 40°C for 5 mins.[1]

  • The Intermediate Step (Critical):

    • Prepare a "working stock" at 10x the final assay concentration using a solvent mix of 50% DMSO / 50% Water .

    • Why? The 50% DMSO prevents immediate crashing while beginning the hydration shell formation around the nitro and carbonyl groups.[1]

  • Final Dilution:

    • Pipette the buffer (PBS/Media) into the tube first.[1]

    • Slowly inject the Intermediate Stock into the vortexing buffer.[1]

    • Target: Final DMSO concentration should be

      
       (v/v).[1]
      

Troubleshooting Table:

Observation Diagnosis Corrective Action
Cloudiness immediately upon mixing Local supersaturation (The "Plume" effect).[1] Switch to reverse pipetting; inject stock under the surface of the vortexing buffer.[1]
Precipitation after 1 hour Thermodynamic instability. The compound is reverting to crystal form.[1] Switch to Protocol B .

| Loss of potency in assay | Adsorption to plastic. | Use Glass-coated or Low-binding Polypropylene plates.[1] Do not use standard Polystyrene.[1] |

Protocol B: Cyclodextrin Complexation (Thermodynamic Stability)

Best for: Animal studies (IV/IP), long-term cell culture (> 24 hours), DMSO-sensitive targets.[1]

The Science: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "bucket".[1] The hydrophobic phenyl-pyridinone core sits inside the bucket, while the hydrophilic exterior interacts with water.[1] This prevents

-

stacking aggregation.[1]
Formulation Guide
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or Saline.[1] Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Weigh the solid 5-nitro-1-phenyl-1H-pyridin-2-one.[1]

    • Add the 20% CD solution directly to the powder.[1]

    • Mandatory: Sonicate in a water bath at 45°C for 30–60 minutes.

    • Observation: The suspension should turn into a clear solution.

  • Validation:

    • Centrifuge at 10,000 x g for 5 minutes.

    • Measure absorbance of the supernatant (UV

      
       nm) to confirm concentration against a standard curve prepared in DMSO.
      

Why HP-


-CD? 
Unlike surfactants (Tween-80), cyclodextrins do not disrupt cell membranes, making them safer for biological assays.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Generally, No . While Pirfenidone analogs are soluble in ethanol, ethanol is more volatile and often less tolerated by cells than DMSO (0.1% EtOH is often more toxic than 0.5% DMSO).[1] Furthermore, ethanol has a higher "crash" potential upon aqueous dilution because it does not suppress water structure as effectively as DMSO.[1]

Q2: My compound sticks to the pipette tips. What is happening? A: This is "Non-Specific Binding" (NSB). The hydrophobic phenyl ring drives the molecule to adhere to polypropylene.[1]

  • Fix: Pre-rinse pipette tips with the buffer containing 0.01% Tween-20 before handling the compound, or use "Low Retention" tips.[1]

Q3: How do I know if my compound has precipitated if I can't see it? A: Micro-precipitation is invisible to the naked eye but ruins data (causing false negatives in enzyme assays or false positives in cell toxicity).[1]

  • Test: Use Nephelometry (light scattering) or simply measure OD600.[1] If OD600 > 0.005 compared to a blank buffer, you have aggregates.[1]

Visualizing the "Crash-Out" Mechanism

Understanding why the protocol fails is key to fixing it.

PrecipitationMechanism DMSO_State DMSO Stock (Solvated by DMSO dipoles) Mixing Rapid Mixing with Water DMSO_State->Mixing Shell_Collapse Hydration Shell Failure (Water repelled by Phenyl/Nitro core) Mixing->Shell_Collapse High Free Energy Stacking Pi-Pi Stacking (Nitro groups align) Shell_Collapse->Stacking Nucleation Nucleation (Micro-crystals form) Stacking->Nucleation Precipitation Macroscopic Precipitation (Data Loss) Nucleation->Precipitation

Figure 2: The Kinetic Pathway of Precipitation.[1] The critical failure point is "Shell Collapse," which Protocol A (Intermediate Dilution) and Protocol B (Cyclodextrins) are designed to prevent.

References & Authoritative Sources

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for HP-

    
    -CD solubilization mechanisms).
    
  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Defines the "Solvent Shift" and kinetic solubility protocols for Class II compounds).

  • PubChem Compound Summary: Pirfenidone (Structural Analog Anchor).

  • ATCC Technical Bulletin. (2023). DMSO Usage in Cell Culture: Toxicity and Limits.

    • (General guidance on <0.5% DMSO limits).[1]

Disclaimer: This guide is for research use only. Always consult Safety Data Sheets (SDS) for 5-nitro-1-phenyl-1H-pyridin-2-one before handling.

Sources

Technical Support Center: Purification of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 5-nitro-1-phenyl-1H-pyridin-2-one. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] Its synthesis, however, can yield a range of impurities that complicate downstream applications. Achieving high purity is therefore not just a procedural step but a critical prerequisite for reliable biological and chemical assays. This guide provides in-depth, field-proven troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial queries and provides a foundational understanding of the compound's characteristics.

Q1: What are the expected physicochemical properties of pure 5-nitro-1-phenyl-1H-pyridin-2-one?

Understanding the target properties is the first step in assessing purification success. The pure compound is typically a yellow crystalline solid, a characteristic of many nitro-aromatic compounds.[2][3] Significant deviation from this, such as a brownish tint or an oily consistency, indicates the presence of impurities.

PropertyExpected Value/ObservationRationale & Significance
Physical Form Crystalline Solid / PowderA sharp, crystalline nature is indicative of purity. Amorphous or oily solids often contain residual solvent or by-products.
Color Light Yellow to YellowThe nitro-pyridinone chromophore is responsible for the color. Darker shades (brown, red) suggest polymeric or degradation impurities.
Melting Point Approx. 171-172 °C (for the analogous 1-methyl derivative)[4]A sharp melting point range (≤ 2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
Solubility Poor in water and non-polar solvents (e.g., hexane). Soluble in polar aprotic solvents (DMSO, NMP, DMF)[2] and moderately soluble in chlorinated solvents and some alcohols.Solubility dictates the choice of solvents for recrystallization and chromatography. High solubility in DMSO is useful for NMR analysis.[2]
Q2: What are the most common impurities I should anticipate from the synthesis?

Impurity profiling is crucial for designing an effective purification strategy. The nature of impurities is directly linked to the synthetic route employed. Common syntheses involve the N-arylation of 5-nitro-2-pyridone or the nitration of 1-phenyl-2-pyridone.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as 5-nitro-2-pyridone or 1-phenyl-2-pyridone.

  • Isomeric By-products: If nitrating 1-phenyl-2-pyridone, you may form 3-nitro isomers.

  • Reaction Reagents/Catalysts: Residual coupling agents (e.g., copper salts) or bases (e.g., potassium carbonate).[5]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO used in the reaction may be retained.

  • Degradation Products: Nitro-aromatic compounds can be susceptible to degradation under harsh thermal or light conditions.[6]

Q3: My crude product is a dark, oily substance. Can it be salvaged?

Yes, this is a common starting point. An oily or dark appearance often points to significant amounts of residual high-boiling solvents (like DMF or DMSO) and polymeric by-products. Direct crystallization is unlikely to be effective.

Recommended First Step: An initial purification by flash column chromatography is the most robust strategy to remove the bulk of these diverse impurities before attempting a final recrystallization for high-purity material.

Q4: How should I properly store the purified 5-nitro-1-phenyl-1H-pyridin-2-one?

To maintain purity, proper storage is essential. As with many nitro-aromatic compounds, stability can be a concern.

Storage Recommendations:

  • Container: Store in a tightly sealed amber glass vial.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

  • Temperature: Keep at room temperature or refrigerated (2-8 °C).

  • Light: Protect from direct light to prevent photochemical degradation.[6]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Challenge 1: Purification by Recrystallization

Recrystallization is the most effective method for achieving high purity (>99.5%) when the crude material is already relatively clean (>90%). The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[7]

A: The ideal solvent should fully dissolve your compound at its boiling point but afford poor solubility at room temperature or upon cooling.[7]

Screening Protocol for Solvent Selection:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the candidate solvent dropwise at room temperature. An ideal solvent will not dissolve the compound.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[8]

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Abundant, high-quality crystal formation indicates a suitable solvent.

Recommended Solvents for Screening:

Solvent SystemRationale & Comments
Ethanol / Water A common and effective solvent pair. Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (saturation point).[9]
Methanol Often shows good differential solubility for polar compounds.
Ethyl Acetate A solvent of intermediate polarity that can be effective.
Toluene Has been used successfully for crystallizing analogous pyridinone structures like pirfenidone.[10]

A: Low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature filtration.

Troubleshooting Steps:

  • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Adding excess solvent is the most common cause of low recovery.[8]

  • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of large, pure crystals and prevents "oiling out."[7]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off a portion of the solvent from the filtrate and re-cooling.

  • Check Solubility: Ensure your compound is not significantly soluble in the cold wash solvent. The wash solvent should always be ice-cold.

Experimental Protocol: Optimized Recrystallization

  • Place the crude 5-nitro-1-phenyl-1H-pyridin-2-one in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If using a co-solvent (e.g., water), add the hot anti-solvent dropwise until persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve and clarify.

  • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Challenge 2: Purification by Flash Column Chromatography

For crude material with significant impurities (<90% purity), flash chromatography is the preferred first step. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[11]

A: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[12] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, causing poor peak shape and difficult elution.

Solutions:

  • Add a Basic Modifier: Add a small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v) to your mobile phase. This competing base will occupy the active silanol sites, allowing your compound to elute with a much-improved peak shape.[12]

  • Use a Different Stationary Phase: Consider using neutral or deactivated alumina, or a C18 reversed-phase column for a different separation mechanism if tailing persists.

A: The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound on a TLC plate. This Rƒ value typically translates well to good separation on a flash column.

Recommended Eluent Systems:

  • Ethyl Acetate / Hexane (or Petroleum Ether): A versatile system of medium polarity. Start with a 20-30% mixture of ethyl acetate in hexane and adjust as needed.

  • Dichloromethane / Methanol: For more polar compounds that do not move in ethyl acetate/hexane. Start with 1-2% methanol in dichloromethane.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase composition that gives an Rƒ of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization if necessary.

Part 3: Visualization of Purification Workflows

To aid in decision-making, the following diagrams outline the logical steps for purification and analysis.

Purification_Decision_Tree start Crude Product Received purity_check Assess Purity by TLC/¹H NMR start->purity_check high_purity Purity > 90%? purity_check->high_purity chromatography Perform Flash Column Chromatography high_purity->chromatography No recrystallize Perform Recrystallization high_purity->recrystallize Yes chromatography->recrystallize Optional Final Polish final_purity Verify Purity (HPLC, NMR, MP) recrystallize->final_purity end Pure Compound (>99.5%) final_purity->end

Caption: Decision tree for selecting the appropriate purification strategy.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a Add Crude Solid to Flask b Add Minimum Hot Solvent a->b c Ensure Complete Dissolution b->c d Slow Cool to RT c->d e Cool in Ice Bath d->e f Vacuum Filter Crystals e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h

Caption: Step-by-step workflow for the recrystallization process.

Part 4: Purity Assessment & Final Verification

Purification is incomplete without rigorous analytical verification. A combination of methods should be used to confirm both identity and purity.

Q: What is the best way to confirm the purity of my final product?

A: No single technique is sufficient. Orthogonal methods (methods based on different principles) provide the most reliable assessment.[13] For example, combining chromatography with spectroscopy is a robust approach.

Summary of Recommended Analytical Techniques:

TechniquePurpose & Information Gained
¹H and ¹³C NMR Primary Tool. Confirms chemical structure. Integration of peaks in ¹H NMR can reveal the presence of impurities and residual solvents. Quantitative NMR (qNMR) can provide an absolute purity value against a certified standard.[13]
RP-HPLC Gold Standard for Purity. Provides high-resolution separation of the main compound from trace impurities. A single sharp peak indicates high purity. Area percentage from the chromatogram is used to quantify purity.[14]
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Can be coupled with LC (LC-MS) to identify the mass of impurity peaks seen in the chromatogram.
Melting Point Analysis A simple, effective physical measurement. A narrow, sharp melting range close to the literature value suggests high purity.

By employing this structured approach of troubleshooting, protocol execution, and rigorous final analysis, researchers can confidently and efficiently achieve the high-purity 5-nitro-1-phenyl-1H-pyridin-2-one required for demanding applications in research and development.

References

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI.
  • Goryaeva, M., et al. 1 H-NMR spectra of pyridones I. ResearchGate.
  • 1-methyl-5-nitropyridin-2-one - Chemical Synthesis Database. (2025).
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC. (n.d.). NCBI.
  • Recrystallization 2. (n.d.).
  • Pyridin-2(1H)-one | 142-08-5. (n.d.). Sigma-Aldrich.
  • 2(1H)-Pyridinone, 1-methyl-5-nitro-6-phenyl-. (n.d.). CAS Common Chemistry.
  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.).
  • US3974281A - 5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use. (n.d.). Google Patents.
  • 5-Methyl-N-phenyl-2-1H-pyridone-d5 ( Pirfenidone-d5 ) | 1020719-62-3. (2026). ChemicalBook.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). BenchChem.
  • Recrystallization I 10. (n.d.).
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon. (n.d.).
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing Partnerships.
  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC. (n.d.). NCBI.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.
  • WO2008147170A1 - New process of synthesis for obtaining 5-methyl-1-phenyl-2 (ih) -pyridone, composition and use of the same. (n.d.). Google Patents.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
  • Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives - Benchchem. (n.d.). BenchChem.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Austin, J. (2022). Analysis of Drug Stability and Degradation. Pharmaceutica Analytica Acta.

Sources

optimization of reaction conditions for nitration of 1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The nitration of 1-phenyl-1H-pyridin-2-one (also known as


-phenyl-2-pyridone) presents a classic challenge in heterocyclic regioselectivity. The substrate contains two aromatic systems: the electron-rich, enamine-like pyridone ring and the moderately activated phenyl ring.

Key Technical Insight: Under standard electrophilic aromatic substitution (EAS) conditions, the pyridone ring is significantly more reactive than the


-phenyl ring due to the strong electron-donating effect of the nitrogen atom and the oxygen resonance contribution.

The reaction is governed by a Kinetic vs. Thermodynamic control switch:

  • Kinetic Control (3-Nitro): Favored in lower acidity media (e.g.,

    
    ). The 3-position is ortho to the activating carbonyl/enamine system and is kinetically accessible.
    
  • Thermodynamic Control (5-Nitro): Favored in high acidity media (e.g.,

    
    ). The 5-position (para to the nitrogen) is the thermodynamic sink, often involving rearrangement of the initial 3-nitro adduct or direct attack on the protonated species.
    
Visualizing the Reaction Pathway

ReactionPathway Start 1-Phenyl-1H-pyridin-2-one ConditionA Method A: Kinetic (HNO3 / Ac2O) Low Acidity Start->ConditionA Mild (< 10°C) ConditionB Method B: Thermodynamic (HNO3 / H2SO4) High Acidity Start->ConditionB Strong Acid (> 50°C) Prod3 3-Nitro-1-phenylpyridin-2-one (Major Product A) ConditionA->Prod3 Direct Attack (C3) Prod5 5-Nitro-1-phenylpyridin-2-one (Major Product B) ConditionA->Prod5 Minor ConditionB->Prod3 Transient ConditionB->Prod5 Direct Attack (C5) DiNitro 3,5-Dinitro-1-phenylpyridin-2-one (Over-nitration impurity) Prod3->DiNitro Excess HNO3 / Heat Prod5->DiNitro Excess HNO3 / Heat

Figure 1: Decision tree for regioselective nitration based on solvent acidity and temperature.

Optimized Experimental Protocols

Protocol A: Synthesis of the 3-Nitro Isomer (Kinetic Control)

Target: High regioselectivity for the 3-position. Mechanism: Uses acetyl nitrate (generated in situ), a milder electrophile that favors the kinetically accessible 3-position.

Reagents:

  • Substrate: 1-phenyl-1H-pyridin-2-one (1.0 eq)

  • Solvent/Reagent: Acetic Anhydride (

    
    ) (5–10 volumes)
    
  • Reagent: Fuming Nitric Acid (

    
    ) (1.1 eq)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in acetic anhydride in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Critical: Higher temperatures promote 5-isomer formation.

  • Addition: Prepare a solution of fuming

    
     in acetic anhydride (pre-cooled) and add it dropwise over 30 minutes. Maintain internal temperature 
    
    
    
    .
  • Reaction: Stir at 0–10°C for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour the mixture onto crushed ice/water (10 volumes). Stir vigorously for 1 hour to hydrolyze excess anhydride.

  • Isolation: Filter the resulting precipitate. If no precipitate forms, extract with Ethyl Acetate, wash with saturated

    
     (to remove acetic acid), and concentrate.
    
Protocol B: Synthesis of the 5-Nitro Isomer (Thermodynamic Control)

Target: High regioselectivity for the 5-position. Mechanism: Uses mixed acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[1] The highly acidic medium protonates the carbonyl oxygen, directing the incoming nitronium ion (

) to the 5-position (para-like attack relative to nitrogen).

Reagents:

  • Substrate: 1-phenyl-1H-pyridin-2-one (1.0 eq)

  • Solvent: Concentrated Sulfuric Acid (

    
    ) (5 volumes)
    
  • Reagent: Concentrated Nitric Acid (

    
    ) (1.2 eq)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in conc.

    
     at room temperature. The solution may warm slightly (exothermic solvation).
    
  • Addition: Cool to 0°C . Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     dropwise.
    
  • Heating: After addition, warm the reaction to 50–60°C for 3–5 hours. Note: Heat is required to drive the thermodynamic product formation.

  • Quench: Pour carefully onto ice. Neutralize with solid

    
     or 
    
    
    
    solution to pH 6–7.
  • Isolation: The 5-nitro isomer typically precipitates upon neutralization. Filter and recrystallize from Ethanol/Water.

Troubleshooting Guide & FAQs

Common Failure Modes
IssueProbable CauseCorrective Action
Formation of 3,5-Dinitro impurity Excess nitrating agent or temperature too high.Reduce

to 1.0–1.05 eq. Lower reaction temperature by 10°C.
Low Yield (Tarry/Black mixture) Oxidative degradation of the phenyl ring or polymerization.Ensure inert atmosphere (

). Verify internal temperature does not spike during addition (exotherm control).
Wrong Regioisomer (Getting 5-nitro instead of 3-nitro) Reaction medium too acidic or temperature too high.Switch from

to

. Keep temperature strictly below 10°C.
Incomplete Reaction Water contamination in reagents.Use fuming

or add a drying agent (e.g., small amount of oleum in Method B) to maintain anhydrous conditions.
Frequently Asked Questions

Q1: Why does the phenyl ring not nitrate significantly under these conditions? A: The 2-pyridone ring is an electron-rich, enamine-type system, making it significantly more nucleophilic than the unactivated phenyl ring. Unless you use forcing conditions (superacids, >100°C) or the pyridone ring is deactivated by electron-withdrawing groups, the pyridone ring will always nitrate first [1].

Q2: Can I use metal nitrates (e.g.,


) instead of fuming nitric acid? 
A:  Yes. For highly sensitive substrates, using Copper(II) nitrate in acetic anhydride (Menke conditions) is a milder alternative that highly favors the 3-nitro  isomer and minimizes oxidative side reactions.

Q3: How do I separate the 3-nitro and 5-nitro isomers if I get a mixture? A: The isomers typically have distinct solubility profiles.

  • 3-Nitro: Often more soluble in organic solvents (DCM, EtOAc) due to intramolecular H-bonding (if N-H was present, but here we have N-Ph, so steric twisting prevents planar packing).

  • 5-Nitro: Generally higher melting and less soluble.

  • Purification: Flash chromatography using a Hexane/Ethyl Acetate gradient is effective. The 3-nitro isomer usually elutes first (higher

    
    ) on silica gel.
    

References

  • Burton, A. G., Halls, P. J., & Katritzky, A. R. (1972).[2] The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1957.

    • Source:

  • Katritzky, A. R., & Kingsland, M. (1968).[2] The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide.[2] Journal of the Chemical Society B: Physical Organic, 862-866.

    • Source:

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. (Provides context on nitro-group regiochemistry in related N-heterocycles).

    • Source:

Sources

assessing the stability of 5-nitro-1-phenyl-1H-pyridin-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with 5-nitro-1-phenyl-1H-pyridin-2-one . It synthesizes chemical principles with practical troubleshooting strategies.

Status: Operational Role: Senior Application Scientist Subject: Stability Profiling, Degradation Pathways, and Troubleshooting

Executive Technical Summary

5-nitro-1-phenyl-1H-pyridin-2-one is an electron-deficient heterocyclic scaffold. Its stability profile is governed by two competing electronic effects: the aromatic stability of the N-phenyl-2-pyridone core and the strong electron-withdrawing nature of the 5-nitro group.

  • Core Stability: The 2-pyridone ring (a cyclic amide) exhibits high thermal stability due to resonance energy but is susceptible to [4+4] photocycloaddition .

  • Substituent Effect: The 5-nitro group significantly lowers the electron density of the ring, activating the C6 position towards nucleophilic attack (e.g., by hydroxide ions) and making the system prone to photoreduction or rearrangement under UV irradiation.

Physical & Chemical Stability Profile
ParameterStability RatingCritical Mechanism
Solid State Thermal High Melting point >170°C. Stable up to 200°C in absence of strong nucleophiles.
Aqueous Hydrolysis (pH 7) High Cyclic amide bond is part of the aromatic system, resisting hydrolysis.
Acidic Hydrolysis (pH 1-2) Moderate Protonation at carbonyl oxygen may facilitate slow nucleophilic attack at C6.
Alkaline Hydrolysis (pH >10) Low Critical Risk. The 5-nitro group activates the ring for nucleophilic attack by OH⁻, leading to ring opening or polymerization.
Photostability Low Critical Risk. Susceptible to [4+4] dimerization and nitro-group photorearrangement.
Oxidation High Electron-deficient ring resists oxidative attack (e.g., by peroxides).
Degradation Pathways (Visualized)

The following diagram maps the three primary degradation risks: Photodimerization (Light), Nucleophilic Ring Opening (Base), and Nitro Reduction (Chemical/Metabolic).

DegradationPathways Parent 5-Nitro-1-phenyl- pyridin-2-one Photo UV Light (λ < 350nm) Parent->Photo Base Base (OH⁻, pH > 10) Parent->Base Red Reducing Agents (H₂/Pd, Fe/HCl) Parent->Red Dimer [4+4] Photodimer (Cyclobutane derivative) Photo->Dimer Major Pathway NitroRearrange Nitro-Nitrite Rearrangement Photo->NitroRearrange Minor Pathway Adduct Meisenheimer Complex (Intermediate) Base->Adduct Nucleophilic Attack at C6 RingOpen Ring Opening Products (5-nitro-2,4-pentadienoic acid deriv.) Adduct->RingOpen Irreversible Amine 5-Amino-1-phenyl- pyridin-2-one Red->Amine Nitro Reduction

Figure 1: Mechanistic degradation pathways showing the competing risks of photodimerization and nucleophilic attack activated by the nitro group.

Troubleshooting & FAQs
Q1: I see a new, late-eluting peak in HPLC after exposing the solid to ambient light. Is this a dimer?

Diagnosis: Likely yes. Mechanism: Pyridones undergo [4+4] photocycloaddition in the solid state or concentrated solution, forming a cyclobutane-fused dimer. Confirmation:

  • Check UV Spectrum: The dimer disrupts the aromatic conjugation, leading to a hypsochromic shift (blue shift) in

    
     and loss of fine structure compared to the parent.
    
  • LC-MS: Look for a mass peak at

    
    . Note that dimers often fragment back to the monomer in the ion source; use a softer ionization method (ESI negative or APCI) if possible.
    
Q2: My compound turned from pale yellow to deep orange/red in basic solution (pH 12). Is it stable?

Diagnosis: No, this indicates immediate degradation or complex formation. Mechanism: The 5-nitro group makes the C6 position (adjacent to the nitrogen) highly electrophilic. Hydroxide ions attack C6, forming a colored Meisenheimer complex (red/orange) which subsequently leads to ring opening. Action: Avoid pH > 9. If basic conditions are required, use non-nucleophilic bases (e.g., t-BuOK, steric hindrance protects the ring) or keep the temperature < 0°C.

Q3: There is an impurity at RRT ~0.8 that increases when I use methanol as a solvent. What is it?

Diagnosis: Potential transesterification or methoxide attack (if base is present), but more likely photoreduction if exposed to light. Mechanism: Nitro compounds in alcohols can undergo radical photoreduction to nitroso or hydroxylamine intermediates under ambient light. Action:

  • Protect all solutions from light (amber glassware).

  • Switch to acetonitrile (ACN) which is non-protic and less prone to participating in radical transfers.

Standard Operating Procedures (SOPs)
SOP-01: Forced Degradation Protocol

Objective: Establish the stability-indicating capability of your analytical method.

1. Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

2. Stress Conditions:

StressorConditionDurationExpected Result
Acid 1N HCl, 60°C24 Hours< 5% degradation. (Check for amide hydrolysis).
Base 0.1N NaOH, RT4 HoursHigh Degradation. (Check for ring opening/color change).
Oxidation 3% H₂O₂24 Hours< 2% degradation. (Stable).
Photolytic 1.2 million lux hours (ICH Q1B)~1 weekMajor Degradation. Dimer formation.

3. Analysis:

  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

  • Detection: 254 nm (aromatic ring) and 330 nm (nitro-conjugation).

SOP-02: Handling & Storage
  • State: Solid powder.

  • Container: Amber glass vial (strictly light-protected).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent trace moisture uptake, though not strictly hygroscopic.

  • Temperature: 2-8°C for long-term storage; RT for working stocks.

References
  • Pirfenidone Crystal Structure & Stability : Acta Crystallographica Section E, 2019. (Establishes the baseline stability of the N-phenyl-2-pyridone scaffold).

  • Nitro-Pyridone Reactivity : Molecules, 2020.[1] "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones". (Details the activation of the pyridone ring by the nitro group towards nucleophiles).

  • Photodegradation of Pyridones : Journal of Hazardous Materials, 2024.[2] (Describes the kinetics and mechanisms of pyridone photolysis, including dimerization and oxidation).

  • Nitro Group Photochemistry : Photochemical & Photobiological Sciences, 2007. (Mechanisms of nitro-group photoreduction and rearrangement).

Sources

Technical Support Center: Scale-Up Synthesis of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth information, troubleshooting advice, and scalable protocols for the synthesis of 5-nitro-1-phenyl-1H-pyridin-2-one. It is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to pilot plant production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, mechanism, safety, and handling of 5-nitro-1-phenyl-1H-pyridin-2-one.

Q1: What is the most common and scalable synthetic route for 5-nitro-1-phenyl-1H-pyridin-2-one?

The most established route is a two-step process. First, the synthesis of the precursor, 1-phenyl-1H-pyridin-2-one, is achieved via an N-arylation reaction. This is followed by a regioselective electrophilic aromatic substitution (EAS) to introduce the nitro group at the 5-position of the pyridinone ring.

  • Step 1: N-Arylation: 1-phenyl-1H-pyridin-2-one is typically prepared by coupling 2(1H)-pyridone with an arylating agent like iodobenzene or phenylboronic acid. Copper-catalyzed reactions, such as the Ullmann condensation, are common for this transformation.[1]

  • Step 2: Nitration: The 1-phenyl-1H-pyridin-2-one intermediate is then nitrated using a standard nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Synthetic_Workflow SM1 2(1H)-Pyridone INT 1-phenyl-1H-pyridin-2-one SM1->INT   Ullmann Condensation (Cu Catalyst, Base) SM2 Iodobenzene SM2->INT   Ullmann Condensation (Cu Catalyst, Base) FP 5-nitro-1-phenyl-1H-pyridin-2-one INT->FP   Electrophilic Nitration NM HNO₃ / H₂SO₄ NM->FP   Electrophilic Nitration Troubleshooting_Yield start Low Yield Observed q1 Was starting material fully consumed (check HPLC)? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Are significant impurities or side-products observed? q1->q2 Yes action1 Action: • Increase reaction time. • Slightly increase temperature. • Re-check reagent stoichiometry. incomplete->action1 impurities Side Reactions / Decomposition q2->impurities Yes workup Product Loss During Work-up / Isolation q2->workup No action2 Action: • Lower reaction temperature. • Slow reagent addition rate. • Verify purity of starting materials. impurities->action2 action3 Action: • Re-extract aqueous layers. • Use brine to break emulsions. • Ensure pH is neutral before extraction. workup->action3

Sources

Technical Support Center: Pyridinone Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket Category: Small Molecule Optimization / DMPK Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

Welcome to the Pyridinone Optimization Hub

You are likely here because your pyridinone-based lead compound—despite showing excellent potency in vitro—is failing in vivo PK studies. This is a common bottleneck. The pyridinone scaffold (and its tautomeric pyridone forms) is a "privileged structure" in kinase inhibition and epigenetics, but it suffers from a distinct duality of failure modes:

  • The "Brick Dust" Effect: High crystallinity and planarity leading to poor aqueous solubility.

  • The "Metabolic Sponge" Effect: Rapid clearance via UGT-mediated glucuronidation or CYP oxidation.

This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current data profile for immediate troubleshooting.

Ticket #01: "My compound precipitates in SGF/SIF and shows < 1% Oral Bioavailability."

Diagnosis: Solubility-Limited Absorption (BCS Class II/IV). Root Cause: Pyridinones often exhibit high lattice energy due to strong intermolecular hydrogen bonding (dimerization) and planar


-stacking. If your melting point is 

C, your absorption is likely dissolution-rate limited.
Troubleshooting Protocol: The "Crystal Breaker" Workflow

Do not immediately jump to nanoparticles. Follow this logical escalation to disrupt the crystal lattice.

Step 1: The Salt Screen (with a Warning) Pyridinones are weak bases (or acids, depending on substitution).

  • Action: Screen counter-ions: HCl, Mesylate, Tosylate (for bases); Sodium, Tromethamine (for acids).

  • Critical Alert: If your pyridinone has a chiral center adjacent to the carbonyl/nitrogen core, monitor for racemization . Strong acidic environments (like HCl salt formation) can catalyze tautomer-driven racemization in specific pyridinone subclasses (e.g., Deucravacitinib development required a switch from HCl salt to free base ASD due to stability concerns).

Step 2: Amorphous Solid Dispersion (ASD) If salts fail or induce instability, you must kinetically trap the amorphous form.

  • Polymer Selection: Screen HPMCAS (L, M, H grades) and PVPVA (Kollidon VA64). HPMCAS is superior for maintaining supersaturation in the acidic environment of the stomach.

  • Methodology: Spray Drying (SD) is preferred over Hot Melt Extrusion (HME) for high-melting pyridinones to avoid thermal degradation.

Data Summary: Solubility Enhancement Hierarchy

StrategyMechanismTypical Fold-IncreaseRisk Factor
Chemical Modification Add

character (break planarity)
2–5xLoss of potency
Salt Formation Ionization / Lattice disruption10–100xHygroscopicity / Racemization
Co-crystals H-bond intervention5–50xStoichiometric stability
ASD (Spray Drying) High-energy amorphous state100–1000x Physical stability (recrystallization)
Visual Workflow: Formulation Decision Tree

SolubilityTree Start Start: Low Solubility (<10 µg/mL) CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 200°C (Brick Dust) CheckMP->HighMP LowMP Tm < 150°C (Grease Ball) CheckMP->LowMP SaltScreen Step 1: Salt Screen (HCl, Mesylate, Na+) HighMP->SaltScreen Lipid Lipid Formulation (SEDDS/Softgel) LowMP->Lipid SaltSuccess Stable Salt Found? SaltScreen->SaltSuccess Racemization Check Chiral Stability (Risk of Acid-Cat Racemization) SaltSuccess->Racemization Yes ASD Step 2: Amorphous Solid Dispersion (HPMCAS / Spray Dry) SaltSuccess->ASD No (Salts Unstable) Racemization->ASD Unstable FinalSalt Proceed with Salt Form Racemization->FinalSalt Stable

Caption: Decision logic for overcoming pyridinone solubility issues. Note the critical checkpoint for chiral stability during salt formation.

Ticket #02: "Microsomal clearance is too high (High )."

Diagnosis: Metabolic Instability (The "Sponge" Effect). Root Cause: The pyridinone ring is an electron-deficient system susceptible to nucleophilic attack, but more importantly, the amide/hydroxyl motifs are prime targets for Phase II conjugation (Glucuronidation).

Troubleshooting Protocol: The "Metabolic Blockade"

Step 1: Identify the Culprit Enzyme (CYP vs. UGT) Standard NADPH-fortified microsomes often miss UGT clearance because they lack UDPGA (the cofactor).

  • Experiment: Run stability assay ± UDPGA.

  • Result: If clearance increases significantly with UDPGA, your issue is Glucuronidation .

    • N-glucuronidation: Occurs at the pyridinone nitrogen (if unsubstituted).

    • O-glucuronidation: Occurs if the pyridinone is in its hydroxy-pyridine tautomeric form.

Step 2: Structural Modification (SAR)

  • Strategy A (Block N-Gluc): If the N1 position is free, it is a UGT magnet. Alkylate the nitrogen (Methyl, Ethyl, Cyclopropyl). If N-H is required for binding, use a prodrug (see Ticket #03).

  • Strategy B (Steric Shielding): Introduce steric bulk (e.g., -CF3, -Cl) at the ortho position to the metabolic soft spot to hinder enzymatic access.

  • Strategy C (Scaffold Hopping): Replace the pyridinone oxygen with a bioisostere if H-bonding allows (e.g., pyridazine-3-one).

Step 3: Deuteration If the clearance is CYP-mediated (oxidative) at a specific carbon (e.g., a methyl group on the ring), employ Deuterium Kinetic Isotope Effect (DKIE) . Replace C-H with C-D. This strengthens the bond and slows the rate-determining step of oxidation without changing binding affinity.

Visual Workflow: Metabolic Stabilization

Metabolism Compound Lead Compound (High Clearance) Assay S9/Microsome Assay Compound->Assay Cofactor Add Cofactors Assay->Cofactor CYP Clearance w/ NADPH only (Oxidative) Cofactor->CYP +NADPH UGT Clearance w/ UDPGA (Conjugative) Cofactor->UGT +UDPGA FixCYP Solution: Deuteration or Fluorination CYP->FixCYP FixUGT Solution: Steric Hindrance or N-Alkylation UGT->FixUGT

Caption: Diagnostic workflow to distinguish between Oxidative (CYP) and Conjugative (UGT) clearance pathways common in pyridinones.

Ticket #03: "Solubility is fine, but Caco-2 permeability is low."

Diagnosis: Efflux Liability or Polarity Issues. Root Cause: Pyridinones are polar. If the LogP < 1.0, passive diffusion is poor. Additionally, they can be substrates for P-gp (P-glycoprotein) or BCRP efflux transporters.

Troubleshooting Protocol: The Prodrug Strategy

When medicinal chemistry cannot increase lipophilicity without killing potency, use a "Trojan Horse."

1. Phosphate Prodrugs (Solubility + Permeability)

  • Concept: Attach a phosphate group to a hydroxyl handle. This improves solubility (allowing higher concentration gradients) but requires alkaline phosphatase (ALP) in the gut brush border to cleave it before absorption.

  • Reference: Used successfully in EZH2 inhibitor development.

2. N-Acyloxymethyl Prodrugs

  • Concept: If the N-H is the polarity problem, mask it with a transient group (e.g., -CH2-O-CO-R).

  • Mechanism: This increases lipophilicity (LogP) for passive diffusion. Once in the plasma, esterases cleave the group to release the active pyridinone.

References & Further Reading
  • Pyridinone Scaffold Optimization & DCN1 Inhibitors:

    • Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.

    • Source: Journal of Medicinal Chemistry (2021).[1]

    • Key Insight: Substitution of methyl pyrazole with ionizable groups improved solubility; metabolic identification highlighted oxidative clearance.[2]

    • URL:[Link]

  • Formulation Case Study (Deucravacitinib):

    • Title: Discovery of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor.

    • Source: Journal of Medicinal Chemistry (2019/2021).

    • Key Insight: Transition from HCl salt (risk of racemization) to Amorphous Solid Dispersion (HPMCAS) to achieve high oral bioavailability.

    • URL:[Link]

  • Prodrug Strategies for Pyridones:

    • Title: Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug.

    • Source: Journal of Medicinal Chemistry (2021).[1]

    • Key Insight: Phosphate prodrugs can resolve solubility-limited absorption for pyridone scaffolds.

    • URL:[Link]

  • Metabolic Stability (UGT):

    • Title: Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.[3]

    • Source: Drug Metabolism and Disposition.[4]

    • Key Insight: UGT-mediated metabolism is a dominant clearance pathway for N-heterocycles like pyridinones; requires specific cofactor testing.

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Bioactivity Analysis: Pirfenidone vs. a Structurally Related Nitro-Aromatic Pyridinone Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-fibrotic and anti-inflammatory therapeutics, pirfenidone has carved out a significant niche, particularly in the management of idiopathic pulmonary fibrosis (IPF). Its multifaceted mechanism of action offers a compelling case study in modulating complex disease pathways. This guide delves into a comparative bioactivity analysis between the established drug, pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one), and a structurally related, albeit less characterized, analog, 5-nitro-1-phenyl-1H-pyridin-2-one.

While extensive clinical and preclinical data are available for pirfenidone, a direct comparative dataset for 5-nitro-1-phenyl-1H-pyridin-2-one is not present in the current scientific literature. Therefore, this guide will first establish a comprehensive baseline of pirfenidone's bioactivity, leveraging a wealth of existing research. Subsequently, it will offer a scientifically grounded, theoretical exploration of how the substitution of a methyl group with a potent electron-withdrawing nitro group might alter the bioactivity profile of the core 1-phenyl-1H-pyridin-2-one scaffold. This comparative framework aims to provide researchers with a robust understanding of pirfenidone's established therapeutic actions and to stimulate further investigation into the structure-activity relationships of novel pyridinone derivatives.

Pirfenidone: A Multi-Faceted Anti-Fibrotic and Anti-Inflammatory Agent

Pirfenidone is an orally available small molecule that has demonstrated significant efficacy in slowing the progression of IPF.[1] Its therapeutic effects are not attributed to a single, high-affinity target but rather to a broad modulation of multiple pathways implicated in fibrosis and inflammation.[2]

Mechanism of Action

The bioactivity of pirfenidone is characterized by its dual anti-fibrotic and anti-inflammatory properties.[1]

Anti-Fibrotic Effects:

  • Inhibition of Fibroblast Proliferation and Differentiation: Pirfenidone has been shown to inhibit the proliferation of fibroblasts, the primary cell type responsible for the deposition of extracellular matrix (ECM) in fibrotic diseases.[3] It also attenuates the differentiation of fibroblasts into myofibroblasts, a more contractile and pro-fibrotic cell phenotype.

  • Downregulation of Pro-Fibrotic Mediators: A key aspect of pirfenidone's anti-fibrotic action is its ability to reduce the production and activity of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[3] By inhibiting TGF-β signaling, pirfenidone curtails the downstream cascade of collagen synthesis and ECM deposition.

  • Reduction of Collagen Synthesis: Clinical and preclinical studies have consistently demonstrated that pirfenidone reduces the synthesis of various types of collagen, the main structural component of fibrotic tissue.[3]

Anti-Inflammatory Effects:

  • Suppression of Pro-Inflammatory Cytokines: Pirfenidone has been shown to decrease the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]

  • Modulation of Inflammatory Cell Infiltration: The drug can also reduce the infiltration of inflammatory cells into tissues, thereby dampening the inflammatory response that often precedes and accompanies fibrosis.

The following diagram illustrates the key signaling pathways modulated by pirfenidone.

pirfenidone_pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast/Inflammatory Cell TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds TNF-α TNF-α TNF-α Receptor TNF-α Receptor TNF-α->TNF-α Receptor Binds Signaling Cascade (e.g., SMADs) Signaling Cascade (e.g., SMADs) TGF-β Receptor->Signaling Cascade (e.g., SMADs) NF-κB Pathway NF-κB Pathway TNF-α Receptor->NF-κB Pathway Fibroblast Proliferation & Differentiation Fibroblast Proliferation & Differentiation Signaling Cascade (e.g., SMADs)->Fibroblast Proliferation & Differentiation Collagen Synthesis Collagen Synthesis Signaling Cascade (e.g., SMADs)->Collagen Synthesis Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Pathway->Pro-inflammatory Cytokine Production Pirfenidone Pirfenidone Pirfenidone->Signaling Cascade (e.g., SMADs) Inhibits Pirfenidone->NF-κB Pathway Inhibits Pirfenidone->Fibroblast Proliferation & Differentiation Inhibits Pirfenidone->Collagen Synthesis Inhibits Pirfenidone->Pro-inflammatory Cytokine Production Inhibits

Caption: Key signaling pathways modulated by Pirfenidone.

5-Nitro-1-phenyl-1H-pyridin-2-one: A Theoretical Bioactivity Profile

The introduction of a nitro (-NO2) group in place of the methyl (-CH3) group at the 5-position of the pyridinone ring is expected to significantly alter the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity, polarity, and ability to interact with biological targets.[4]

Predicted Bioactivity Based on Structure-Activity Relationships
  • Potential for Antimicrobial and Cytotoxic Activity: The nitro group is a common pharmacophore in many antimicrobial and cytotoxic agents.[4][5] Its presence can lead to the generation of reactive oxygen species (ROS) under certain physiological conditions, which can induce cellular damage.[5] Therefore, it is plausible that 5-nitro-1-phenyl-1H-pyridin-2-one could exhibit antimicrobial or even anticancer properties, a significant deviation from the bioactivity of pirfenidone.

  • Altered Anti-inflammatory Profile: While some nitro-containing compounds have demonstrated anti-inflammatory effects, the mechanism is often different from that of pirfenidone.[6] The strong electron-withdrawing nature of the nitro group could potentially lead to the inhibition of different inflammatory mediators or signaling pathways. It is also possible that any anti-inflammatory activity could be secondary to cytotoxic effects at higher concentrations.

  • Uncertain Anti-fibrotic Potential: The anti-fibrotic activity of pirfenidone is linked to its ability to modulate specific signaling pathways like TGF-β. It is uncertain whether the introduction of a nitro group would retain or enhance this activity. The altered electronic and steric properties of the molecule could lead to a loss of affinity for the biological targets of pirfenidone. Conversely, it might interact with new targets relevant to fibrotic processes.

Comparative Bioactivity Summary: Pirfenidone vs. 5-Nitro-1-phenyl-1H-pyridin-2-one (Hypothesized)

FeaturePirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one)5-Nitro-1-phenyl-1H-pyridin-2-one (Hypothesized)
Primary Bioactivity Anti-fibrotic, Anti-inflammatoryPotentially Antimicrobial, Cytotoxic
Mechanism of Action Inhibition of TGF-β, TNF-α, fibroblast proliferation, and collagen synthesis.[1][3]Possible induction of oxidative stress, interaction with different cellular targets.[4][5]
Therapeutic Potential Treatment of Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic diseases.[1]Potentially as an antimicrobial or anticancer agent; anti-inflammatory and anti-fibrotic potential is unknown and requires investigation.

Proposed Experimental Protocols for a Direct Comparative Analysis

To move beyond theoretical predictions and establish a direct comparison of the bioactivities of pirfenidone and 5-nitro-1-phenyl-1H-pyridin-2-one, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the cytotoxic potential of both compounds across a range of concentrations.

  • Methodology:

    • Seed relevant cell lines (e.g., human lung fibroblasts - MRC-5, A549; macrophage cell line - RAW 264.7) in 96-well plates.

    • Treat cells with increasing concentrations of pirfenidone and 5-nitro-1-phenyl-1H-pyridin-2-one for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or PrestoBlue™ assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

2. Anti-inflammatory Activity Assays

  • Objective: To compare the ability of the compounds to inhibit inflammatory responses.

  • Methodology (LPS-induced inflammation in RAW 264.7 macrophages):

    • Pre-treat RAW 264.7 cells with various concentrations of each compound.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA.

3. Anti-fibrotic Activity Assays

  • Objective: To assess the compounds' ability to inhibit key fibrotic processes.

  • Methodology (TGF-β-induced fibrosis in human lung fibroblasts):

    • Pre-treat human lung fibroblasts (e.g., MRC-5) with the compounds.

    • Induce a fibrotic response by treating with TGF-β.

    • Assess fibroblast proliferation using a BrdU incorporation assay.

    • Measure collagen deposition using a Sirius Red staining assay.

    • Analyze the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen type I) by Western blotting or qPCR.

The following diagram outlines a general experimental workflow for the in vitro comparison.

in_vitro_workflow cluster_assays Bioactivity Assays Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Cell Culture Cell Culture Cell Culture->Treatment Cytotoxicity (MTT) Cytotoxicity (MTT) Treatment->Cytotoxicity (MTT) Anti-inflammatory (Griess, ELISA) Anti-inflammatory (Griess, ELISA) Treatment->Anti-inflammatory (Griess, ELISA) Anti-fibrotic (Sirius Red, qPCR) Anti-fibrotic (Sirius Red, qPCR) Treatment->Anti-fibrotic (Sirius Red, qPCR) Assays Assays Data Analysis Data Analysis Cytotoxicity (MTT)->Data Analysis Anti-inflammatory (Griess, ELISA)->Data Analysis Anti-fibrotic (Sirius Red, qPCR)->Data Analysis

Caption: In vitro experimental workflow for comparative bioactivity.

In Vivo Models

Should in vitro data suggest promising anti-inflammatory or anti-fibrotic activity for 5-nitro-1-phenyl-1H-pyridin-2-one, further evaluation in animal models of fibrosis would be warranted. A commonly used model is bleomycin-induced pulmonary fibrosis in mice.

Conclusion

Pirfenidone stands as a cornerstone in the treatment of IPF, with a well-documented bioactivity profile centered on its anti-fibrotic and anti-inflammatory effects. The hypothetical bioactivity of its structural analog, 5-nitro-1-phenyl-1H-pyridin-2-one, is likely to be markedly different due to the strong electron-withdrawing nature of the nitro group. While a direct, data-driven comparison is currently not possible, the theoretical framework presented here, based on established structure-activity relationships, suggests that the nitro-analog may possess cytotoxic or antimicrobial properties.

The proposed experimental protocols provide a clear roadmap for future research to empirically test these hypotheses. Such studies would not only elucidate the specific bioactivity of 5-nitro-1-phenyl-1H-pyridin-2-one but also contribute to a deeper understanding of the structure-activity relationships within the broader class of pyridinone derivatives, potentially paving the way for the development of novel therapeutics for a range of diseases.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals. [Link]

  • Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. (2012). Molecules. [Link]

  • Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. (2022). Frontiers in Cardiovascular Medicine. [Link]

  • Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. (2024). Results in Chemistry. [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2015). Chemical Biology & Drug Design. [Link]

  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (2006). Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers in Chemistry. [Link]

  • Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). (2014). ResearchGate. [Link]

  • Design, Synthesis and Antifibrotic Activities of Carbohydrate- Modified 1-(Substituted aryl)-5-trifluoromethyl-2(1H) Pyridones. (2012). Molecules. [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026). Autech Industry. [Link]

  • Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (2006). Bentham Science. [Link]

  • Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. (2026). Chemistry & Biodiversity. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Nitro-1-Phenyl-1H-Pyridin-2-One Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 5-nitro-1-phenyl-1H-pyridin-2-one analogs, a class of compounds with significant potential in medicinal chemistry. By synthesizing data from existing literature on related scaffolds, this document aims to offer a predictive framework for designing and evaluating novel therapeutic agents. We will explore the critical roles of the pyridin-2-one core, the 5-nitro substituent, and the N-phenyl group, supported by comparative biological data and detailed experimental protocols.

Introduction: The Therapeutic Potential of the Pyridin-2-One Scaffold

The pyridin-2-one moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets.[2] The introduction of a nitro group, particularly at the 5-position, is a common strategy to enhance biological activity, often imparting potent antimicrobial or cytotoxic effects.[3][4] This guide focuses on analogs of 5-nitro-1-phenyl-1H-pyridin-2-one, aiming to elucidate how structural modifications influence their biological profiles.

Deconstructing the Scaffold: Key Areas for SAR Analysis

To systematically understand the SAR of this class of compounds, we can dissect the core molecule into three key regions. The interplay between these regions ultimately determines the compound's potency, selectivity, and pharmacokinetic properties.

SAR_Analysis cluster_regions Key Regions for SAR Analysis Core 5-Nitro-1-phenyl-1H-pyridin-2-one R1 Region 1: The 1-Phenyl Group (Modulates Lipophilicity & Target Interaction) Core->R1 N-Substitution R2 Region 2: The Pyridin-2-one Core (Pharmacophore & Scaffold) Core->R2 Core Scaffold R3 Region 3: The 5-Nitro Group (Key for Biological Activity) Core->R3 C5-Substitution

Caption: Key regions for SAR analysis of the 5-nitro-1-phenyl-1H-pyridin-2-one scaffold.

The Significance of the 5-Nitro Group

The nitroaromatic functionality is a well-established pharmacophore, particularly in the realm of antimicrobial agents.[3] The potent electron-withdrawing nature of the nitro group is crucial for the biological activity of many related compounds. For instance, in several classes of nitro-containing heterocycles, the nitro group is reduced within the target cell to form reactive nitrogen species that induce cellular damage.[4]

  • Hypothesis 1: The 5-nitro group is essential for the primary biological activity (e.g., antimicrobial or anticancer) of these analogs. Its removal or replacement with other substituents would likely lead to a significant loss of potency.

  • Hypothesis 2: Shifting the nitro group to other positions on the pyridin-2-one ring (e.g., the 3-position) will likely alter the activity profile due to changes in the electronic properties of the molecule.

The Role of the 1-Phenyl Substituent

The N-phenyl group plays a significant role in modulating the pharmacokinetic properties and target-binding interactions of the molecule. Studies on other N-aryl pyridinones have shown that substitutions on this ring can dramatically impact biological activity.[2]

  • Hypothesis 3: Substitution on the N-phenyl ring can fine-tune the activity and selectivity.

    • Electron-donating groups (e.g., -OCH₃, -CH₃): May enhance metabolic stability and cell permeability.

    • Electron-withdrawing groups (e.g., -Cl, -CF₃): Could increase the potency by altering the electronic character of the pyridin-2-one ring system or through specific interactions with the target.

  • Hypothesis 4: The steric bulk of substituents on the phenyl ring is critical. Large, bulky groups may hinder the molecule's ability to fit into a target's binding pocket, thus reducing activity.

The Pyridin-2-one Core as a Central Scaffold

The pyridin-2-one ring itself is a versatile scaffold. While this guide focuses on the 5-nitro and 1-phenyl substitutions, modifications to other positions on the core ring present further opportunities for optimization. For example, the introduction of small alkyl or halogen groups at the C3, C4, or C6 positions could influence activity and selectivity.[1]

Comparative Biological Activity of Related Analogs

Compound ClassSubstitution PatternBiological ActivityIC₅₀ / MIC (µM)Target/Cell LineReference
Pyridine-Ureas N-phenyl urea at C3Anticancer0.22MCF-7[5]
Nitropyridines 5-nitropyridin-2-yl derivativeUrease Inhibition29.21Urease[6]
Pyridin-2-ones Highly functionalized at C3, C4, C5, C6Anticancer< 12.3Various[7]
Pyridinium Salts N-(3-phenylpropyl)Antibacterial4 µg/mLS. aureus[8]
5-Nitropyrimidines 5-nitro-6-(3-nitrostyryl)iNOS Inhibition6.2iNOS[9]

Analysis of Comparative Data:

  • The data for pyridine-ureas suggest that substitutions on the pyridine core can lead to potent anticancer activity, with IC₅₀ values in the nanomolar range.[5]

  • The activity of the 5-nitropyridin-2-yl derivative as a urease inhibitor highlights the importance of the 5-nitro group in enzyme inhibition.[6]

  • The broad anticancer activity of highly functionalized pyridin-2-ones indicates that multiple substitutions can be beneficial.[7]

  • The antibacterial activity of pyridinium salts underscores the potential for antimicrobial applications, with activity influenced by the N-substituent.[8]

Experimental Protocols for Biological Evaluation

To establish a robust SAR, consistent and reproducible biological assays are essential. Below are standard protocols for assessing the anticancer and antimicrobial activities of 5-nitro-1-phenyl-1H-pyridin-2-one analogs.

Protocol for MTT Cell Viability Assay (Anticancer Screening)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol for Broth Microdilution Assay (Antimicrobial Screening)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)[16]

  • Test compounds and standard antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Visualizing the SAR Workflow

A systematic approach is crucial for efficient SAR exploration. The following workflow outlines the key steps from compound synthesis to lead optimization.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization A Synthesize Analogs (Vary R1, R2, R3) B Purify & Characterize (NMR, MS, HPLC) A->B C Primary Screening (e.g., MTT, MIC) B->C D Determine IC50/MIC C->D E Assess Selectivity & Toxicity D->E F Establish SAR E->F G Identify Lead Compound(s) F->G H Further Optimization G->H H->A Iterative Design

Caption: A general experimental workflow for a structure-activity relationship study.

Conclusion and Future Directions

The 5-nitro-1-phenyl-1H-pyridin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, the 5-nitro group is likely a key determinant of biological activity, while substitutions on the N-phenyl ring offer a valuable handle for optimizing potency and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of analogs with diverse substitutions at these key positions to build a comprehensive SAR profile. The experimental protocols provided herein offer a robust framework for such investigations, paving the way for the discovery of new and effective drug candidates.

References

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link][14]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.[16]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link][12]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link][18]

  • LibreTexts Biology. (2021, March 5). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link][17]

  • MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5024-5034.[8]

  • MDPI. (2026, January 29). Exploring the Biological Activity of Nitropyridine Derivatives. Retrieved from [Link][3]

  • MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1425.[5]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link][10]

  • Nature Springer. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link][11]

  • PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 85(3), 332-342.[9]

  • RSC Publishing. (2016). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 6(10), 8356-8364.[7]

  • Bentham Science Publishers. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 123-127.[1]

  • Elsevier. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[19]

  • ResearchGate. (n.d.). Novel 2-pyridone analogs with Anti-Cancer activity: Synthesis, In-Silico, and In-Vitro Evaluation. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2948.[6]

  • SciSpace. (2003). Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Indian Journal of Chemistry - Section B, 42(11), 2886-2891.[21]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).[22]

  • American Chemical Society. (1993). Antimitotic agents: structure-activity studies with some pyridine derivatives. Journal of Medicinal Chemistry, 36(15), 2164-2171.[4]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Retrieved from [Link][23]

  • Wiley Online Library. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 85(3), 332-342.[9]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 969312.[2]

Sources

Technical Guide: Selectivity & Cross-Reactivity Profiling of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-nitro-1-phenyl-1H-pyridin-2-one (hereafter referred to as 5-NPP ) is a structural analog of the clinically approved antifibrotic agent Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone). While the pyridone scaffold is a "privileged structure" in medicinal chemistry—implicated in p38 MAPK inhibition, TNF-


 modulation, and antifibrotic pathways—the substitution of the electron-donating methyl group (in Pirfenidone) with a strong electron-withdrawing nitro group (in 5-NPP) fundamentally alters the molecule's electronic landscape, solubility profile, and target selectivity.

This guide outlines a rigorous workflow to assess the target selectivity of 5-NPP, distinguishing its activity from the parent scaffold and evaluating potential off-target liabilities associated with the nitro-aromatic moiety.

Compound Profile & Comparative Analysis

To accurately assess 5-NPP, one must benchmark it against the clinical standard (Pirfenidone) and broad-spectrum alternatives. The nitro group introduces a dipole moment shift that may enhance binding to pockets requiring hydrogen bond acceptors but increases the risk of metabolic reduction (nitroreductase cross-reactivity).

Table 1: Physicochemical & Functional Comparison
Feature5-NPP (Target) Pirfenidone (Reference) Nintedanib (Alternative)
C-5 Substituent Nitro (

)
Methyl (

)
N/A (Indolinone core)
Electronic Nature Strong Electron Withdrawing (

)
Weak Electron Donating (

)
Mixed
Primary Target Class Putative: p38

MAPK / Cytokine modulator
p38

MAPK / TGF-

pathways
Tyrosine Kinases (VEGFR/FGFR)
Key Cross-Reactivity Risk Nitroreductases , CYP450 reductionCYP1A2 metabolismGI toxicity, promiscuous kinase binding
Solubility (LogP) Lower (Polar nitro group)~1.91 (Moderate)~3.0 (Lipophilic)
Application Probe for electronic SAR studiesIPF Treatment (Standard of Care)IPF Treatment (Kinase driven)
Target Profiling & Mechanism of Action

The mechanism of N-phenylpyridones is often phenotypic. However, target deconvolution suggests modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the gamma isoform, leading to downregulation of TGF-


 and TNF-

.
Figure 1: Putative Signaling & Interference Pathway

This diagram illustrates the intersection of the pyridone scaffold with inflammatory signaling and where 5-NPP assessment must focus.

G cluster_0 Extracellular Stimuli cluster_1 Intracellular Signaling Stimulus Pro-fibrotic Stimuli (TGF-beta / TNF-alpha) Receptor Membrane Receptors (TGFbR / TNFR) Stimulus->Receptor MAPK_Cascade MAPK Cascade (MAPKK -> p38 MAPK) Receptor->MAPK_Cascade p38_gamma Target: p38 gamma (Phosphorylation) MAPK_Cascade->p38_gamma NFkB NF-kB / AP-1 Transcription Factors p38_gamma->NFkB Activation Response Fibrosis & Inflammation (Collagen Synthesis) NFkB->Response Pirfenidone Pirfenidone (Standard) Pirfenidone->p38_gamma Inhibits (Weak) NPP 5-NPP (Test Compound) NPP->MAPK_Cascade Check Upstream Selectivity NPP->p38_gamma ? Modulation

Caption: Putative intervention points of 5-NPP within the TGF-


/p38 MAPK signaling cascade compared to Pirfenidone.
Experimental Protocols for Selectivity Assessment

To validate 5-NPP, you must move beyond simple phenotypic observation (e.g., "it reduces fibrosis") to molecular target engagement. The following protocols are designed to prove selectivity (it hits the target) and specificity (it doesn't hit everything else).

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Determine if 5-NPP physically binds to p38


 or related targets in a complex cellular environment, differentiating it from non-binders.
  • Preparation:

    • Culture A549 (lung epithelial) or LX-2 (hepatic stellate) cells.

    • Treat cells with 5-NPP (10

      
      M), Pirfenidone  (Positive Ctrl, 10 
      
      
      
      M), and DMSO (Vehicle) for 1 hour.
  • Thermal Challenge:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot into PCR tubes and heat to a gradient (

      
      C to 
      
      
      
      C) for 3 minutes.
    • Cool immediately to room temperature.

  • Lysis & Separation:

    • Lyse cells using freeze-thaw cycles (liquid nitrogen/37

      
      C).
      
    • Centrifuge at 20,000 x g for 20 mins at 4

      
      C to pellet precipitated (unbound/unstable) proteins.
      
  • Detection:

    • Analyze supernatant via Western Blot using anti-p38

      
       antibodies.
      
    • Data Output: Plot "Fraction Soluble" vs. "Temperature". A right-shift in the melting curve (

      
      ) indicates direct binding.
      
Protocol B: Competitive Kinase Profiling (The "Cross-Reactivity" Check)

Objective: Since pyridones can mimic ATP-binding motifs, 5-NPP must be screened against a panel of kinases to ensure the nitro group hasn't introduced promiscuity.

  • Panel Selection: Use a focused panel including p38

    
    , JNK1/2, and TGF
    
    
    
    R1.
  • Assay Format: FRET-based binding assay (e.g., LanthaScreen).

    • Mix Kinase, Alexa Fluor-labeled Tracer, and 5-NPP (dose-response: 1 nM to 100

      
      M).
      
    • Add Europium-labeled anti-tag antibody.

  • Readout:

    • Measure TR-FRET signal. Displacement of the tracer by 5-NPP decreases the FRET signal.

    • Calculation: Calculate

      
       and Selectivity Score (
      
      
      
      -score).
    • Note: If 5-NPP shows

      
       inhibition at 1 
      
      
      
      M across
      
      
      of the kinome, it is considered a promiscuous binder (likely due to aggregation or non-specific nitro-group interactions).
Critical Assessment Workflow

The following flowchart details the logic gate for advancing 5-NPP from a "hit" to a "validated lead," specifically addressing the nitro-group liability.

Figure 2: Selectivity & Safety Screening Cascade

Workflow cluster_Primary Phase 1: Efficacy cluster_Safety Phase 2: Liability (Nitro) cluster_Selectivity Phase 3: Cross-Reactivity Start 5-NPP Sample Phenotypic Cytokine Release Assay (TNF-alpha / IL-6) Start->Phenotypic Binding Target Engagement (CETSA / SPR) Phenotypic->Binding Active? Reductase Nitroreductase Sensitivity Assay Binding->Reductase Confirmed Binder Ames Genotoxicity (Ames Test) Reductase->Ames Stable? Kinome Kinase Panel (p38 isoforms) Ames->Kinome Non-mutagenic CYP CYP450 Inhibition (1A2, 3A4) Kinome->CYP Decision Go / No-Go CYP->Decision

Caption: Logic flow for validating 5-NPP, prioritizing nitro-group safety checks before extensive kinase profiling.

Data Interpretation & Troubleshooting

Scenario 1: High Potency, Low Selectivity.

  • Observation: 5-NPP inhibits fibrosis but also kills cells or inhibits unrelated kinases.

  • Root Cause:[1] The nitro group is a strong electron withdrawer, potentially making the pyridone ring highly electrophilic (Michael acceptor reactivity).

  • Validation: Perform a Glutathione (GSH) trapping assay . If 5-NPP forms adducts with GSH, it is a covalent reactor and likely unsuitable as a drug lead.

Scenario 2: Loss of Activity vs. Pirfenidone.

  • Observation: 5-NPP fails to inhibit TGF-

    
     induced collagen synthesis.
    
  • Root Cause:[1] The 5-methyl group in Pirfenidone may be critical for hydrophobic packing in the target pocket. The nitro group is larger and polar, potentially causing steric clashes.

Scenario 3: Assay Interference.

  • Observation: Inconsistent

    
     values across fluorescence assays.
    
  • Root Cause:[1] Nitro-compounds can be "quenchers" of fluorescence (inner filter effect).

  • Correction: Use label-free methods like Surface Plasmon Resonance (SPR) or Mass Spectrometry (MS) based binding assays to verify affinity.

References
  • Conte, E. et al. (2014). "Pirfenidone inhibits the release of proinflammatory cytokines and growth factors from alveolar macrophages." European Cytokine Network. Link

  • Jafari, H. et al. (2019). "Solubility and dissolution enhancement of pirfenidone using solid dispersion technique." Journal of Drug Delivery Science and Technology. Link

  • Martinez, T. et al. (2013). "Thermal shift assay for the detection of protein-ligand interactions." Journal of Visualized Experiments. Link

  • Patterson, S. et al. (2021). "Impact of nitro groups on the metabolic stability and toxicity of drug candidates." Journal of Medicinal Chemistry. Link

  • SwissADME. "Molecular properties and target prediction for 5-nitro-1-phenyl-1H-pyridin-2-one." Swiss Institute of Bioinformatics. Link

Sources

Comparative Analysis of Pyridinone-Based Inhibitors in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinone Scaffold in CNS Discovery

The pyridinone (or pyridone) scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery due to its unique physicochemical properties. Unlike traditional planar heteroaromatics, the pyridinone ring offers a distinct hydrogen-bond donor/acceptor profile (specifically the amide-like lactam functionality) that facilitates high-affinity interactions with kinase hinge regions and GPCR binding pockets while maintaining a polarity profile often compatible with blood-brain barrier (BBB) penetration.

This guide provides a comparative technical analysis of three distinct classes of pyridinone-based agents currently driving neurological research:

  • Neflamapimod (VX-745): A p38

    
     MAPK inhibitor for Alzheimer’s Disease (AD).[1]
    
  • SynuClean-D: A 2-pyridone-based inhibitor of

    
    -synuclein aggregation for Parkinson’s Disease (PD).
    
  • Compound 1a: A pyridone-substituted triazolopyrimidine dual A2A/A1 antagonist for Ischemic Stroke.[2][3][4][5]

Comparative Performance Matrix

The following table synthesizes key performance metrics derived from preclinical and clinical datasets.

FeatureNeflamapimod (VX-745) SynuClean-D Compound 1a (Dual A2A/A1)
Primary Indication Alzheimer’s Disease (Synaptic Dysfunction)Parkinson’s Disease (Neurodegeneration)Ischemic Stroke / Neuroprotection
Molecular Target p38

MAPK (Enzyme)

-Synuclein (Protein Aggregation)
Adenosine A2A / A1 Receptors (GPCR)
Scaffold Class Pyrimido[1,6-b]pyridazinone2-Pyridone derivativePyridone-substituted triazolopyrimidine
Potency (

/

)

nM (p38

)

nM (p38

)

Low

M range(~50% inhibition @ 10-50

M)

nM (A2A)

nM (A1)
Selectivity >20-fold vs p38

; >1000-fold vs other kinases
Specific for amyloid fibril disruption; low toxicityBalanced dual antagonism; low off-target
BBB Permeability High (

)
Moderate (Predicted); Effective in C. elegans modelsHigh (Optimized for CNS exposure)
Mechanism of Action Reverses Rab5-mediated endosomal dysfunctionDisrupts mature fibrils; prevents propagationPresynaptic inhibition of glutamate release

Deep Dive: p38 MAPK Inhibition (Neflamapimod)[1][6][7]

Mechanistic Rationale

In Alzheimer's disease, A


 oligomers trigger microglial activation and direct neuronal stress. The p38

isoform is a critical node in this pathway.[1] Unlike classical anti-inflammatories, Neflamapimod targets the neuronal p38

-Rab5 axis. Inhibition of p38

prevents the phosphorylation of Rab5 effectors, thereby restoring endosomal transport and preventing synaptic degradation.
Pathway Visualization

The following diagram illustrates the specific intervention point of Neflamapimod within the synaptic stress pathway.

G cluster_0 Neuronal Stress Pathway Amyloid-Beta Oligomers Amyloid-Beta Oligomers p38-alpha MAPK p38-alpha MAPK Amyloid-Beta Oligomers->p38-alpha MAPK Activates Rab5 Activation Rab5 Activation p38-alpha MAPK->Rab5 Activation Phosphorylation Endosomal Enlargement Endosomal Enlargement Rab5 Activation->Endosomal Enlargement GluR1 Internalization GluR1 Internalization Endosomal Enlargement->GluR1 Internalization Synaptic Dysfunction Synaptic Dysfunction GluR1 Internalization->Synaptic Dysfunction Neflamapimod Neflamapimod Neflamapimod->p38-alpha MAPK Inhibits (IC50=10nM)

Caption: Neflamapimod blocks the p38


-mediated activation of Rab5, preventing AMPA receptor (GluR1) internalization and synaptic loss.[1]
Validated Protocol: Spectrophotometric Coupled-Enzyme Kinase Assay

Purpose: To determine the


 of pyridinone derivatives against p38

with high precision.

Reagents:

  • Buffer: 100 mM HEPES (pH 7.5), 10% glycerol, 10 mM

    
    .
    
  • Coupling System: 2.5 mM phosphoenolpyruvate (PEP), 200

    
    M NADH, 150 
    
    
    
    g/mL pyruvate kinase (PK), 50
    
    
    g/mL lactate dehydrogenase (LDH).[6]
  • Substrate: 200

    
    M EGF receptor peptide (KRELVEPLTPSGEAPNQALLR).[6][7]
    
  • Enzyme: 15 nM recombinant human p38

    
    .
    

Workflow:

  • Incubation: Mix 15 nM p38

    
     with the test compound (dissolved in DMSO) in the reaction buffer. Incubate for 10 minutes at 30°C to allow for conformational equilibration.
    
  • Initiation: Add ATP (100

    
    M final concentration) to start the phosphorylation reaction.[7]
    
  • Detection: Monitor the decrease in absorbance at 340 nm continuously.

    • Mechanism:[1][8] The kinase converts ATP

      
       ADP. PK converts ADP + PEP 
      
      
      
      ATP + Pyruvate. LDH converts Pyruvate + NADH
      
      
      Lactate +
      
      
      . The oxidation of NADH is stoichiometric to the kinase activity.
  • Analysis: Plot the rate of NADH oxidation (

    
    ) against log[Inhibitor]. Fit to a 4-parameter logistic equation to derive 
    
    
    
    .

Deep Dive: -Synuclein Aggregation (SynuClean-D)

Mechanistic Rationale

Unlike kinase inhibitors, SynuClean-D utilizes the pyridone scaffold to disrupt protein-protein interactions. It binds to hydrophobic cavities within mature


-synuclein fibrils. This binding destabilizes the 

-sheet architecture, preventing the recruitment of monomers (seeding) and breaking down existing aggregates. This "amyloid breaker" capability is critical for halting the prion-like propagation of Parkinson's pathology.
Validated Protocol: Thioflavin-T (Th-T) Fluorescence Assay

Purpose: To quantify the inhibition of amyloid fibril formation kinetics.[9]

Workflow:

  • Preparation: Dissolve lyophilized recombinant

    
    -synuclein in PBS to a final concentration of 70 
    
    
    
    M. Filter through a 0.22
    
    
    m membrane to remove pre-formed oligomers.
  • Assay Setup: In a black 96-well plate, combine:

    • 70

      
      M 
      
      
      
      -synuclein.[9][10]
    • 40

      
      M Thioflavin-T (Th-T).[9]
      
    • Test compound (SynuClean-D) at varying concentrations (e.g., 1, 10, 50

      
      M).
      
    • Include a Teflon polyball (1/8" diameter) in each well to facilitate agitation.

  • Kinetic Run: Seal the plate and incubate at 37°C with constant orbital shaking (100 rpm).

  • Measurement: Read fluorescence intensity every 2 hours for 48-72 hours.

    • Excitation: 440 nm | Emission: 485 nm.

  • Data Processing: Normalize fluorescence to the vehicle control (DMSO). A reduction in the plateau fluorescence intensity indicates inhibition of fibril mass. An increase in the "lag time" (

    
    ) indicates inhibition of the nucleation phase.
    

Deep Dive: Dual A2A/A1 Antagonism (Compound 1a)

Mechanistic Rationale

Ischemic stroke triggers a massive release of glutamate (excitotoxicity).

  • A2A Receptors: Activation exacerbates excitotoxicity and inflammation.

  • A1 Receptors: Activation is generally neuroprotective but can cause systemic side effects. Compound 1a leverages a pyridone-substituted triazolopyrimidine scaffold to achieve a balanced dual antagonism .[2][3] Blocking presynaptic A2A receptors reduces glutamate release, while the specific modulation of A1 avoids the desensitization issues seen with pure agonists. The pyridone moiety forms a critical hydrogen bond with residue His278 in the A2A receptor, conferring high affinity (

    
     nM).
    
Validated Protocol: Radioligand Binding Assay

Purpose: To determine binding affinity (


) for A2A and A1 subtypes.

Workflow:

  • Membrane Prep: Use HEK293 cells stably expressing human A2A or A1 receptors. Homogenize and harvest membranes.

  • Competition Binding:

    • A2A Assay: Incubate membranes with 30 nM [

      
      H]NECA (non-selective agonist) + 50 nM CPA (to block A1) + Test Compound.
      
    • A1 Assay: Incubate membranes with 1 nM [

      
      H]CCPA (selective A1 agonist) + Test Compound.[8]
      
  • Incubation: 90 minutes at 25°C in 50 mM Tris-HCl buffer containing adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from displacement curves and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Critical Analysis: The BBB Challenge

A recurring challenge with pyridinone scaffolds is balancing polarity (necessary for H-bonding) with lipophilicity (necessary for BBB penetration).

  • Problem: The lactam group in pyridinone is a hydrogen bond donor/acceptor pair that can increase the polar surface area (PSA), potentially limiting passive diffusion across the BBB.

  • Solution (Neflamapimod): The molecule is designed with a compact footprint and lipophilic substituents (fluorophenyl group) to mask the polarity, achieving a CSF/Plasma ratio of ~1.2.

  • Solution (SynuClean-D): While effective in C. elegans, optimization of the 2-pyridone side chains is often required to improve mammalian BBB pharmacokinetics (

    
    ).
    

Recommendation for Lead Optimization: When designing pyridinone-based CNS inhibitors, routinely screen for P-glycoprotein (P-gp) efflux using MDCK-MDR1 cell lines early in the funnel. Pyridinones are frequent substrates for efflux transporters.

References

  • Neflamapimod Mechanism & Data: Alam, J. J., et al. (2017).[1] Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38

    
     to Reverse Synaptic Dysfunction in Early Alzheimer’s Disease. The Journal of Prevention of Alzheimer's Disease. Link
    
  • SynuClean-D Discovery: Pujols, J., et al. (2018). Small molecule inhibits

    
    -synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons.[11] Proceedings of the National Academy of Sciences (PNAS). Link
    
  • A2A/A1 Antagonists: Zhang, L., et al. (2022).[2][3][4] Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke.[2][3][4] ACS Medicinal Chemistry Letters.[2][4] Link

  • p38 Kinase Assay Protocol: MedChemExpress. Neflamapimod (VX-745) Product Information and Biological Activity.[6][7][12]Link

  • LRRK2 Inhibitor Context: Chan, B. K., et al. (2013). Discovery of GNE-7915, a Potent and Selective LRRK2 Inhibitor.[13] Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Head-to-Head Comparison of Nitroaromatic Drugs: Benchmarking Established Classes Against the Emerging Potential of Nitropyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potency of the Nitro Group in Therapeutics

Nitroaromatic compounds, characterized by the presence of a nitro (-NO2) group attached to an aromatic ring, represent a cornerstone of antimicrobial chemotherapy.[1][2] The strong electron-withdrawing nature of the nitro group is fundamental to their biological activity, often rendering them as prodrugs that require intracellular bioactivation to exert their cytotoxic effects.[3][4] This unique mechanism has led to the development of indispensable drugs for treating infections caused by anaerobic bacteria and various protozoa.[2][5]

This guide provides a head-to-head comparison of several key classes of nitroaromatic drugs, offering researchers, scientists, and drug development professionals a detailed examination of their mechanisms, applications, and the experimental frameworks used for their evaluation. While this guide was prompted by an inquiry into 5-nitro-1-phenyl-1H-pyridin-2-one , a comprehensive search of the scientific literature reveals a notable absence of specific biological or mechanistic data for this particular compound. Therefore, we will broaden our scope to address the known biological activities of the nitropyridine class as an emerging area of interest. This will be contextualized by a direct comparison of three well-characterized, clinically vital nitroaromatic drugs: Metronidazole , a nitroimidazole; Nifurtimox , a nitrofuran; and Nitazoxanide , a nitrothiazolide. Through this comparative lens, we aim to provide a robust framework for understanding and evaluating this critical class of therapeutic agents.

Pillar 1: The Unified Mechanism - Bioreductive Activation

The majority of nitroaromatic drugs are prodrugs that remain inert until the nitro group is enzymatically reduced within the target pathogen.[4] This process, termed bioreductive activation, is the central pillar of their selective toxicity. It preferentially occurs in anaerobic or microaerophilic organisms (like certain bacteria and protozoa) which possess enzymatic machinery with sufficiently low redox potential to reduce the nitro group.[1][3]

The process generally follows these steps:

  • Diffusion: The small, often lipophilic drug molecule passively diffuses into the microbial cell.[4][6]

  • Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group. This is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) or specific nitroreductases (NTRs).[1][7]

  • Radical Formation: This one-electron transfer creates a highly reactive nitro anion radical.[3][8]

  • Cytotoxicity: These radical species, and subsequent reduction products like nitroso and hydroxylamine intermediates, are highly cytotoxic. They indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, leading to strand breakage, enzyme inactivation, and ultimately, cell death.[6][9][10]

The selectivity of these drugs arises because the high oxygen tension in mammalian cells prevents the accumulation of these toxic radicals. In an aerobic environment, the nitro anion radical rapidly transfers its extra electron to molecular oxygen, regenerating the parent nitro-compound and producing a superoxide radical. This futile cycling spares host cells from significant damage.[]

Bioreductive_Activation cluster_pathogen Pathogen Cytoplasm (Anaerobic) cluster_host Host Cell (Aerobic) Prodrug Nitroaromatic Drug (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻•) Prodrug->Radical e⁻ (from Ferredoxin) Nitroreductase Prodrug_H Nitroaromatic Drug (R-NO₂) Prodrug->Prodrug_H Diffusion Intermediates Reactive Intermediates (e.g., R-NO, R-NHOH) Radical->Intermediates + e⁻, + H⁺ Damage DNA Damage & Protein Inactivation Intermediates->Damage CellDeath Cell Death Damage->CellDeath Radical_H Nitro Anion Radical (R-NO₂⁻•) Prodrug_H->Radical_H e⁻ Radical_H->Prodrug_H e⁻ transfer O2 Oxygen (O₂) Superoxide Superoxide (O₂⁻•) O2->Superoxide + e⁻

Caption: General mechanism of bioreductive activation of nitroaromatic drugs.

Pillar 2: Head-to-Head Comparison of Established Nitroaromatic Drugs

To understand the practical application of the nitroaromatic scaffold, we compare three leading drugs from distinct chemical classes.

FeatureMetronidazoleNifurtimoxNitazoxanide
Chemical Class 5-Nitroimidazole5-Nitrofuran5-Nitrothiazole
Primary Use Anaerobic bacterial infections (e.g., C. difficile), protozoal infections (e.g., Giardiasis, Trichomoniasis)[6][9]Chagas disease (Trypanosoma cruzi), Sleeping Sickness (Trypanosoma brucei)[12]Protozoal infections (e.g., Cryptosporidiosis, Giardiasis), anaerobic bacteria, and broad-spectrum antiviral activity[7][10]
Target Organisms Anaerobic bacteria, protozoa[9]Protozoa (Trypanosoma species)[12]Protozoa, anaerobic bacteria, viruses (e.g., Influenza, Rotavirus, Coronaviruses)[7]
Key Activating Enzyme(s) Pyruvate:ferredoxin oxidoreductase (PFOR), Nitroreductases (NTRs)[6]Type I & II Nitroreductases (NTRs)Pyruvate:ferredoxin oxidoreductase (PFOR)[10]
Primary Cytotoxic Mechanism DNA damage via interaction with reduced intermediates, causing loss of helical structure and strand breaks.[6][9]Generation of reactive oxygen species (ROS) and cytotoxic metabolites that cause DNA damage and mitochondrial dysfunction.[12]Inhibition of PFOR, disrupting essential anaerobic energy metabolism. Also shows antiviral activity by inhibiting viral protein maturation.[7][10]
Prodrug Status Yes, requires reductive activation.[4][6]Yes, requires reductive activation.[1][12]Yes, rapidly hydrolyzed to active metabolite Tizoxanide, which then interferes with PFOR.[7][10]
In-Depth Analysis
  • Metronidazole (Nitroimidazole): As a cornerstone of anaerobic infection treatment, metronidazole's mechanism is the archetypal example of selective toxicity.[6] Its activation is highly dependent on the low-redox environment provided by organisms that use ferredoxin as an electron acceptor. The resulting DNA damage is catastrophic, leading to rapid cell death.[9] Resistance can emerge through decreased drug uptake or altered reduction efficiency.[6]

  • Nifurtimox (Nitrofuran): Used against trypanosomal parasites, nifurtimox's mechanism also relies on nitroreduction.[12] However, a key aspect of its action is the generation of oxidative stress.[12] The nitro anion radical can react with oxygen to produce superoxide radicals, leading to an accumulation of cytotoxic hydrogen peroxide that overwhelms the parasite's antioxidant defenses. This creates a hostile intracellular environment, contributing to its trypanocidal effect.

  • Nitazoxanide (Nitrothiazolide): Nitazoxanide has a remarkably broad spectrum of activity.[7] Its primary antiprotozoal and anaerobic antibacterial action stems from the non-competitive inhibition of the PFOR enzyme, which is essential for the energy metabolism of these organisms.[10] This is a more targeted mechanism than the indiscriminate macromolecule damage caused by metronidazole. Furthermore, its active metabolite, tizoxanide, exhibits potent antiviral properties by interfering with host-pathway-dependent viral protein maturation, a mechanism distinct from its antiparasitic action.[7]

Pillar 3: The Nitropyridine Scaffold - An Emerging Frontier

While data on 5-nitro-1-phenyl-1H-pyridin-2-one is scarce, research into other nitropyridine derivatives reveals a scaffold with significant therapeutic potential. Unlike the established drugs that are primarily antimicrobials, nitropyridines are being investigated for a wider range of activities, including anticancer and anti-inflammatory effects.

  • Antimicrobial and Antifungal Activity: Various nitropyridine derivatives have demonstrated efficacy against bacterial and fungal strains. For example, certain N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine show high activity against E. faecalis (MIC 7.8 μg/mL) and S. aureus (MIC 31.2 μg/mL). Nitropyridine-containing metal complexes have also shown antimicrobial activity against S. aureus, E. coli, and C. albicans comparable to standard antibiotics.

  • Anticancer Activity: The nitropyridine moiety is being actively explored in oncology. A novel class of 3-nitropyridine analogues has been identified as potent microtubule-targeting agents.[12] These compounds were shown to inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis in a broad range of cancer types.[12] This represents a mechanism of action that is distinct from the classic bioreductive pathway and highlights the versatility of the nitropyridine scaffold.

  • Anti-inflammatory Activity: Derivatives of 5-nitropyrimidine-2,4-dione (a related scaffold) have been synthesized and shown to inhibit the production of nitric oxide and the activity of inducible nitric oxide synthase (iNOS), a key enzyme in inflammation.[9] One lead compound showed an IC50 of 6.2 μM for iNOS inhibition and demonstrated protective effects in an in vivo model of paw edema.[9]

The diverse biological activities of nitropyridines suggest that the nitro group's role may extend beyond simple bioreductive activation, potentially acting as a key pharmacophore for enzyme inhibition or protein-protein interaction.[10][12]

Experimental Protocols for Evaluation

The following protocols are foundational for the preclinical assessment of nitroaromatic compounds. The causality behind experimental choices is emphasized to ensure self-validating and reproducible systems.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is the gold standard for quantifying the in vitro antimicrobial potency of a compound.

Rationale: The broth microdilution method provides a quantitative and reproducible measure of the lowest concentration of a drug that prevents visible microbial growth. Its 96-well format allows for efficient testing of multiple concentrations and replicates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the microbes.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient across the plate.

  • Inoculum Preparation: Culture the target microorganism to the mid-logarithmic phase of growth. Dilute the culture in the growth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria). The density is critical for reproducibility and is typically verified by spectrophotometry (OD600).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no microbes) controls.

  • Incubation: Incubate the plate under conditions optimal for the microorganism's growth (e.g., 37°C for 18-24 hours for most bacteria). For anaerobic organisms, incubation must be performed in an anaerobic chamber.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm with a plate reader.

MIC_Workflow Start Start PrepStock Prepare Compound Stock Solution Start->PrepStock SerialDilute Perform 2-Fold Serial Dilution in 96-Well Plate PrepStock->SerialDilute Inoculate Inoculate Plate with Microbes SerialDilute->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate ReadMIC Read Results: Visual & Spectrophotometric Incubate->ReadMIC End Determine MIC ReadMIC->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment & Characterization

Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. The chemical structure of 5-nitro-1-phenyl-1H-pyridin-2-one informs its hazard profile. It combines a pyridinone core, a phenyl group, and a nitro group, each contributing to its potential reactivity and toxicity.

  • Nitrated Aromatic Moiety : The nitro group (-NO2) on the aromatic system is an electron-withdrawing group that can confer toxicological properties. Compounds in this class are often treated as potentially toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Furthermore, nitroaromatic compounds can be thermally sensitive and, upon combustion, will produce toxic nitrogen oxides (NOx).[1][2]

  • Pyridine/Pyridinone Core : Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation. They are also frequently classified as toxic to aquatic life with long-lasting effects, making it imperative to prevent their release into the environment.[1][3]

Based on these structural alerts, a conservative approach to handling and personal protection is warranted.

Table 1: Anticipated Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard CategoryAnticipated Risk for 5-nitro-1-phenyl-1H-pyridin-2-oneRationaleRequired Minimum PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or in contact with skin.Presence of the nitroaromatic structure.Nitrile gloves, lab coat, and use within a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.Pyridine derivative characteristic.Nitrile gloves (double-gloving recommended for prolonged handling), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.Common hazard for pyridine derivatives and functionalized aromatics.ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]Characteristic of many pyridine derivatives.N/A (Engineering control: Prevent release to drains and waterways).
Thermal Decomposition Combustion produces toxic gases (CO, CO2, NOx).[1][2][4]Inherent to nitrogen- and carbon-containing organic compounds.N/A (Procedural control: Use appropriate disposal methods like incineration).

Part 2: Pre-Disposal Operations: Segregation and Storage

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation to prevent dangerous reactions and to ensure compliant disposal pathways.

The Causality of Segregation: Chemical waste streams must be kept separate to avoid inadvertent and hazardous reactions. 5-nitro-1-phenyl-1H-pyridin-2-one should not be mixed with strong oxidizing agents or acid chlorides, with which it may be incompatible.[2] Mixing with incompatible waste could lead to heat generation, gas evolution, or other dangerous reactions.

Protocol for On-Site Waste Accumulation
  • Designate a Waste Container: Select a clearly labeled, dedicated waste container for 5-nitro-1-phenyl-1H-pyridin-2-one and its associated contaminated materials. The container must be made of chemically resistant material (e.g., High-Density Polyethylene - HDPE) with a secure, vapor-tight lid.

  • Segregate Solid vs. Liquid Waste:

    • Solid Waste: Unused reagent, contaminated filter paper, and weighing boats should be placed directly into the designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid waste container. Do not mix with other solvent streams (e.g., halogenated or non-halogenated) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Store Appropriately: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area within the lab, which should be in a well-ventilated area and away from heat sources or direct sunlight.

  • Maintain Records: Keep a log of the waste added to the container, estimating the quantities of the compound being disposed of.

start Waste Generated (5-nitro-1-phenyl-1H-pyridin-2-one) is_solid Is the waste solid? start->is_solid is_liquid Is the waste a solution? is_solid->is_liquid No solid_container Place in 'Solid Nitropyridinone Waste' Container is_solid->solid_container Yes liquid_container Place in 'Liquid Nitropyridinone Waste' Container is_liquid->liquid_container Yes spill_materials Is it spill cleanup material or contaminated PPE? is_liquid->spill_materials No spill_materials->start No (Re-evaluate) spill_materials->solid_container Yes

Caption: Waste segregation decision workflow.

Part 3: Step-by-Step Disposal Protocol

Final disposal must be conducted by a licensed hazardous waste management company. The following steps outline the researcher's role in preparing the waste for pickup.

  • Final Containerization and Labeling: Once the waste container is ready for disposal (typically when it is 90% full or has been accumulating for a set time limit per institutional policy), ensure it is clean on the outside and securely sealed. The label must be fully and accurately completed.

  • Documentation: Complete your institution's hazardous waste pickup request form. This documentation is a legal requirement and creates a chain of custody for the waste. It must accurately reflect the contents of the container.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not remove the waste from the laboratory yourself.

  • Recommended Final Disposal Method: The most appropriate disposal method for this type of compound is high-temperature incineration.[5] This process ensures the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen gas, with flue gas scrubbing systems in place to handle acidic gases.

Table 2: Essential Information for Hazardous Waste Label

Information FieldDescriptionExample
Generator Name & Location Your name, principal investigator, and lab location.Dr. J. Doe, PI: A. Smith, Bldg 42, Rm 101
Chemical Name(s) List all chemical constituents by percentage.5-nitro-1-phenyl-1H-pyridin-2-one (~5g), Methanol (950mL)
Hazard Identification Check all applicable hazard boxes.Toxic, Irritant, Environmental Hazard
Accumulation Start Date The date the first drop of waste was added.2026-02-18
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.HAZARDOUS WASTE

Part 4: Managing Spills and Contaminated Materials

Accidents happen, and a clear, pre-defined plan for spill management is a component of safe disposal.

Protocol for Small Spill Cleanup

A small spill is generally defined as one that can be safely managed by laboratory personnel without risk of significant exposure or fire.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill area is well-ventilated (within a fume hood is ideal).

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Contain & Absorb: For a solid spill, carefully sweep up the material without creating dust.[2] For a liquid spill, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collect Waste: Carefully scoop the absorbed material and contaminated absorbents into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The wipes used for decontamination must also be disposed of as hazardous waste.

  • Dispose of Materials: All cleanup materials, including used PPE, must be placed in the designated solid hazardous waste container for 5-nitro-1-phenyl-1H-pyridin-2-one.[3]

spill Small Spill Occurs alert Alert Area Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill ppe->contain collect Collect Cleanup Materials into Waste Container contain->collect decon Decontaminate Surface collect->decon dispose_wipes Dispose of Decon Wipes as Hazardous Waste decon->dispose_wipes end Cleanup Complete dispose_wipes->end

Caption: Workflow for small spill response.

By adhering to these principles of hazard assessment, segregation, and procedural disposal, you can ensure that your critical research does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Chem Service.Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet for 3-Pyrazolidinone, 1-phenyl-.

  • TCI Chemicals.Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile.

  • Sigma-Aldrich. Safety Data Sheet for 1-Methylpyridine-2-one.

  • Spectrum Chemical.Material Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet for 1-Phenyl-2-nitropropene.

  • AAPPTEC.Safety Data Sheet.
  • Kaur, H., et al. (2016). Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. Desalination and Water Treatment. [URL: Not a direct link, research paper on pyridine removal.]
  • Sigma-Aldrich. Safety Data Sheet for 2-methyl-4-nitroaniline.

  • TargetMol.Safety Data Sheet.

Sources

Personal protective equipment for handling 5-nitro-1-phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Hazard Context

Compound: 5-nitro-1-phenyl-1H-pyridin-2-one Role: Key synthetic intermediate/impurity in the production of Pirfenidone (Esbriet), an anti-fibrotic agent.[1] Chemical Class: Nitro-aromatic pyridinone derivative.[1]

The "Why" Behind the Safety Protocol

Handling this compound requires more than standard laboratory precautions. As a nitro-substituted aromatic intermediate, it presents specific toxicological risks that differ from the final API (Pirfenidone):

  • Genotoxicity Potential: Nitro-aromatics are structural alerts for genotoxicity.[1] In vivo, the nitro group can be enzymatically reduced to hydroxylamines, which may form DNA adducts. Until specific Ames test data proves otherwise, this compound must be handled as a Suspected Mutagen .

  • Sensitization & Photosensitivity: Pirfenidone is known to cause severe photosensitivity and drug rashes with eosinophilia (DRESS). Precursors often share or exceed these sensitization potentials.[1]

  • Physical State: Typically a fine, electrostatic powder. This increases the risk of airborne particulate generation during weighing and transfer.

Hazard Banding & Risk Assessment

Based on structural alerts and pharmaceutical impurity guidelines (ICH M7).

ParameterClassificationOperational Implication
OEB (Occupational Exposure Band) Band 4 (1–10 µg/m³) High potency/Genotoxic potential.[1] Open bench handling is prohibited.[1]
GHS Classification (Inferred) Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A, Muta. 2 (Suspected) Treat as a "Select Carcinogen" under OSHA Laboratory Standards.
Route of Entry Inhalation (Dust), Dermal AbsorptionZero-skin-contact policy is mandatory.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient . Adhere to the following specifications.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 only if working inside a certified Class II Biosafety Cabinet.[1]N95s often fail face-fit tests during movement.[1] PAPRs provide positive pressure, preventing inward leakage of potent dusts.
Hand Protection Double Gloving: 1. Inner: Nitrile (min 4 mil)2.[1] Outer: Long-cuff Nitrile or Neoprene (min 5 mil)Nitro-aromatics can permeate thin nitrile.[1] The outer glove is sacrificial; change immediately upon splash.[1] Visual indicator: Use contrasting colors (e.g., blue inner, purple outer) to spot tears.
Body Defenses Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.[1]Cotton lab coats absorb chemicals and hold them against the skin. Tyvek repels dust and liquids.
Ocular Chemical Splash Goggles (Indirect Vent).[1]Safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity against airborne particulates.[1]

Operational Protocols: Step-by-Step

A. Engineering Controls (The First Line of Defense)
  • Primary: Powder Containment Balance Enclosure or Isolator.

  • Secondary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Nitro-pyridinones are often dry dielectrics that accumulate static charge, causing powder to "jump" and disperse.[1]

B. Weighing & Transfer Workflow
  • Preparation:

    • Don full PPE before entering the lab zone.[1]

    • Place a disposable absorbent mat (plastic side down) in the hood.

    • Pre-weigh the receiving vessel (tare) to avoid returning excess material to the source container.[1]

  • The Transfer:

    • Do not use spatulas. They create dust.[1]

    • Technique: Use a disposable anti-static weighing funnel or a "tap-transfer" method directly from the source vial if possible.[1]

    • If a spatula is required, use a disposable plastic one and discard it as solid waste immediately. Do not attempt to clean and reuse.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DMSO, Methanol) gently down the side of the vessel to wet the powder without lofting dust.

    • Cap the vessel immediately after solvent addition.

    • Vortex or sonicate only inside the hood.[1]

C. Decontamination
  • Solvent Selection: 10% Sodium Hypochlorite (Bleach) is generally ineffective for neutralizing nitro-aromatics chemically, though it aids cleaning.[1]

  • Protocol: Wipe surfaces with 70% Isopropanol (to solubilize) followed by a soap/water wash.[1]

  • Verification: If available, use a UV lamp (365 nm) to inspect the work area. Pyridinone derivatives often fluoresce; dark spots indicate contamination.[1]

Emergency Response & Disposal

Spills
  • Dry Spill: DO NOT SWEEP.[1] Sweeping aerosolizes the mutagen.[1] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Disposal: All waste (gloves, wipes, spatulas) must be sealed in a double-bagged hazardous waste container labeled "Suspected Mutagen/Carcinogen."[1]

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—nitro compounds can cause corneal opacity.[1]

Visualizing the Safety Workflow

SafeHandling Start Start: Risk Assessment Gowning PPE Donning (Double Gloves, Tyvek, PAPR) Start->Gowning Check Engineering Check (Hood Velocity, Ionizer) Gowning->Check Check->Start Fail (Stop Work) Weighing Weighing/Transfer (Closed System, Wet Method) Check->Weighing Pass Decon Decontamination (Solvent Wipe + UV Check) Weighing->Decon Doffing PPE Doffing (Inside-Out Technique) Decon->Doffing Disposal Disposal (Double Bagged/Incineration) Doffing->Disposal

Caption: Logical workflow for handling high-potency nitro-aromatic intermediates, ensuring containment from start to disposal.

References

  • European Chemicals Agency (ECHA). Substance Information: Pirfenidone and related impurities. Retrieved from [1]

  • Cayman Chemical. Safety Data Sheet: Phenyl-2-nitropropene (Structural Analog).[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.[1] Retrieved from [1]

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [1]

  • PubChem. Compound Summary: 5-Nitro-2(1H)-pyridinone.[1] Retrieved from [1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。